Gefitinib-d8
描述
The exact mass of the compound N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine is 454.2023105 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i6D2,7D2,9D2,10D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGALLCVXEZPNRQ-IHGLQNJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678648 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-{3-[(~2~H_8_)morpholin-4-yl]propoxy}quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857091-32-8 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-{3-[(~2~H_8_)morpholin-4-yl]propoxy}quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Gefitinib-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Gefitinib-d8, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the preparation and characterization of this important internal standard for pharmacokinetic and metabolic studies.
Introduction to Gefitinib and its Deuterated Analog
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key component of signaling pathways that regulate cell growth and proliferation.[1] By blocking these pathways, Gefitinib can inhibit the growth of cancer cells that overexpress EGFR, particularly in non-small cell lung cancer (NSCLC).[2]
This compound is a stable isotope-labeled version of Gefitinib, where eight hydrogen atoms on the morpholine (B109124) ring are replaced with deuterium (B1214612). This isotopic substitution makes this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, as it is chemically identical to Gefitinib but has a distinct molecular weight.
Synthesis of this compound
The synthesis of this compound can be adapted from established synthetic routes for Gefitinib. A common strategy involves the coupling of a deuterated morpholine-containing side chain with the quinazoline (B50416) core.
Synthesis of the Deuterated Precursor: 4-(3-Chloropropyl)morpholine-d8
A key intermediate in the synthesis of this compound is 4-(3-chloropropyl)morpholine-d8. This can be prepared by the reaction of morpholine-d8 with 1-bromo-3-chloropropane (B140262).
Experimental Protocol: Synthesis of 4-(3-Chloropropyl)morpholine-d8
-
To a solution of 1-bromo-3-chloropropane (1.0 eq) in an appropriate solvent such as toluene, add morpholine-d8 (2.0 eq) slowly at room temperature.[3]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove the morpholine hydrobromide salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-(3-chloropropyl)morpholine-d8 as a colorless oil.
Final Assembly of this compound
The final step in the synthesis of this compound involves the alkylation of the phenolic hydroxyl group of the quinazoline core with the prepared 4-(3-chloropropyl)morpholine-d8.
Experimental Protocol: Synthesis of this compound
-
Dissolve the quinazoline intermediate, 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-hydroxyquinazoline, in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir for a short period to form the phenoxide.
-
Add 4-(3-chloropropyl)morpholine-d8 to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the final product.
Synthesis Workflow Diagram
Caption: A simplified workflow for the synthesis of this compound.
Isotopic Purity Determination
The isotopic purity of this compound is a critical parameter that defines its quality as an internal standard. It is essential to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and the overall isotopic enrichment. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
Mass Spectrometry Analysis
HRMS is a powerful tool for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.
Experimental Protocol: Isotopic Purity by HRMS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample directly or inject it into an LC-MS system. Acquire the full scan mass spectrum in the positive ion mode, focusing on the m/z range of the expected molecular ions of Gefitinib and its isotopologues.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Gefitinib (d0) and the corresponding peaks for the deuterated isotopologues (d1 to d8).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
-
The isotopic purity is often reported as the percentage of the desired d8 isotopologue.
-
Table 1: Hypothetical Isotopic Distribution Data for this compound from HRMS
| Isotopologue | Relative Abundance (%) |
| d0 | 0.1 |
| d1 | 0.2 |
| d2 | 0.4 |
| d3 | 0.8 |
| d4 | 1.5 |
| d5 | 3.0 |
| d6 | 8.0 |
| d7 | 20.0 |
| d8 | 66.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR are complementary techniques for assessing isotopic purity. ¹H NMR can be used to determine the degree of deuteration at specific sites by observing the reduction in the integral of the corresponding proton signals. ²H NMR directly detects the deuterium nuclei, confirming the positions of deuteration.
Experimental Protocol: Isotopic Purity by ¹H NMR
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis:
-
Identify the proton signals corresponding to the morpholine ring.
-
Compare the integration of the residual proton signals on the morpholine ring to the integration of a well-resolved, non-deuterated proton signal in the molecule (e.g., a proton on the quinazoline or phenyl ring).
-
The percentage of deuteration at each site can be calculated from the reduction in the integral value.
-
Table 2: Hypothetical ¹H NMR Data for Isotopic Purity of this compound
| Proton Signal | Chemical Shift (ppm) | Integration (Unlabeled) | Integration (this compound) | % Deuteration |
| Morpholine (-CH₂-N-) | ~2.4 | 4H | 0.08H | 98% |
| Morpholine (-CH₂-O-) | ~3.6 | 4H | 0.08H | 98% |
Gefitinib's Mechanism of Action: EGFR Signaling Pathway
Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine residues.[2] This phosphorylation event triggers the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.[2]
EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: EGFR signaling pathway and its inhibition by Gefitinib.
Conclusion
This technical guide has outlined the key aspects of the synthesis and isotopic purity analysis of this compound. The provided experimental protocols and data interpretation strategies offer a framework for the successful preparation and characterization of this essential tool for pharmaceutical research and development. A thorough understanding of these technical details is crucial for ensuring the quality and reliability of data generated using this compound as an internal standard.
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Gefitinib-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Gefitinib-d8, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the preparation and characterization of this important internal standard for pharmacokinetic and metabolic studies.
Introduction to Gefitinib and its Deuterated Analog
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key component of signaling pathways that regulate cell growth and proliferation.[1] By blocking these pathways, Gefitinib can inhibit the growth of cancer cells that overexpress EGFR, particularly in non-small cell lung cancer (NSCLC).[2]
This compound is a stable isotope-labeled version of Gefitinib, where eight hydrogen atoms on the morpholine ring are replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, as it is chemically identical to Gefitinib but has a distinct molecular weight.
Synthesis of this compound
The synthesis of this compound can be adapted from established synthetic routes for Gefitinib. A common strategy involves the coupling of a deuterated morpholine-containing side chain with the quinazoline core.
Synthesis of the Deuterated Precursor: 4-(3-Chloropropyl)morpholine-d8
A key intermediate in the synthesis of this compound is 4-(3-chloropropyl)morpholine-d8. This can be prepared by the reaction of morpholine-d8 with 1-bromo-3-chloropropane.
Experimental Protocol: Synthesis of 4-(3-Chloropropyl)morpholine-d8
-
To a solution of 1-bromo-3-chloropropane (1.0 eq) in an appropriate solvent such as toluene, add morpholine-d8 (2.0 eq) slowly at room temperature.[3]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove the morpholine hydrobromide salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-(3-chloropropyl)morpholine-d8 as a colorless oil.
Final Assembly of this compound
The final step in the synthesis of this compound involves the alkylation of the phenolic hydroxyl group of the quinazoline core with the prepared 4-(3-chloropropyl)morpholine-d8.
Experimental Protocol: Synthesis of this compound
-
Dissolve the quinazoline intermediate, 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-hydroxyquinazoline, in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir for a short period to form the phenoxide.
-
Add 4-(3-chloropropyl)morpholine-d8 to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Caption: A simplified workflow for the synthesis of this compound.
Isotopic Purity Determination
The isotopic purity of this compound is a critical parameter that defines its quality as an internal standard. It is essential to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and the overall isotopic enrichment. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
Mass Spectrometry Analysis
HRMS is a powerful tool for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.
Experimental Protocol: Isotopic Purity by HRMS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample directly or inject it into an LC-MS system. Acquire the full scan mass spectrum in the positive ion mode, focusing on the m/z range of the expected molecular ions of Gefitinib and its isotopologues.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Gefitinib (d0) and the corresponding peaks for the deuterated isotopologues (d1 to d8).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
-
The isotopic purity is often reported as the percentage of the desired d8 isotopologue.
-
Table 1: Hypothetical Isotopic Distribution Data for this compound from HRMS
| Isotopologue | Relative Abundance (%) |
| d0 | 0.1 |
| d1 | 0.2 |
| d2 | 0.4 |
| d3 | 0.8 |
| d4 | 1.5 |
| d5 | 3.0 |
| d6 | 8.0 |
| d7 | 20.0 |
| d8 | 66.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR are complementary techniques for assessing isotopic purity. ¹H NMR can be used to determine the degree of deuteration at specific sites by observing the reduction in the integral of the corresponding proton signals. ²H NMR directly detects the deuterium nuclei, confirming the positions of deuteration.
Experimental Protocol: Isotopic Purity by ¹H NMR
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis:
-
Identify the proton signals corresponding to the morpholine ring.
-
Compare the integration of the residual proton signals on the morpholine ring to the integration of a well-resolved, non-deuterated proton signal in the molecule (e.g., a proton on the quinazoline or phenyl ring).
-
The percentage of deuteration at each site can be calculated from the reduction in the integral value.
-
Table 2: Hypothetical ¹H NMR Data for Isotopic Purity of this compound
| Proton Signal | Chemical Shift (ppm) | Integration (Unlabeled) | Integration (this compound) | % Deuteration |
| Morpholine (-CH₂-N-) | ~2.4 | 4H | 0.08H | 98% |
| Morpholine (-CH₂-O-) | ~3.6 | 4H | 0.08H | 98% |
Gefitinib's Mechanism of Action: EGFR Signaling Pathway
Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine residues.[2] This phosphorylation event triggers the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.[2]
EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: EGFR signaling pathway and its inhibition by Gefitinib.
Conclusion
This technical guide has outlined the key aspects of the synthesis and isotopic purity analysis of this compound. The provided experimental protocols and data interpretation strategies offer a framework for the successful preparation and characterization of this essential tool for pharmaceutical research and development. A thorough understanding of these technical details is crucial for ensuring the quality and reliability of data generated using this compound as an internal standard.
References
The Role of Gefitinib-d8 as an Internal Standard: A Technical Guide to Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Gefitinib-d8 as an internal standard in the bioanalytical quantification of Gefitinib (B1684475). It delves into the core principles of internal standardization in mass spectrometry, the pharmacological action of Gefitinib, and detailed experimental protocols for its accurate measurement in biological matrices.
Introduction: The Imperative of Precision in Bioanalysis
In drug development and clinical research, the accurate quantification of therapeutic agents in biological samples is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS can be influenced by various factors, including sample extraction efficiency, matrix effects, and instrument variability.[2] To mitigate these variables, an internal standard (IS) is employed.[3] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[4] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the most suitable internal standards for quantitative bioanalysis.[1][4]
Gefitinib: Mechanism of Action as a Targeted Cancer Therapy
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2][7] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2][7][8] In certain cancers, particularly non-small cell lung cancer (NSCLC), EGFR is often overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5][6] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking the downstream signaling cascades, thereby inducing apoptosis in cancer cells.[6][7][8]
The EGFR Signaling Pathway and Gefitinib's Point of Intervention
The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib.
This compound as an Internal Standard: The Core Mechanism
This compound is a deuterated analog of Gefitinib, where eight hydrogen atoms are replaced by deuterium (B1214612) atoms. This isotopic substitution results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled Gefitinib by a mass spectrometer. However, the physicochemical properties of this compound are nearly identical to those of Gefitinib.[9] This similarity is crucial for its function as an internal standard.
When a known amount of this compound is added to a biological sample at the beginning of the analytical workflow, it experiences the same experimental variations as the endogenous Gefitinib.[6] These variations can include:
-
Sample Preparation: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Variations in retention time.
-
Mass Spectrometric Detection: Ion suppression or enhancement due to matrix effects.[10]
By measuring the ratio of the peak area of Gefitinib to the peak area of this compound, these variations can be normalized, leading to a more accurate and precise quantification of Gefitinib in the sample.[3]
Bioanalytical Workflow Using an Internal Standard
The following diagram outlines the typical workflow for a bioanalytical method employing an internal standard.
Experimental Protocol: Quantification of Gefitinib in Human Plasma
This section provides a detailed methodology for the quantification of Gefitinib in human plasma using this compound as an internal standard, adapted from published LC-MS/MS methods.[11][12]
Materials and Reagents
-
Gefitinib reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Water (deionized)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gefitinib and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Gefitinib stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic: 65% B |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Gefitinib) | m/z 447.2 → 128.2 |
| MRM Transition (this compound) | m/z 455.2 → 136.0 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation and Data Presentation
A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for the quantification of Gefitinib using a deuterated internal standard.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Gefitinib | 0.5 - 1000 | ≥ 0.99 | 0.5 |
Data synthesized from multiple sources.[11][13]
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.5 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium | 150 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| High | 800 | < 10 | 95 - 105 | < 10 | 95 - 105 |
Data synthesized from multiple sources.[11][14]
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Gefitinib | 86 - 105 | No significant effect |
| This compound | 86 - 105 | No significant effect |
Data based on published findings.[11]
Conclusion
This compound serves as an exemplary internal standard for the bioanalytical quantification of Gefitinib. Its mechanism of action lies in its ability to mimic the behavior of the unlabeled analyte throughout the analytical process, thereby compensating for experimental variability. The use of a deuterated internal standard, coupled with a validated LC-MS/MS method, ensures the generation of accurate and precise pharmacokinetic data, which is essential for the successful development and clinical application of targeted therapies like Gefitinib. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to implement robust bioanalytical assays for Gefitinib and similar therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Gefitinib-d8 as an Internal Standard: A Technical Guide to Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Gefitinib-d8 as an internal standard in the bioanalytical quantification of Gefitinib. It delves into the core principles of internal standardization in mass spectrometry, the pharmacological action of Gefitinib, and detailed experimental protocols for its accurate measurement in biological matrices.
Introduction: The Imperative of Precision in Bioanalysis
In drug development and clinical research, the accurate quantification of therapeutic agents in biological samples is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS can be influenced by various factors, including sample extraction efficiency, matrix effects, and instrument variability.[2] To mitigate these variables, an internal standard (IS) is employed.[3] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[4] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the most suitable internal standards for quantitative bioanalysis.[1][4]
Gefitinib: Mechanism of Action as a Targeted Cancer Therapy
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2][7] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2][7][8] In certain cancers, particularly non-small cell lung cancer (NSCLC), EGFR is often overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5][6] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking the downstream signaling cascades, thereby inducing apoptosis in cancer cells.[6][7][8]
The EGFR Signaling Pathway and Gefitinib's Point of Intervention
The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib.
This compound as an Internal Standard: The Core Mechanism
This compound is a deuterated analog of Gefitinib, where eight hydrogen atoms are replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled Gefitinib by a mass spectrometer. However, the physicochemical properties of this compound are nearly identical to those of Gefitinib.[9] This similarity is crucial for its function as an internal standard.
When a known amount of this compound is added to a biological sample at the beginning of the analytical workflow, it experiences the same experimental variations as the endogenous Gefitinib.[6] These variations can include:
-
Sample Preparation: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Variations in retention time.
-
Mass Spectrometric Detection: Ion suppression or enhancement due to matrix effects.[10]
By measuring the ratio of the peak area of Gefitinib to the peak area of this compound, these variations can be normalized, leading to a more accurate and precise quantification of Gefitinib in the sample.[3]
Bioanalytical Workflow Using an Internal Standard
The following diagram outlines the typical workflow for a bioanalytical method employing an internal standard.
Experimental Protocol: Quantification of Gefitinib in Human Plasma
This section provides a detailed methodology for the quantification of Gefitinib in human plasma using this compound as an internal standard, adapted from published LC-MS/MS methods.[11][12]
Materials and Reagents
-
Gefitinib reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Water (deionized)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gefitinib and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Gefitinib stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic: 65% B |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Gefitinib) | m/z 447.2 → 128.2 |
| MRM Transition (this compound) | m/z 455.2 → 136.0 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation and Data Presentation
A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for the quantification of Gefitinib using a deuterated internal standard.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Gefitinib | 0.5 - 1000 | ≥ 0.99 | 0.5 |
Data synthesized from multiple sources.[11][13]
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.5 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium | 150 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| High | 800 | < 10 | 95 - 105 | < 10 | 95 - 105 |
Data synthesized from multiple sources.[11][14]
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Gefitinib | 86 - 105 | No significant effect |
| This compound | 86 - 105 | No significant effect |
Data based on published findings.[11]
Conclusion
This compound serves as an exemplary internal standard for the bioanalytical quantification of Gefitinib. Its mechanism of action lies in its ability to mimic the behavior of the unlabeled analyte throughout the analytical process, thereby compensating for experimental variability. The use of a deuterated internal standard, coupled with a validated LC-MS/MS method, ensures the generation of accurate and precise pharmacokinetic data, which is essential for the successful development and clinical application of targeted therapies like Gefitinib. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to implement robust bioanalytical assays for Gefitinib and similar therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Quality Control and Certification of Gefitinib-d8
For researchers and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients and their isotopically labeled internal standards is paramount. This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) and quality control methodologies for Gefitinib-d8, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib (B1684475).
Certificate of Analysis: A Summary of Quality
The Certificate of Analysis for this compound serves as a formal document certifying that the material meets its predetermined specifications. Below is a comprehensive summary of the typical data presented in a CoA for this compound.
Physicochemical Properties
| Parameter | Specification |
| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy-d8]quinazolin-4-amine |
| CAS Number | 857091-32-8[1] |
| Molecular Formula | C22H16D8ClFN4O3[1] |
| Molecular Weight | 454.95 g/mol [1] |
| Appearance | A solid[1] |
| Storage | Store at -20°C[1] |
Analytical Data
| Test | Method | Acceptance Criteria |
| Identification by ¹H-NMR | Nuclear Magnetic Resonance Spectroscopy | Consistent with the structure of this compound |
| Identification by MS | Mass Spectrometry | Consistent with the molecular weight of this compound |
| Purity by HPLC | High-Performance Liquid Chromatography | ≥98.00%[1] |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |
| Loss on Drying | Thermogravimetric Analysis (TGA) | ≤1.0% |
Key Experimental Protocols in Quality Control
Detailed and validated analytical methods are crucial for the accurate assessment of this compound quality. The following sections outline the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is employed to determine the purity of this compound and to identify and quantify any related substances or impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: X-Terra RP18, 50 mm x 2.1 mm, 3.5 µm particle size.[2][3]
-
Mobile Phase: Acetonitrile and water (65:35, v/v) with 0.1% formic acid.[2][3]
-
Detection Wavelength: 332 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area of the main peak corresponding to this compound are recorded. Purity is calculated by dividing the area of the main peak by the total area of all peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful technique used to confirm the identity of this compound by determining its molecular weight and to assess its isotopic purity.
-
Instrumentation: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the calculated molecular weight of this compound.
-
Procedure for Isotopic Purity: The relative intensities of the peaks corresponding to the deuterated and non-deuterated forms of Gefitinib are measured. The isotopic purity is calculated based on the ratio of these intensities.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is utilized to confirm the chemical structure of this compound. The absence of signals in the regions corresponding to the deuterated positions confirms the successful isotopic labeling.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed peaks are compared to a reference spectrum or the expected chemical structure to confirm its identity.
Visualizing Key Processes and Pathways
To further elucidate the quality control workflow and the mechanism of action of Gefitinib, the following diagrams are provided.
Caption: Quality Control Workflow for this compound.
Gefitinib is an inhibitor of the EGFR signaling pathway, which is often dysregulated in cancer.[4][5][6] The following diagram illustrates this pathway.
Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
A Deep Dive into the Quality Control and Certification of Gefitinib-d8
For researchers and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients and their isotopically labeled internal standards is paramount. This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) and quality control methodologies for Gefitinib-d8, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.
Certificate of Analysis: A Summary of Quality
The Certificate of Analysis for this compound serves as a formal document certifying that the material meets its predetermined specifications. Below is a comprehensive summary of the typical data presented in a CoA for this compound.
Physicochemical Properties
| Parameter | Specification |
| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy-d8]quinazolin-4-amine |
| CAS Number | 857091-32-8[1] |
| Molecular Formula | C22H16D8ClFN4O3[1] |
| Molecular Weight | 454.95 g/mol [1] |
| Appearance | A solid[1] |
| Storage | Store at -20°C[1] |
Analytical Data
| Test | Method | Acceptance Criteria |
| Identification by ¹H-NMR | Nuclear Magnetic Resonance Spectroscopy | Consistent with the structure of this compound |
| Identification by MS | Mass Spectrometry | Consistent with the molecular weight of this compound |
| Purity by HPLC | High-Performance Liquid Chromatography | ≥98.00%[1] |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |
| Loss on Drying | Thermogravimetric Analysis (TGA) | ≤1.0% |
Key Experimental Protocols in Quality Control
Detailed and validated analytical methods are crucial for the accurate assessment of this compound quality. The following sections outline the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is employed to determine the purity of this compound and to identify and quantify any related substances or impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: X-Terra RP18, 50 mm x 2.1 mm, 3.5 µm particle size.[2][3]
-
Mobile Phase: Acetonitrile and water (65:35, v/v) with 0.1% formic acid.[2][3]
-
Detection Wavelength: 332 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area of the main peak corresponding to this compound are recorded. Purity is calculated by dividing the area of the main peak by the total area of all peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful technique used to confirm the identity of this compound by determining its molecular weight and to assess its isotopic purity.
-
Instrumentation: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the calculated molecular weight of this compound.
-
Procedure for Isotopic Purity: The relative intensities of the peaks corresponding to the deuterated and non-deuterated forms of Gefitinib are measured. The isotopic purity is calculated based on the ratio of these intensities.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is utilized to confirm the chemical structure of this compound. The absence of signals in the regions corresponding to the deuterated positions confirms the successful isotopic labeling.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed peaks are compared to a reference spectrum or the expected chemical structure to confirm its identity.
Visualizing Key Processes and Pathways
To further elucidate the quality control workflow and the mechanism of action of Gefitinib, the following diagrams are provided.
Caption: Quality Control Workflow for this compound.
Gefitinib is an inhibitor of the EGFR signaling pathway, which is often dysregulated in cancer.[4][5][6] The following diagram illustrates this pathway.
Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide: Solubility and Mechanism of Action of Gefitinib-d8
This technical guide provides an in-depth overview of the solubility of Gefitinib-d8 in various organic solvents, outlines experimental protocols for solubility determination, and illustrates its mechanism of action through a detailed signaling pathway diagram. This document is intended for researchers, scientists, and professionals in the field of drug development.
Note on Deuterated Form: The quantitative solubility data presented in this guide is for the non-deuterated form, Gefitinib. Deuteration is generally not expected to significantly alter the solubility profile in organic solvents; therefore, this data serves as a reliable proxy for this compound.
Quantitative Solubility Data
The solubility of Gefitinib in commonly used organic solvents is summarized in the table below. These values are essential for the preparation of stock solutions and for conducting various in vitro and in vivo studies.
| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~89 | ~199.14 | [1][2] |
| Dimethylformamide (DMF) | ~20 | ~44.75 | [3][4] |
| Methanol | ~20 | ~44.75 | [1] |
| Ethanol | ~4 | ~8.95 | [1] |
| Ethanol | ~0.3 | ~0.67 | [3][4] |
Molecular Weight of Gefitinib: 446.9 g/mol Molecular Weight of this compound: 454.95 g/mol
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is critical for its development and application in research. Below is a generalized protocol for determining the solubility of this compound in an organic solvent.
Protocol: Equilibrium Solubility Measurement
Objective: To determine the saturation solubility of this compound in a specific organic solvent.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Microcentrifuge
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of crystalline this compound to a known volume of the organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or agitation is crucial.[5]
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid. This ensures a clear supernatant for analysis.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).
-
Quantification:
-
Using HPLC-UV: Inject the diluted sample into an HPLC system. The concentration of this compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Using UV-Vis Spectrophotometry: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for Gefitinib (approximately 331 nm).[6][7] The concentration is calculated using a standard curve.
-
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature.
Mechanism of Action and Signaling Pathway
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] EGFR is a transmembrane receptor that, upon binding to its ligands like epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of the receptor and the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10]
Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting its activity.[9][11] This blockade of EGFR autophosphorylation prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.[9][11]
The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: EGFR signaling pathway and the inhibitory effect of Gefitinib.
References
- 1. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Technical Guide: Solubility and Mechanism of Action of Gefitinib-d8
This technical guide provides an in-depth overview of the solubility of Gefitinib-d8 in various organic solvents, outlines experimental protocols for solubility determination, and illustrates its mechanism of action through a detailed signaling pathway diagram. This document is intended for researchers, scientists, and professionals in the field of drug development.
Note on Deuterated Form: The quantitative solubility data presented in this guide is for the non-deuterated form, Gefitinib. Deuteration is generally not expected to significantly alter the solubility profile in organic solvents; therefore, this data serves as a reliable proxy for this compound.
Quantitative Solubility Data
The solubility of Gefitinib in commonly used organic solvents is summarized in the table below. These values are essential for the preparation of stock solutions and for conducting various in vitro and in vivo studies.
| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~89 | ~199.14 | [1][2] |
| Dimethylformamide (DMF) | ~20 | ~44.75 | [3][4] |
| Methanol | ~20 | ~44.75 | [1] |
| Ethanol | ~4 | ~8.95 | [1] |
| Ethanol | ~0.3 | ~0.67 | [3][4] |
Molecular Weight of Gefitinib: 446.9 g/mol Molecular Weight of this compound: 454.95 g/mol
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is critical for its development and application in research. Below is a generalized protocol for determining the solubility of this compound in an organic solvent.
Protocol: Equilibrium Solubility Measurement
Objective: To determine the saturation solubility of this compound in a specific organic solvent.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Microcentrifuge
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of crystalline this compound to a known volume of the organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or agitation is crucial.[5]
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid. This ensures a clear supernatant for analysis.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).
-
Quantification:
-
Using HPLC-UV: Inject the diluted sample into an HPLC system. The concentration of this compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Using UV-Vis Spectrophotometry: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for Gefitinib (approximately 331 nm).[6][7] The concentration is calculated using a standard curve.
-
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature.
Mechanism of Action and Signaling Pathway
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] EGFR is a transmembrane receptor that, upon binding to its ligands like epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of the receptor and the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10]
Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting its activity.[9][11] This blockade of EGFR autophosphorylation prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.[9][11]
The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: EGFR signaling pathway and the inhibitory effect of Gefitinib.
References
- 1. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Navigating the Stability and Storage of Gefitinib-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Gefitinib-d8, a deuterated analog of the tyrosine kinase inhibitor Gefitinib (B1684475). Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for ensuring its integrity, potency, and reliability in research and development applications. This document synthesizes available data on storage, stability in various conditions, and analytical methodologies for assessing its degradation.
Recommended Storage Conditions
The long-term stability of this compound is paramount for its use as a reference standard and in experimental settings. Based on supplier recommendations, the following storage conditions are advised to maintain its integrity over time.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| Stock Solution | -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
It is important to note that stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles.[2]
Solubility and Solution Stability
While specific stability data for this compound in various solvents is limited, information on the non-deuterated form, Gefitinib, provides a valuable reference point.
Table 2: Solubility and Solution Stability of Gefitinib
| Solvent | Solubility | Stability of Aqueous Solution |
| Ethanol | ~0.3 mg/mL[3] | Not Recommended for Storage > 1 day[3] |
| DMSO | ~20 mg/mL[3] | Not Recommended for Storage > 1 day[3] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL[3] | Not Recommended for Storage > 1 day[3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[3] | Not Recommended for Storage > 1 day[3] |
For maximum solubility in aqueous buffers, it is recommended to first dissolve Gefitinib in DMSO and then dilute with the aqueous buffer of choice.[3]
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound, robust analytical methods are necessary to detect and quantify any degradation products. The following protocols, developed for Gefitinib, are applicable for stability-indicating analysis of its deuterated analog.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method is crucial for separating the parent drug from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and 1% w/v ammonium (B1175870) acetate (B1210297) in water (60:40)[5] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Injection Volume | 10 µL[4] |
| Detector | Photodiode Array (PDA) at 248 nm[4] |
| Run Time | 8 minutes[4] |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[4]
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 8–56 µg/mL).[5]
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug substance under various stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies of this compound.
Protocols for Stress Conditions:
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 2N hydrochloric acid and reflux for 30 minutes at 60°C. Dilute the resulting solution to obtain a concentration of 100 µg/mL for injection.[4]
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N sodium hydroxide (B78521) and reflux for 30 minutes at 60°C. Dilute the resulting solution to obtain a concentration of 100 µg/mL for injection.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide and reflux for 30 minutes at 60°C. Dilute the resulting solution to obtain a concentration of 100 µg/mL for injection.[4]
-
Thermal Degradation: Expose the solid drug substance and the stock solution to a temperature of 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) for 24 hours.
Mechanism of Action and Relevance of Stability
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its stability is crucial as any degradation could potentially alter its biological activity and lead to inaccurate experimental results.
EGFR Signaling Pathway and Gefitinib Inhibition
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of Gefitinib.
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and development. This guide provides a framework for its handling, storage, and stability assessment based on the best available data. While much of the detailed analytical and stability information is derived from studies on non-deuterated Gefitinib, these protocols offer a robust starting point for ensuring the quality and integrity of this compound. It is recommended that researchers validate these methods for their specific applications and matrices. Adherence to these guidelines will contribute to the generation of accurate and reproducible scientific data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
Navigating the Stability and Storage of Gefitinib-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Gefitinib-d8, a deuterated analog of the tyrosine kinase inhibitor Gefitinib. Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for ensuring its integrity, potency, and reliability in research and development applications. This document synthesizes available data on storage, stability in various conditions, and analytical methodologies for assessing its degradation.
Recommended Storage Conditions
The long-term stability of this compound is paramount for its use as a reference standard and in experimental settings. Based on supplier recommendations, the following storage conditions are advised to maintain its integrity over time.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| Stock Solution | -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
It is important to note that stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles.[2]
Solubility and Solution Stability
While specific stability data for this compound in various solvents is limited, information on the non-deuterated form, Gefitinib, provides a valuable reference point.
Table 2: Solubility and Solution Stability of Gefitinib
| Solvent | Solubility | Stability of Aqueous Solution |
| Ethanol | ~0.3 mg/mL[3] | Not Recommended for Storage > 1 day[3] |
| DMSO | ~20 mg/mL[3] | Not Recommended for Storage > 1 day[3] |
| Dimethyl formamide (DMF) | ~20 mg/mL[3] | Not Recommended for Storage > 1 day[3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[3] | Not Recommended for Storage > 1 day[3] |
For maximum solubility in aqueous buffers, it is recommended to first dissolve Gefitinib in DMSO and then dilute with the aqueous buffer of choice.[3]
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound, robust analytical methods are necessary to detect and quantify any degradation products. The following protocols, developed for Gefitinib, are applicable for stability-indicating analysis of its deuterated analog.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method is crucial for separating the parent drug from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and 1% w/v ammonium acetate in water (60:40)[5] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Injection Volume | 10 µL[4] |
| Detector | Photodiode Array (PDA) at 248 nm[4] |
| Run Time | 8 minutes[4] |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[4]
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 8–56 µg/mL).[5]
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug substance under various stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies of this compound.
Protocols for Stress Conditions:
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 2N hydrochloric acid and reflux for 30 minutes at 60°C. Dilute the resulting solution to obtain a concentration of 100 µg/mL for injection.[4]
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N sodium hydroxide and reflux for 30 minutes at 60°C. Dilute the resulting solution to obtain a concentration of 100 µg/mL for injection.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide and reflux for 30 minutes at 60°C. Dilute the resulting solution to obtain a concentration of 100 µg/mL for injection.[4]
-
Thermal Degradation: Expose the solid drug substance and the stock solution to a temperature of 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) for 24 hours.
Mechanism of Action and Relevance of Stability
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its stability is crucial as any degradation could potentially alter its biological activity and lead to inaccurate experimental results.
EGFR Signaling Pathway and Gefitinib Inhibition
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of Gefitinib.
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and development. This guide provides a framework for its handling, storage, and stability assessment based on the best available data. While much of the detailed analytical and stability information is derived from studies on non-deuterated Gefitinib, these protocols offer a robust starting point for ensuring the quality and integrity of this compound. It is recommended that researchers validate these methods for their specific applications and matrices. Adherence to these guidelines will contribute to the generation of accurate and reproducible scientific data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
A Technical Guide to Gefitinib-d8: Supplier Information, Availability, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gefitinib-d8, a deuterated analog of the potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib (B1684475). This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on its suppliers, availability, and core applications, with a focus on its use in pharmacokinetic and bioanalytical studies.
Introduction to Gefitinib and the Role of Deuteration
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key component of signaling pathways that regulate cell growth, proliferation, and survival.[1][2] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib blocks the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][2][3]
Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research and development. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass. This mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal internal standards for quantitative bioanalytical assays.[4] The use of a deuterated internal standard can improve the accuracy, precision, and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying the parent drug in biological matrices.
This compound Supplier and Availability
A number of chemical and pharmaceutical suppliers offer this compound for research purposes. The availability, purity, and offered quantities can vary between suppliers. Below is a summary of some of the key suppliers and their product specifications.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| TargetMol Chemicals Inc. | This compound | 857091-32-8 | C₂₂H₁₆D₈ClFN₄O₃ | 454.95 | >98% |
| MedChemExpress | This compound, ZD1839-d8 | 857091-32-8 | C₂₂H₁₆D₈ClFN₄O₃ | 454.95 | 98.42% |
| Simson Pharma Limited | Gefitinib D8 | 857091-32-8 | C₂₂H₁₆D₈ClFN₄O₃ | 454.95 | Not specified, CoA provided |
| AllgenBio | Gefitinib D8 | 857091-32-8 | C₂₂H₁₆D₈ClFN₄O₃ | 454.95 | ≥98% |
| Sussex Research | This compound, Iressa-d8 | Not specified | C₂₂H₁₆D₈ClFN₄O₃ | 454.95 | >95% (HPLC) |
Note: This table is not exhaustive and other suppliers may be available. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Gefitinib exerts its therapeutic effect by targeting the intracellular tyrosine kinase domain of EGFR. Upon binding of ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell proliferation and survival.[5][][7]
Gefitinib competitively inhibits the binding of ATP to the tyrosine kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The two major pathways affected are:
-
The RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation.[3][]
-
The PI3K/AKT Pathway: This pathway plays a critical role in promoting cell survival and inhibiting apoptosis.[3][]
The inhibition of these pathways by Gefitinib ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[1]
Figure 1. This compound Inhibition of the EGFR Signaling Pathway.
Experimental Protocols: Application of this compound in Bioanalytical Methods
This compound is primarily used as an internal standard in LC-MS/MS assays for the quantification of Gefitinib in biological samples such as plasma. The following is a representative protocol synthesized from published methods.[8][9][10]
Sample Preparation: Protein Precipitation
-
Spiking of Internal Standard: To a 100 µL aliquot of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is typically employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Gefitinib and this compound.
-
Gefitinib: The transition m/z 447.2 → 128.1 is commonly monitored.
-
This compound: The transition m/z 455.2 → 136.1 is typically monitored.
-
-
Data Analysis: The peak area ratio of the analyte (Gefitinib) to the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of Gefitinib in the unknown samples.
-
Figure 2. Bioanalytical Workflow for Gefitinib Quantification.
Conclusion
This compound is an essential tool for researchers and drug development professionals working with Gefitinib. Its primary application as an internal standard in LC-MS/MS-based bioanalytical methods enables accurate and precise quantification of Gefitinib in various biological matrices. This technical guide provides a foundational understanding of this compound, including its suppliers, mechanism of action, and a representative experimental workflow. Researchers are encouraged to consult the original literature for more detailed and specific protocols tailored to their experimental needs.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Gefitinib-d8: Supplier Information, Availability, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gefitinib-d8, a deuterated analog of the potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on its suppliers, availability, and core applications, with a focus on its use in pharmacokinetic and bioanalytical studies.
Introduction to Gefitinib and the Role of Deuteration
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key component of signaling pathways that regulate cell growth, proliferation, and survival.[1][2] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib blocks the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][2][3]
Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research and development. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass. This mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal internal standards for quantitative bioanalytical assays.[4] The use of a deuterated internal standard can improve the accuracy, precision, and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying the parent drug in biological matrices.
This compound Supplier and Availability
A number of chemical and pharmaceutical suppliers offer this compound for research purposes. The availability, purity, and offered quantities can vary between suppliers. Below is a summary of some of the key suppliers and their product specifications.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| TargetMol Chemicals Inc. | This compound | 857091-32-8 | C₂₂H₁₆D₈ClFN₄O₃ | 454.95 | >98% |
| MedChemExpress | This compound, ZD1839-d8 | 857091-32-8 | C₂₂H₁₆D₈ClFN₄O₃ | 454.95 | 98.42% |
| Simson Pharma Limited | Gefitinib D8 | 857091-32-8 | C₂₂H₁₆D₈ClFN₄O₃ | 454.95 | Not specified, CoA provided |
| AllgenBio | Gefitinib D8 | 857091-32-8 | C₂₂H₁₆D₈ClFN₄O₃ | 454.95 | ≥98% |
| Sussex Research | This compound, Iressa-d8 | Not specified | C₂₂H₁₆D₈ClFN₄O₃ | 454.95 | >95% (HPLC) |
Note: This table is not exhaustive and other suppliers may be available. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Gefitinib exerts its therapeutic effect by targeting the intracellular tyrosine kinase domain of EGFR. Upon binding of ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell proliferation and survival.[5][][7]
Gefitinib competitively inhibits the binding of ATP to the tyrosine kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The two major pathways affected are:
-
The RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation.[3][]
-
The PI3K/AKT Pathway: This pathway plays a critical role in promoting cell survival and inhibiting apoptosis.[3][]
The inhibition of these pathways by Gefitinib ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[1]
Figure 1. This compound Inhibition of the EGFR Signaling Pathway.
Experimental Protocols: Application of this compound in Bioanalytical Methods
This compound is primarily used as an internal standard in LC-MS/MS assays for the quantification of Gefitinib in biological samples such as plasma. The following is a representative protocol synthesized from published methods.[8][9][10]
Sample Preparation: Protein Precipitation
-
Spiking of Internal Standard: To a 100 µL aliquot of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is typically employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Gefitinib and this compound.
-
Gefitinib: The transition m/z 447.2 → 128.1 is commonly monitored.
-
This compound: The transition m/z 455.2 → 136.1 is typically monitored.
-
-
Data Analysis: The peak area ratio of the analyte (Gefitinib) to the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of Gefitinib in the unknown samples.
-
Figure 2. Bioanalytical Workflow for Gefitinib Quantification.
Conclusion
This compound is an essential tool for researchers and drug development professionals working with Gefitinib. Its primary application as an internal standard in LC-MS/MS-based bioanalytical methods enables accurate and precise quantification of Gefitinib in various biological matrices. This technical guide provides a foundational understanding of this compound, including its suppliers, mechanism of action, and a representative experimental workflow. Researchers are encouraged to consult the original literature for more detailed and specific protocols tailored to their experimental needs.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated internal standards in pharmacokinetic (PK) studies. From fundamental principles to detailed experimental protocols, this document provides a comprehensive overview for scientists and researchers in the field of drug development. The use of deuterated standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the benchmark for ensuring the accuracy, precision, and reliability of bioanalytical data submitted to regulatory agencies.
Core Principles and Advantages of Deuterated Standards
In quantitative bioanalysis, an internal standard (IS) is essential for correcting variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2] This structural similarity ensures that the SIL-IS and the analyte behave in the same manner during extraction and analysis, thereby compensating for potential errors.[2]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of SIL-IS in bioanalytical methods to ensure data integrity.[3] The primary advantages of using a deuterated internal standard over structural analogs include:
-
Enhanced Accuracy and Precision : By co-eluting with the analyte, deuterated standards effectively normalize for matrix effects (ion suppression or enhancement), leading to more accurate and precise measurements.[4]
-
Improved Method Robustness : Assays using deuterated standards are generally more rugged and less susceptible to day-to-day variations in instrument performance.[5]
-
Reliable Compensation for Recovery Variability : A deuterated IS, added at the beginning of the sample preparation process, experiences the same losses as the analyte during extraction, evaporation, and reconstitution, ensuring the final analyte-to-IS ratio remains constant.[5]
The Kinetic Isotope Effect (KIE)
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a slower rate of bond cleavage during metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[6] In drug development, this effect can be leveraged to intentionally slow down a drug's metabolism at specific sites, potentially improving its pharmacokinetic profile by increasing half-life and exposure.[6]
A prominent example of this is the drug deutetrabenazine, a deuterated version of tetrabenazine. By deuterating the methoxy (B1213986) groups, which are primary sites of metabolism by the enzyme CYP2D6, the metabolic clearance is slowed. This results in a longer half-life of the active metabolites, allowing for lower and less frequent dosing compared to its non-deuterated counterpart.
Data Presentation: Quantitative Comparison
The superiority of deuterated internal standards is evident in the quantitative improvement of bioanalytical assay performance. The following tables summarize data from various studies, comparing key validation parameters.
Table 1: General Performance Comparison of Internal Standard Types
| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS |
| Accuracy (% Bias) | Can exceed ±50%[4] | Can exhibit significant bias | Typically within ±15%[4] |
| Precision (% RSD) | Often >20%[4] | Variable, can be >15% | Generally <15%[4] |
| Matrix Effect | Significant and uncorrected | Variable and often incomplete compensation | High degree of compensation[4] |
| Extraction Recovery | Variable and untracked | Different recovery from analyte | Variations are accounted for[4] |
Table 2: Comparative Accuracy and Precision for Specific Drug Assays
| Drug | Internal Standard Type | Mean Accuracy/Bias | Precision (%RSD) | Reference |
| Kahalalide F | Analog IS | 96.8% | 8.6% | [7] |
| Deuterated (D8) IS | 100.3% | 7.6% | [7] | |
| Everolimus (B549166) | Analog IS (32-desmethoxyrapamycin) | Acceptable (Slope vs. reference: 0.83) | 4.3% - 7.2% | [8] |
| Deuterated (D4) IS | Improved (Slope vs. reference: 0.95) | 4.3% - 7.2% | [8] | |
| Pesticides in Cannabis Matrix | No IS | Accuracy differs by >60%, RSD >50% | >50% | [9] |
| Deuterated IS | Accuracy within 25% | <20% | [9] |
Table 3: Pharmacokinetic Parameters of Tetrabenazine vs. Deutetrabenazine
| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |
| Mean Elimination Half-life (active metabolites) | ~4.5 hours | ~9.4 hours | ~2.1 |
| Mean Exposure (AUC) | Lower | ~2-fold higher | ~2.0 |
| Mean Peak Plasma Concentration (Cmax) | Baseline | Marginally increased | ~1.1 |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful implementation of deuterated standards in pharmacokinetic studies.
Synthesis and Purification of a Deuterated Standard (Example: d6-Verapamil)
This protocol provides a general workflow for the synthesis and purification of a deuterated internal standard.
-
Synthesis :
-
The synthesis of d6-verapamil can be achieved by reacting 3,4-dimethoxyphenylacetonitrile (B126087) with 1-bromo-3-chloropropane (B140262) to form an intermediate.
-
This intermediate is then reacted with N-methyl-d3-homoveratrylamine, which can be synthesized using deuterated methyl iodide (CD3I), to introduce the deuterium labels.
-
-
Purification :
-
The crude deuterated verapamil (B1683045) is purified using standard chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high chemical and isotopic purity.[10]
-
-
Characterization :
-
The purified standard's identity and purity are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to ensure the correct placement and high enrichment of the deuterium atoms.
-
Bioanalytical Method Validation
The following protocols outline key experiments for validating a bioanalytical method using a deuterated internal standard.
4.2.1. Selectivity and Specificity
-
Objective : To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Protocol :
-
Analyze at least six different blank matrix lots to check for interferences at the retention time of the analyte and the deuterated internal standard.[3]
-
Spike a blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard to ensure no significant interference from endogenous components.[3]
-
4.2.2. Matrix Effect Evaluation
-
Objective : To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.[3]
-
Protocol :
-
Prepare Three Sets of Samples :
-
Set 1 (Neat Solution) : Analyte and deuterated IS in a clean solvent.
-
Set 2 (Post-Extraction Spike) : Blank matrix is extracted, and then the analyte and deuterated IS are added to the final extract.
-
Set 3 (Pre-Extraction Spike) : Analyte and deuterated IS are added to the blank matrix before extraction.
-
-
Analyze and Calculate :
-
Analyze all three sets by LC-MS/MS.
-
Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1). An MF of 1 indicates no matrix effect.
-
Recovery (RE) = (Peak Area in Set 3) / (Peak Area in Set 2).
-
IS-Normalized MF = (MF of Analyte) / (MF of Deuterated IS). This should be close to 1.
-
-
Acceptance Criteria : The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should be ≤15%.[3]
-
4.2.3. Calibration Curve and Linearity
-
Objective : To establish the relationship between the analyte concentration and the instrument response.
-
Protocol :
-
Prepare a blank sample, a zero sample (matrix with IS only), and at least six non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
The calibration range should encompass the expected concentrations in the study samples.
-
Generate the calibration curve by plotting the peak area ratio of the analyte to the deuterated IS against the nominal concentration. A linear regression with appropriate weighting (e.g., 1/x²) is commonly used.
-
4.2.4. Accuracy and Precision
-
Objective : To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).[3]
-
Protocol :
-
Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.[3]
-
The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
4.2.5. Stability
-
Objective : To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.[3]
-
Protocol :
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key workflows and logical relationships in bioanalytical studies using deuterated standards.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
The Gold Standard: A Technical Guide to Deuterated Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated internal standards in pharmacokinetic (PK) studies. From fundamental principles to detailed experimental protocols, this document provides a comprehensive overview for scientists and researchers in the field of drug development. The use of deuterated standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the benchmark for ensuring the accuracy, precision, and reliability of bioanalytical data submitted to regulatory agencies.
Core Principles and Advantages of Deuterated Standards
In quantitative bioanalysis, an internal standard (IS) is essential for correcting variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2] This structural similarity ensures that the SIL-IS and the analyte behave in the same manner during extraction and analysis, thereby compensating for potential errors.[2]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of SIL-IS in bioanalytical methods to ensure data integrity.[3] The primary advantages of using a deuterated internal standard over structural analogs include:
-
Enhanced Accuracy and Precision : By co-eluting with the analyte, deuterated standards effectively normalize for matrix effects (ion suppression or enhancement), leading to more accurate and precise measurements.[4]
-
Improved Method Robustness : Assays using deuterated standards are generally more rugged and less susceptible to day-to-day variations in instrument performance.[5]
-
Reliable Compensation for Recovery Variability : A deuterated IS, added at the beginning of the sample preparation process, experiences the same losses as the analyte during extraction, evaporation, and reconstitution, ensuring the final analyte-to-IS ratio remains constant.[5]
The Kinetic Isotope Effect (KIE)
The substitution of hydrogen with its heavier isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a slower rate of bond cleavage during metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[6] In drug development, this effect can be leveraged to intentionally slow down a drug's metabolism at specific sites, potentially improving its pharmacokinetic profile by increasing half-life and exposure.[6]
A prominent example of this is the drug deutetrabenazine, a deuterated version of tetrabenazine. By deuterating the methoxy groups, which are primary sites of metabolism by the enzyme CYP2D6, the metabolic clearance is slowed. This results in a longer half-life of the active metabolites, allowing for lower and less frequent dosing compared to its non-deuterated counterpart.
Data Presentation: Quantitative Comparison
The superiority of deuterated internal standards is evident in the quantitative improvement of bioanalytical assay performance. The following tables summarize data from various studies, comparing key validation parameters.
Table 1: General Performance Comparison of Internal Standard Types
| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS |
| Accuracy (% Bias) | Can exceed ±50%[4] | Can exhibit significant bias | Typically within ±15%[4] |
| Precision (% RSD) | Often >20%[4] | Variable, can be >15% | Generally <15%[4] |
| Matrix Effect | Significant and uncorrected | Variable and often incomplete compensation | High degree of compensation[4] |
| Extraction Recovery | Variable and untracked | Different recovery from analyte | Variations are accounted for[4] |
Table 2: Comparative Accuracy and Precision for Specific Drug Assays
| Drug | Internal Standard Type | Mean Accuracy/Bias | Precision (%RSD) | Reference |
| Kahalalide F | Analog IS | 96.8% | 8.6% | [7] |
| Deuterated (D8) IS | 100.3% | 7.6% | [7] | |
| Everolimus | Analog IS (32-desmethoxyrapamycin) | Acceptable (Slope vs. reference: 0.83) | 4.3% - 7.2% | [8] |
| Deuterated (D4) IS | Improved (Slope vs. reference: 0.95) | 4.3% - 7.2% | [8] | |
| Pesticides in Cannabis Matrix | No IS | Accuracy differs by >60%, RSD >50% | >50% | [9] |
| Deuterated IS | Accuracy within 25% | <20% | [9] |
Table 3: Pharmacokinetic Parameters of Tetrabenazine vs. Deutetrabenazine
| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |
| Mean Elimination Half-life (active metabolites) | ~4.5 hours | ~9.4 hours | ~2.1 |
| Mean Exposure (AUC) | Lower | ~2-fold higher | ~2.0 |
| Mean Peak Plasma Concentration (Cmax) | Baseline | Marginally increased | ~1.1 |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful implementation of deuterated standards in pharmacokinetic studies.
Synthesis and Purification of a Deuterated Standard (Example: d6-Verapamil)
This protocol provides a general workflow for the synthesis and purification of a deuterated internal standard.
-
Synthesis :
-
The synthesis of d6-verapamil can be achieved by reacting 3,4-dimethoxyphenylacetonitrile with 1-bromo-3-chloropropane to form an intermediate.
-
This intermediate is then reacted with N-methyl-d3-homoveratrylamine, which can be synthesized using deuterated methyl iodide (CD3I), to introduce the deuterium labels.
-
-
Purification :
-
The crude deuterated verapamil is purified using standard chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high chemical and isotopic purity.[10]
-
-
Characterization :
-
The purified standard's identity and purity are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to ensure the correct placement and high enrichment of the deuterium atoms.
-
Bioanalytical Method Validation
The following protocols outline key experiments for validating a bioanalytical method using a deuterated internal standard.
4.2.1. Selectivity and Specificity
-
Objective : To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Protocol :
-
Analyze at least six different blank matrix lots to check for interferences at the retention time of the analyte and the deuterated internal standard.[3]
-
Spike a blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard to ensure no significant interference from endogenous components.[3]
-
4.2.2. Matrix Effect Evaluation
-
Objective : To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.[3]
-
Protocol :
-
Prepare Three Sets of Samples :
-
Set 1 (Neat Solution) : Analyte and deuterated IS in a clean solvent.
-
Set 2 (Post-Extraction Spike) : Blank matrix is extracted, and then the analyte and deuterated IS are added to the final extract.
-
Set 3 (Pre-Extraction Spike) : Analyte and deuterated IS are added to the blank matrix before extraction.
-
-
Analyze and Calculate :
-
Analyze all three sets by LC-MS/MS.
-
Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1). An MF of 1 indicates no matrix effect.
-
Recovery (RE) = (Peak Area in Set 3) / (Peak Area in Set 2).
-
IS-Normalized MF = (MF of Analyte) / (MF of Deuterated IS). This should be close to 1.
-
-
Acceptance Criteria : The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should be ≤15%.[3]
-
4.2.3. Calibration Curve and Linearity
-
Objective : To establish the relationship between the analyte concentration and the instrument response.
-
Protocol :
-
Prepare a blank sample, a zero sample (matrix with IS only), and at least six non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
The calibration range should encompass the expected concentrations in the study samples.
-
Generate the calibration curve by plotting the peak area ratio of the analyte to the deuterated IS against the nominal concentration. A linear regression with appropriate weighting (e.g., 1/x²) is commonly used.
-
4.2.4. Accuracy and Precision
-
Objective : To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).[3]
-
Protocol :
-
Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.[3]
-
The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
4.2.5. Stability
-
Objective : To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.[3]
-
Protocol :
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key workflows and logical relationships in bioanalytical studies using deuterated standards.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
The Role of Gefitinib-d8 in EGFR Inhibitor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of Gefitinib-d8 in the research and development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Gefitinib, a potent EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] The development of robust and accurate bioanalytical methods is paramount for its preclinical and clinical evaluation. This guide details the use of this compound as an internal standard in quantitative assays, outlines experimental protocols, and illustrates key biological and analytical workflows.
Introduction to Gefitinib and the Significance of a Deuterated Internal Standard
Gefitinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[1][2][3][4] To accurately determine the pharmacokinetic and pharmacodynamic properties of Gefitinib, a reliable internal standard is essential for bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound, a stable isotope-labeled version of Gefitinib, serves as an ideal internal standard. By replacing eight hydrogen atoms with deuterium (B1214612), its chemical and physical properties remain nearly identical to the unlabeled drug. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, its increased mass allows it to be distinguished from the parent drug by the mass spectrometer, enabling precise quantification of Gefitinib in complex biological matrices like plasma and tissue. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.
Quantitative Data for Gefitinib and this compound in Mass Spectrometry
The quantification of Gefitinib using LC-MS/MS typically involves monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. The following table summarizes the key mass spectrometric parameters for Gefitinib and the proposed parameters for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Gefitinib | 447.2 | 128.1 | Positive |
| This compound | 455.2 (Proposed) | 128.1 or 136.1 (Proposed) | Positive |
Note: The exact m/z values for this compound, particularly the product ion, may vary depending on the position of the deuterium labels and should be optimized during method development. The precursor ion for Gefitinib is [M+H]⁺. A common product ion for Gefitinib corresponds to the morpholinoethyl fragment.
Detailed Experimental Protocol: Quantification of Gefitinib in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a composite based on established methodologies for the quantification of Gefitinib in biological matrices.
Materials and Reagents
-
Gefitinib analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation (Solid-Phase Extraction)
-
Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Sample Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample, vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Gefitinib: 447.2 → 128.1
-
This compound: 455.2 → 128.1 (or other optimized product ion)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates (Nitrogen): Optimized for the specific instrument.
-
-
Collision Energy: Optimized for each transition.
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Gefitinib) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Gefitinib in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations: Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is inhibited by Gefitinib.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow for Gefitinib Quantification
The following diagram outlines the typical workflow for quantifying Gefitinib in plasma samples using LC-MS/MS with this compound as an internal standard.
References
The Role of Gefitinib-d8 in EGFR Inhibitor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of Gefitinib-d8 in the research and development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Gefitinib, a potent EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] The development of robust and accurate bioanalytical methods is paramount for its preclinical and clinical evaluation. This guide details the use of this compound as an internal standard in quantitative assays, outlines experimental protocols, and illustrates key biological and analytical workflows.
Introduction to Gefitinib and the Significance of a Deuterated Internal Standard
Gefitinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[1][2][3][4] To accurately determine the pharmacokinetic and pharmacodynamic properties of Gefitinib, a reliable internal standard is essential for bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound, a stable isotope-labeled version of Gefitinib, serves as an ideal internal standard. By replacing eight hydrogen atoms with deuterium, its chemical and physical properties remain nearly identical to the unlabeled drug. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, its increased mass allows it to be distinguished from the parent drug by the mass spectrometer, enabling precise quantification of Gefitinib in complex biological matrices like plasma and tissue. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.
Quantitative Data for Gefitinib and this compound in Mass Spectrometry
The quantification of Gefitinib using LC-MS/MS typically involves monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. The following table summarizes the key mass spectrometric parameters for Gefitinib and the proposed parameters for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Gefitinib | 447.2 | 128.1 | Positive |
| This compound | 455.2 (Proposed) | 128.1 or 136.1 (Proposed) | Positive |
Note: The exact m/z values for this compound, particularly the product ion, may vary depending on the position of the deuterium labels and should be optimized during method development. The precursor ion for Gefitinib is [M+H]⁺. A common product ion for Gefitinib corresponds to the morpholinoethyl fragment.
Detailed Experimental Protocol: Quantification of Gefitinib in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a composite based on established methodologies for the quantification of Gefitinib in biological matrices.
Materials and Reagents
-
Gefitinib analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation (Solid-Phase Extraction)
-
Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Sample Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample, vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Gefitinib: 447.2 → 128.1
-
This compound: 455.2 → 128.1 (or other optimized product ion)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates (Nitrogen): Optimized for the specific instrument.
-
-
Collision Energy: Optimized for each transition.
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Gefitinib) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Gefitinib in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations: Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is inhibited by Gefitinib.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow for Gefitinib Quantification
The following diagram outlines the typical workflow for quantifying Gefitinib in plasma samples using LC-MS/MS with this compound as an internal standard.
References
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Gefitinib-d8
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and analysis of Gefitinib-d8 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated analog of Gefitinib, an EGFR tyrosine kinase inhibitor, and is commonly used as an internal standard in pharmacokinetic and bioanalytical studies.
Overview
This document outlines the essential methodologies for the quantitative analysis of Gefitinib in biological matrices, employing this compound as an internal standard to ensure accuracy and precision. The protocol covers sample preparation from plasma, chromatographic separation conditions, and mass spectrometric detection parameters.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS (B15284909) analysis of Gefitinib, with this compound used as an internal standard. These values are compiled from various validated methods and provide a reference for expected assay performance.
Table 1: Linearity and Sensitivity of Gefitinib Analysis
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Gefitinib | Human Plasma | 1 - 1000 | 1 | ≥ 0.9945 |
| Gefitinib | Human Plasma | 0.5 - 1000 | 0.5 | ≥ 0.99 |
| Gefitinib | Mouse Plasma | 15 - 7500 | 15 | 0.9994 |
| Gefitinib | Human Plasma | 20 - 2000 | 20 | 0.991 |
Table 2: Accuracy and Precision of Gefitinib Analysis
| Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Human Plasma | LLOQ, Low, Mid, High | 1.90 - 5.03 | 3.95 - 5.36 | 94.61 - 114.51 |
| Human Plasma | Low, Mid, High | < 15 | < 15 | 92.60 - 107.58 |
| Mouse Plasma | Low, Mid, High | 3.8 - 7.8 | - | - |
Table 3: Recovery of Gefitinib Analysis
| Analyte | Matrix | Extraction Recovery (%) |
| Gefitinib | Human Plasma | 86 - 105 |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting Gefitinib from plasma samples.
Materials:
-
Plasma samples (Human or Mouse)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
This compound internal standard (IS) working solution (concentration to be optimized based on expected analyte levels)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant and transfer it to a clean tube or vial for LC-MS/MS analysis.
-
The supernatant may be further diluted if necessary. For instance, a 1:50 dilution can be performed by adding 490 µL of 50:50 methanol:water to 10 µL of the supernatant.[3]
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used. Examples include Waters X-Terra C18 (50 mm x 2.1 mm, 3.5 µm) or Hypersil GOLD C18 (50 x 2.1 mm).[1][4]
-
Mobile Phase:
-
A common mobile phase consists of a mixture of acetonitrile and water with a small amount of formic acid to improve peak shape and ionization efficiency.[1][5]
-
Example A: Acetonitrile and water (70:30, v/v) containing 0.1% formic acid.[1]
-
Example B: A gradient elution using 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water (A) and acetonitrile (B).[2]
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.[2][6]
-
Column Temperature: Maintaining the column at an elevated temperature, such as 40-50°C, can improve peak shape and reduce run times.[2]
-
Injection Volume: A small injection volume, typically 5-10 µL, is used.[3][4]
Tandem Mass Spectrometry (MS/MS) Method
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used as Gefitinib and its deuterated analog readily form positive ions.[5]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for Gefitinib and this compound. This provides high selectivity and sensitivity.
-
Gefitinib: The most common transition is m/z 447.2 → 128.2.[4]
-
This compound (Internal Standard): Based on the structure of this compound, the expected precursor ion would be m/z 455.2 (M+H+). The fragmentation pattern is expected to be similar to unlabeled Gefitinib, leading to a likely product ion of m/z 128.2 or a deuterated fragment. The exact transition should be confirmed by infusing a standard solution of this compound into the mass spectrometer.
-
-
Dwell Time: A dwell time of around 50 ms for each transition is a good starting point.[2]
Visualizations
Caption: Workflow for the LC-MS/MS analysis of Gefitinib using this compound.
Caption: Relationship between analyte, internal standard, and analytical instrumentation.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Gefitinib-d8
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and analysis of Gefitinib-d8 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated analog of Gefitinib, an EGFR tyrosine kinase inhibitor, and is commonly used as an internal standard in pharmacokinetic and bioanalytical studies.
Overview
This document outlines the essential methodologies for the quantitative analysis of Gefitinib in biological matrices, employing this compound as an internal standard to ensure accuracy and precision. The protocol covers sample preparation from plasma, chromatographic separation conditions, and mass spectrometric detection parameters.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of Gefitinib, with this compound used as an internal standard. These values are compiled from various validated methods and provide a reference for expected assay performance.
Table 1: Linearity and Sensitivity of Gefitinib Analysis
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Gefitinib | Human Plasma | 1 - 1000 | 1 | ≥ 0.9945 |
| Gefitinib | Human Plasma | 0.5 - 1000 | 0.5 | ≥ 0.99 |
| Gefitinib | Mouse Plasma | 15 - 7500 | 15 | 0.9994 |
| Gefitinib | Human Plasma | 20 - 2000 | 20 | 0.991 |
Table 2: Accuracy and Precision of Gefitinib Analysis
| Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Human Plasma | LLOQ, Low, Mid, High | 1.90 - 5.03 | 3.95 - 5.36 | 94.61 - 114.51 |
| Human Plasma | Low, Mid, High | < 15 | < 15 | 92.60 - 107.58 |
| Mouse Plasma | Low, Mid, High | 3.8 - 7.8 | - | - |
Table 3: Recovery of Gefitinib Analysis
| Analyte | Matrix | Extraction Recovery (%) |
| Gefitinib | Human Plasma | 86 - 105 |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting Gefitinib from plasma samples.
Materials:
-
Plasma samples (Human or Mouse)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
This compound internal standard (IS) working solution (concentration to be optimized based on expected analyte levels)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant and transfer it to a clean tube or vial for LC-MS/MS analysis.
-
The supernatant may be further diluted if necessary. For instance, a 1:50 dilution can be performed by adding 490 µL of 50:50 methanol:water to 10 µL of the supernatant.[3]
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used. Examples include Waters X-Terra C18 (50 mm x 2.1 mm, 3.5 µm) or Hypersil GOLD C18 (50 x 2.1 mm).[1][4]
-
Mobile Phase:
-
A common mobile phase consists of a mixture of acetonitrile and water with a small amount of formic acid to improve peak shape and ionization efficiency.[1][5]
-
Example A: Acetonitrile and water (70:30, v/v) containing 0.1% formic acid.[1]
-
Example B: A gradient elution using 0.1% formic acid and 5 mM ammonium formate in water (A) and acetonitrile (B).[2]
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.[2][6]
-
Column Temperature: Maintaining the column at an elevated temperature, such as 40-50°C, can improve peak shape and reduce run times.[2]
-
Injection Volume: A small injection volume, typically 5-10 µL, is used.[3][4]
Tandem Mass Spectrometry (MS/MS) Method
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used as Gefitinib and its deuterated analog readily form positive ions.[5]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for Gefitinib and this compound. This provides high selectivity and sensitivity.
-
Gefitinib: The most common transition is m/z 447.2 → 128.2.[4]
-
This compound (Internal Standard): Based on the structure of this compound, the expected precursor ion would be m/z 455.2 (M+H+). The fragmentation pattern is expected to be similar to unlabeled Gefitinib, leading to a likely product ion of m/z 128.2 or a deuterated fragment. The exact transition should be confirmed by infusing a standard solution of this compound into the mass spectrometer.
-
-
Dwell Time: A dwell time of around 50 ms for each transition is a good starting point.[2]
Visualizations
Caption: Workflow for the LC-MS/MS analysis of Gefitinib using this compound.
Caption: Relationship between analyte, internal standard, and analytical instrumentation.
References
Application Note: High-Throughput Quantification of Gefitinib in Human Plasma Using Gefitinib-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gefitinib (B1684475) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Gefitinib-d8, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Gefitinib.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] Accurate measurement of Gefitinib plasma concentrations is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for optimizing therapeutic outcomes. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The IS compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision of the analytical method.
This application note provides a detailed protocol for the extraction and quantification of Gefitinib from human plasma using this compound as the internal standard. The method is validated for its linearity, precision, and accuracy.
Signaling Pathway of Gefitinib Action
Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Gefitinib inhibits EGFR signaling, blocking downstream pathways.
Experimental Workflow
The analytical workflow for the quantification of Gefitinib in plasma is a streamlined process from sample receipt to data analysis.
Caption: Experimental workflow for Gefitinib quantification in plasma.
Materials and Methods
Reagents and Materials
-
Gefitinib reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Stock and Working Solutions
-
Gefitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Gefitinib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Gefitinib Working Solutions: Prepare serial dilutions of the Gefitinib stock solution with 50:50 methanol:water to create calibration standards.
-
This compound Working Solution (IS): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Detailed Protocols
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown plasma samples.
-
To each tube, add 50 µL of the respective plasma sample (or blank plasma for the calibration curve).
-
Add 150 µL of the this compound working solution (in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may need to be optimized for individual instruments.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.35 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[1][2] |
| Gradient | Isocratic or a shallow gradient can be used. For example, 65% Mobile Phase B for the duration of the run.[1][2] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Gefitinib: m/z 447.2 → 128.2 This compound: m/z 455.2 → 136.0[3][4] |
| Dwell Time | 100-200 ms |
| Collision Energy (CE) | Optimize for the specific instrument. |
| Source Temperature | 500-550°C |
Method Validation Summary
The method was validated according to standard bioanalytical method validation guidelines. The following tables summarize the performance characteristics.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Gefitinib | 0.5 - 1000 | ≥ 0.99[1][2] |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15% | < 15% | 85-115% |
| Low QC | 1.5 | < 15% | < 15% | 85-115% |
| Mid QC | 500 | < 15% | < 15% | 85-115% |
| High QC | 800 | < 15% | < 15% | 85-115% |
Data presented are representative and may vary based on the specific laboratory and instrumentation. Accuracies have been reported in the range of 92.60%-107.58% with precision less than 15%.[1][2]
Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Gefitinib | 86-105[1][2] | Not significant[1][2] |
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Gefitinib in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for clinical research applications requiring the measurement of Gefitinib concentrations.
References
- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Application Note: High-Throughput Quantification of Gefitinib in Human Plasma Using Gefitinib-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gefitinib in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Gefitinib-d8, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Gefitinib.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] Accurate measurement of Gefitinib plasma concentrations is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for optimizing therapeutic outcomes. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The IS compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision of the analytical method.
This application note provides a detailed protocol for the extraction and quantification of Gefitinib from human plasma using this compound as the internal standard. The method is validated for its linearity, precision, and accuracy.
Signaling Pathway of Gefitinib Action
Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Gefitinib inhibits EGFR signaling, blocking downstream pathways.
Experimental Workflow
The analytical workflow for the quantification of Gefitinib in plasma is a streamlined process from sample receipt to data analysis.
Caption: Experimental workflow for Gefitinib quantification in plasma.
Materials and Methods
Reagents and Materials
-
Gefitinib reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Stock and Working Solutions
-
Gefitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Gefitinib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Gefitinib Working Solutions: Prepare serial dilutions of the Gefitinib stock solution with 50:50 methanol:water to create calibration standards.
-
This compound Working Solution (IS): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Detailed Protocols
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown plasma samples.
-
To each tube, add 50 µL of the respective plasma sample (or blank plasma for the calibration curve).
-
Add 150 µL of the this compound working solution (in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may need to be optimized for individual instruments.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.35 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[1][2] |
| Gradient | Isocratic or a shallow gradient can be used. For example, 65% Mobile Phase B for the duration of the run.[1][2] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Gefitinib: m/z 447.2 → 128.2 This compound: m/z 455.2 → 136.0[3][4] |
| Dwell Time | 100-200 ms |
| Collision Energy (CE) | Optimize for the specific instrument. |
| Source Temperature | 500-550°C |
Method Validation Summary
The method was validated according to standard bioanalytical method validation guidelines. The following tables summarize the performance characteristics.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Gefitinib | 0.5 - 1000 | ≥ 0.99[1][2] |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15% | < 15% | 85-115% |
| Low QC | 1.5 | < 15% | < 15% | 85-115% |
| Mid QC | 500 | < 15% | < 15% | 85-115% |
| High QC | 800 | < 15% | < 15% | 85-115% |
Data presented are representative and may vary based on the specific laboratory and instrumentation. Accuracies have been reported in the range of 92.60%-107.58% with precision less than 15%.[1][2]
Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Gefitinib | 86-105[1][2] | Not significant[1][2] |
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Gefitinib in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for clinical research applications requiring the measurement of Gefitinib concentrations.
References
- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Application Note: Quantification of Gefitinib in Human Plasma using Gefitinib-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Gefitinib (B1684475) in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Gefitinib-d8, to ensure high accuracy and precision. The method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Gefitinib concentrations.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell growth and proliferation.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] Accurate quantification of Gefitinib in biological matrices is crucial for pharmacokinetic analysis and for optimizing therapeutic regimens.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it compensates for variability in sample preparation and matrix effects.[5] This document outlines a validated method for the determination of Gefitinib in human plasma.
Signaling Pathway Targeted by Gefitinib
Gefitinib targets the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and autophosphorylates its tyrosine kinase domain.[2] This activation initiates downstream signaling cascades, principally the RAS/RAF/MEK/MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and differentiation.[6][7] In certain cancers, EGFR is overexpressed or constitutively active due to mutations, leading to uncontrolled cell growth.[8] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking the downstream signaling events.[2][9]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocol
This protocol is a synthesis of methodologies reported in the scientific literature.[5][10]
Materials and Reagents
-
Gefitinib analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Solutions Preparation
-
Internal Standard (IS) Working Solution: Prepare a solution of this compound in methanol at a concentration of 50 ng/mL.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the IS working solution (Methanol with this compound) to each tube.
-
Vortex the mixture for 1-2 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.35 mL/min[1][11] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[1][11] |
| Gradient | Isocratic or Gradient (e.g., 65% B)[1][11] |
| Run Time | ~3 minutes[1][11][10] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Gefitinib: m/z 447.2 → 128.1 this compound: m/z 455.2 → 128.1 |
| Spray Voltage | 4500 V[12] |
| Capillary Temp. | 360 °C[12] |
Method Validation Summary
The following tables summarize the expected performance characteristics of the method, based on published data.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² Value |
| Gefitinib | 1 - 1000 | > 0.99[5] |
| Gefitinib | 0.5 - 1000 | ≥ 0.99[1] |
| Gefitinib | 50 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 80 | < 15% | < 15% | 85-115%[13] |
| Medium | 200 | < 15% | < 15% | 85-115%[13] |
| High | 2000 | < 15% | < 15% | 85-115%[13] |
Note: Precision is expressed as the coefficient of variation (%CV), and accuracy is the percentage of the nominal concentration. Values are generally expected to be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[1][11][13]
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Gefitinib | 86 - 105%[1][11] |
Experimental Workflow
Caption: Workflow for the quantification of Gefitinib in plasma.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of Gefitinib in human plasma. The use of a deuterated internal standard (this compound) ensures reliable results by correcting for potential variations during sample processing and analysis. This application note serves as a comprehensive guide for researchers in drug development and clinical pharmacology.
References
- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Gefitinib in Human Plasma using Gefitinib-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Gefitinib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Gefitinib-d8, to ensure high accuracy and precision. The method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Gefitinib concentrations.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell growth and proliferation.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] Accurate quantification of Gefitinib in biological matrices is crucial for pharmacokinetic analysis and for optimizing therapeutic regimens.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it compensates for variability in sample preparation and matrix effects.[5] This document outlines a validated method for the determination of Gefitinib in human plasma.
Signaling Pathway Targeted by Gefitinib
Gefitinib targets the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and autophosphorylates its tyrosine kinase domain.[2] This activation initiates downstream signaling cascades, principally the RAS/RAF/MEK/MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and differentiation.[6][7] In certain cancers, EGFR is overexpressed or constitutively active due to mutations, leading to uncontrolled cell growth.[8] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking the downstream signaling events.[2][9]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocol
This protocol is a synthesis of methodologies reported in the scientific literature.[5][10]
Materials and Reagents
-
Gefitinib analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Solutions Preparation
-
Internal Standard (IS) Working Solution: Prepare a solution of this compound in methanol at a concentration of 50 ng/mL.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the IS working solution (Methanol with this compound) to each tube.
-
Vortex the mixture for 1-2 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.35 mL/min[1][11] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[1][11] |
| Gradient | Isocratic or Gradient (e.g., 65% B)[1][11] |
| Run Time | ~3 minutes[1][11][10] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Gefitinib: m/z 447.2 → 128.1 this compound: m/z 455.2 → 128.1 |
| Spray Voltage | 4500 V[12] |
| Capillary Temp. | 360 °C[12] |
Method Validation Summary
The following tables summarize the expected performance characteristics of the method, based on published data.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² Value |
| Gefitinib | 1 - 1000 | > 0.99[5] |
| Gefitinib | 0.5 - 1000 | ≥ 0.99[1] |
| Gefitinib | 50 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 80 | < 15% | < 15% | 85-115%[13] |
| Medium | 200 | < 15% | < 15% | 85-115%[13] |
| High | 2000 | < 15% | < 15% | 85-115%[13] |
Note: Precision is expressed as the coefficient of variation (%CV), and accuracy is the percentage of the nominal concentration. Values are generally expected to be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[1][11][13]
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Gefitinib | 86 - 105%[1][11] |
Experimental Workflow
Caption: Workflow for the quantification of Gefitinib in plasma.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of Gefitinib in human plasma. The use of a deuterated internal standard (this compound) ensures reliable results by correcting for potential variations during sample processing and analysis. This application note serves as a comprehensive guide for researchers in drug development and clinical pharmacology.
References
- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An Application Note for the Quantitative Analysis of Gefitinib (B1684475) in Biological Matrices using Gefitinib-d8 as an Internal Standard by LC-MS/MS.
Abstract
This document provides a detailed protocol for the quantitative analysis of Gefitinib in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is widely used in cancer therapy, making its accurate quantification crucial for pharmacokinetic studies and therapeutic drug monitoring. This method employs this compound as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol covers sample preparation by protein precipitation, optimized LC separation conditions, and specific MS/MS parameters for sensitive and selective detection.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Gefitinib from plasma samples.[1][2]
Materials:
-
Human or animal plasma samples
-
This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
-
Methanol (B129727), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of methanol containing the this compound internal standard. The final concentration of the IS should be optimized based on the expected analyte concentration range. A common starting concentration is 100 ng/mL.
-
Vortex mix the sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm or 25,000 x g) for 5-10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Depending on the sensitivity of the instrument and the concentration of the sample, the supernatant may be further diluted (e.g., 1 in 50 with a 50:50 methanol:water mixture) to avoid detector saturation.[1]
Liquid Chromatography (LC) Method
Separation is typically achieved using a reversed-phase C18 column.[1][2][3][4]
Mass Spectrometry (MS) Method
Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and utilizing Multiple Reaction Monitoring (MRM).[2][3][4]
Instrument Settings and Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS system. Optimization may be required depending on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | UPLC / HPLC System |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[3][5] |
| Gradient | Isocratic or Gradient (e.g., 35:65 Water:Acetonitrile)[2][4] |
| Column Temp. | 40 °C[2][4] |
| Injection Vol. | 2 - 5 µL[1][6] |
| Run Time | ~3 - 5 minutes[2][4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX 5500, Waters Xevo TQ-S)[1][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V[3] |
| Source Temperature | 500 °C[3] |
| Curtain Gas (CUR) | 30 psi[3] |
| Collision Gas (CAD) | 8 psi[3] |
| Nebulizer Gas (GS1) | 50 psi[3] |
| Heater Gas (GS2) | 50 psi[3] |
| Dwell Time | 50 ms[3] |
Table 3: MRM Transitions for Quantification
The product ion at m/z 128 corresponds to the characteristic propoxy-morpholine side chain of Gefitinib.[5][7]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Gefitinib | 447.2 | 128.2 | [M+H]+[5][6] |
| This compound (IS) | 455.2 | 128.2 | [M+H]+ (Deuteration on the quinazoline (B50416) core) |
Note: The exact m/z values for the precursor and product ions, as well as collision energies (CE) and declustering potentials (DP), should be optimized by infusing a standard solution of Gefitinib and this compound directly into the mass spectrometer.
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Gefitinib to the this compound internal standard against the nominal concentration of the calibration standards.
-
Linearity: The method should demonstrate linearity over the desired concentration range, typically from 1 ng/mL to 1000 ng/mL or higher in plasma.[6] A linear regression with a weighting factor of 1/x² is commonly applied.[6]
-
Quality Control: The accuracy and precision of the assay are evaluated by analyzing QC samples at low, medium, and high concentration levels within the calibration range. Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[4]
Signaling Pathway Context
Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways involved in cell proliferation and survival.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
An Application Note for the Quantitative Analysis of Gefitinib in Biological Matrices using Gefitinib-d8 as an Internal Standard by LC-MS/MS.
Abstract
This document provides a detailed protocol for the quantitative analysis of Gefitinib in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is widely used in cancer therapy, making its accurate quantification crucial for pharmacokinetic studies and therapeutic drug monitoring. This method employs this compound as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol covers sample preparation by protein precipitation, optimized LC separation conditions, and specific MS/MS parameters for sensitive and selective detection.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Gefitinib from plasma samples.[1][2]
Materials:
-
Human or animal plasma samples
-
This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of methanol containing the this compound internal standard. The final concentration of the IS should be optimized based on the expected analyte concentration range. A common starting concentration is 100 ng/mL.
-
Vortex mix the sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm or 25,000 x g) for 5-10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Depending on the sensitivity of the instrument and the concentration of the sample, the supernatant may be further diluted (e.g., 1 in 50 with a 50:50 methanol:water mixture) to avoid detector saturation.[1]
Liquid Chromatography (LC) Method
Separation is typically achieved using a reversed-phase C18 column.[1][2][3][4]
Mass Spectrometry (MS) Method
Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and utilizing Multiple Reaction Monitoring (MRM).[2][3][4]
Instrument Settings and Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS system. Optimization may be required depending on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | UPLC / HPLC System |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[3][5] |
| Gradient | Isocratic or Gradient (e.g., 35:65 Water:Acetonitrile)[2][4] |
| Column Temp. | 40 °C[2][4] |
| Injection Vol. | 2 - 5 µL[1][6] |
| Run Time | ~3 - 5 minutes[2][4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX 5500, Waters Xevo TQ-S)[1][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V[3] |
| Source Temperature | 500 °C[3] |
| Curtain Gas (CUR) | 30 psi[3] |
| Collision Gas (CAD) | 8 psi[3] |
| Nebulizer Gas (GS1) | 50 psi[3] |
| Heater Gas (GS2) | 50 psi[3] |
| Dwell Time | 50 ms[3] |
Table 3: MRM Transitions for Quantification
The product ion at m/z 128 corresponds to the characteristic propoxy-morpholine side chain of Gefitinib.[5][7]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Gefitinib | 447.2 | 128.2 | [M+H]+[5][6] |
| This compound (IS) | 455.2 | 128.2 | [M+H]+ (Deuteration on the quinazoline core) |
Note: The exact m/z values for the precursor and product ions, as well as collision energies (CE) and declustering potentials (DP), should be optimized by infusing a standard solution of Gefitinib and this compound directly into the mass spectrometer.
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Gefitinib to the this compound internal standard against the nominal concentration of the calibration standards.
-
Linearity: The method should demonstrate linearity over the desired concentration range, typically from 1 ng/mL to 1000 ng/mL or higher in plasma.[6] A linear regression with a weighting factor of 1/x² is commonly applied.[6]
-
Quality Control: The accuracy and precision of the assay are evaluated by analyzing QC samples at low, medium, and high concentration levels within the calibration range. Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[4]
Signaling Pathway Context
Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways involved in cell proliferation and survival.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Gefitinib and Gefitinib-d8 in Human Plasma using UPLC-MS/MS
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib (B1684475), and its deuterated internal standard, Gefitinib-d8, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The sample preparation involves a simple protein precipitation step, followed by a rapid chromatographic separation with a total run time of under 5 minutes. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalysis.
Introduction
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key component of the signaling pathways that regulate cell proliferation and survival.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[2][3][4] Monitoring plasma concentrations of Gefitinib is crucial for optimizing therapeutic outcomes and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing. This application note provides a detailed protocol for the chromatographic separation and quantification of Gefitinib and this compound.
EGFR Signaling Pathway and Gefitinib's Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF or TGF-α, dimerizes and activates its intracellular tyrosine kinase domain.[2] This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5] Gefitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling.[2][3]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocols
Materials and Reagents
-
Gefitinib and this compound reference standards
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[6]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Gefitinib and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Gefitinib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Caption: Sample preparation workflow for plasma analysis.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized parameters for the UPLC-MS/MS analysis.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[7] |
| Gradient | 30% B, increasing to 90% B over 3 min[8] |
| Run Time | 5 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Gefitinib | 447.2 | 128.1[6] | ~1.88[9] |
| This compound | 455.2 | 128.1 | ~1.87 |
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent chromatographic separation of Gefitinib and its deuterated internal standard, with sharp and symmetrical peaks. A representative chromatogram is shown in Figure 3 (notional).
The method was linear over a concentration range of 1 to 1000 ng/mL for Gefitinib in human plasma, with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL. The intra- and inter-day precision and accuracy were within ±15%, which is within the acceptable limits for bioanalytical method validation.
Table 4: Quantitative Performance Data
| Parameter | Gefitinib |
| Linearity Range (ng/mL) | 1 - 1000[7][10] |
| Correlation Coefficient (r²) | > 0.99[7] |
| LLOQ (ng/mL) | 1 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%) | 95 - 105% |
| Extraction Recovery (%) | > 85%[7] |
Conclusion
A highly sensitive, specific, and rapid UPLC-MS/MS method for the quantification of Gefitinib and this compound in human plasma has been successfully developed and validated. The simple sample preparation procedure and short chromatographic run time make this method ideal for high-throughput analysis in a clinical or research setting, facilitating pharmacokinetic studies and personalized medicine approaches for patients undergoing Gefitinib therapy.
References
- 1. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Gefitinib and Gefitinib-d8 in Human Plasma using UPLC-MS/MS
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, and its deuterated internal standard, Gefitinib-d8, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The sample preparation involves a simple protein precipitation step, followed by a rapid chromatographic separation with a total run time of under 5 minutes. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalysis.
Introduction
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key component of the signaling pathways that regulate cell proliferation and survival.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[2][3][4] Monitoring plasma concentrations of Gefitinib is crucial for optimizing therapeutic outcomes and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing. This application note provides a detailed protocol for the chromatographic separation and quantification of Gefitinib and this compound.
EGFR Signaling Pathway and Gefitinib's Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF or TGF-α, dimerizes and activates its intracellular tyrosine kinase domain.[2] This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5] Gefitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling.[2][3]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocols
Materials and Reagents
-
Gefitinib and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[6]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Gefitinib and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Gefitinib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Caption: Sample preparation workflow for plasma analysis.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized parameters for the UPLC-MS/MS analysis.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[7] |
| Gradient | 30% B, increasing to 90% B over 3 min[8] |
| Run Time | 5 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Gefitinib | 447.2 | 128.1[6] | ~1.88[9] |
| This compound | 455.2 | 128.1 | ~1.87 |
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent chromatographic separation of Gefitinib and its deuterated internal standard, with sharp and symmetrical peaks. A representative chromatogram is shown in Figure 3 (notional).
The method was linear over a concentration range of 1 to 1000 ng/mL for Gefitinib in human plasma, with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL. The intra- and inter-day precision and accuracy were within ±15%, which is within the acceptable limits for bioanalytical method validation.
Table 4: Quantitative Performance Data
| Parameter | Gefitinib |
| Linearity Range (ng/mL) | 1 - 1000[7][10] |
| Correlation Coefficient (r²) | > 0.99[7] |
| LLOQ (ng/mL) | 1 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%) | 95 - 105% |
| Extraction Recovery (%) | > 85%[7] |
Conclusion
A highly sensitive, specific, and rapid UPLC-MS/MS method for the quantification of Gefitinib and this compound in human plasma has been successfully developed and validated. The simple sample preparation procedure and short chromatographic run time make this method ideal for high-throughput analysis in a clinical or research setting, facilitating pharmacokinetic studies and personalized medicine approaches for patients undergoing Gefitinib therapy.
References
- 1. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Gefitinib in Dried Blood Spots Using Gefitinib-d8 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1] Therapeutic drug monitoring (TDM) of gefitinib is crucial for optimizing treatment efficacy and minimizing toxicity. Dried blood spot (DBS) sampling offers a minimally invasive, cost-effective, and patient-friendly alternative to traditional venous blood collection, making it an attractive method for TDM.[2] This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of gefitinib in DBS samples, utilizing its deuterated analog, Gefitinib-d8, as an internal standard (IS) to ensure accuracy and precision.
The methodology described herein provides a robust and reliable approach for the bioanalysis of gefitinib in a clinical or research setting. The use of a stable isotopically labeled internal standard like this compound is considered best practice in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, compensating for potential variability.[3]
Experimental Protocols
Dried Blood Spot (DBS) Sample Collection
-
Preparation: Label the DBS card (e.g., Whatman 903) with the necessary patient/subject information.
-
Blood Collection:
-
For finger-prick collection, clean the fingertip with an alcohol swab and allow it to air dry.[4]
-
Prick the finger with a sterile lancet.[5]
-
Wipe away the first drop of blood.[4]
-
Gently touch the DBS card to the subsequent drop of blood, allowing the blood to saturate the pre-printed circle completely.[5] Avoid "milking" the finger.[5]
-
-
Drying: Allow the DBS cards to air dry in a horizontal position for at least 3 hours at ambient temperature, away from direct sunlight and moisture.[5]
-
Storage: Once completely dry, store the DBS cards in a sealed bag with a desiccant. Gefitinib in DBS has been shown to be stable for up to 5 months at room temperature and -20°C.[6]
Sample Preparation for LC-MS/MS Analysis
-
Punching: Using a manual or automated puncher, excise a 3 mm disc from the center of the dried blood spot.[6]
-
Extraction:
-
Place the 3 mm disc into a clean microcentrifuge tube.
-
Add 100 µL of methanol (B129727) containing the internal standard, this compound, at a fixed concentration.
-
Vortex the tube for 1 minute to facilitate the extraction of gefitinib from the filter paper.
-
Centrifuge the tube at 10,000 rpm for 5 minutes.
-
-
Sample Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Chromatographic Column: A C18 analytical column (e.g., Waters XBridge C18, 4.6 × 100 mm, 3.5 µm) is suitable for separation.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both gefitinib and this compound.
Data Presentation: Method Validation Summary
The following tables summarize the typical validation parameters for the quantification of gefitinib in DBS by LC-MS/MS.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 37.5 - 2400 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 40 ng/mL[6] |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 80 | Within ±15%[6] | < 15%[6] |
| Medium QC | 200 | Within ±15%[6] | < 15%[6] |
| High QC | 2000 | Within ±15%[6] | < 15%[6] |
Table 3: Recovery and Matrix Effect
| Parameter | Gefitinib |
| Extraction Recovery | 86 - 105%[8][9] |
| Matrix Effect | No significant matrix effect observed[8][9] |
Table 4: Stability of Gefitinib in Dried Blood Spots
| Storage Condition | Duration | Stability |
| Room Temperature | 5 months | Stable[6] |
| -20°C | 5 months | Stable[6] |
| 40°C | 24 hours | Stable[6] |
Visualizations
Experimental Workflow
Caption: Workflow for Gefitinib Analysis in DBS.
Gefitinib Signaling Pathway
Caption: Gefitinib Inhibition of EGFR Signaling.
References
- 1. Physiologically Based Pharmacokinetic Modeling to Evaluate the Systemic Exposure of Gefitinib in CYP2D6 Ultrarapid Metabolizers and Extensive Metabolizers [pubmed.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. hanc.info [hanc.info]
- 5. usbiotek.com [usbiotek.com]
- 6. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Gefitinib in Dried Blood Spots Using Gefitinib-d8 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1] Therapeutic drug monitoring (TDM) of gefitinib is crucial for optimizing treatment efficacy and minimizing toxicity. Dried blood spot (DBS) sampling offers a minimally invasive, cost-effective, and patient-friendly alternative to traditional venous blood collection, making it an attractive method for TDM.[2] This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of gefitinib in DBS samples, utilizing its deuterated analog, Gefitinib-d8, as an internal standard (IS) to ensure accuracy and precision.
The methodology described herein provides a robust and reliable approach for the bioanalysis of gefitinib in a clinical or research setting. The use of a stable isotopically labeled internal standard like this compound is considered best practice in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, compensating for potential variability.[3]
Experimental Protocols
Dried Blood Spot (DBS) Sample Collection
-
Preparation: Label the DBS card (e.g., Whatman 903) with the necessary patient/subject information.
-
Blood Collection:
-
For finger-prick collection, clean the fingertip with an alcohol swab and allow it to air dry.[4]
-
Prick the finger with a sterile lancet.[5]
-
Wipe away the first drop of blood.[4]
-
Gently touch the DBS card to the subsequent drop of blood, allowing the blood to saturate the pre-printed circle completely.[5] Avoid "milking" the finger.[5]
-
-
Drying: Allow the DBS cards to air dry in a horizontal position for at least 3 hours at ambient temperature, away from direct sunlight and moisture.[5]
-
Storage: Once completely dry, store the DBS cards in a sealed bag with a desiccant. Gefitinib in DBS has been shown to be stable for up to 5 months at room temperature and -20°C.[6]
Sample Preparation for LC-MS/MS Analysis
-
Punching: Using a manual or automated puncher, excise a 3 mm disc from the center of the dried blood spot.[6]
-
Extraction:
-
Place the 3 mm disc into a clean microcentrifuge tube.
-
Add 100 µL of methanol containing the internal standard, this compound, at a fixed concentration.
-
Vortex the tube for 1 minute to facilitate the extraction of gefitinib from the filter paper.
-
Centrifuge the tube at 10,000 rpm for 5 minutes.
-
-
Sample Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Chromatographic Column: A C18 analytical column (e.g., Waters XBridge C18, 4.6 × 100 mm, 3.5 µm) is suitable for separation.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both gefitinib and this compound.
Data Presentation: Method Validation Summary
The following tables summarize the typical validation parameters for the quantification of gefitinib in DBS by LC-MS/MS.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 37.5 - 2400 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 40 ng/mL[6] |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 80 | Within ±15%[6] | < 15%[6] |
| Medium QC | 200 | Within ±15%[6] | < 15%[6] |
| High QC | 2000 | Within ±15%[6] | < 15%[6] |
Table 3: Recovery and Matrix Effect
| Parameter | Gefitinib |
| Extraction Recovery | 86 - 105%[8][9] |
| Matrix Effect | No significant matrix effect observed[8][9] |
Table 4: Stability of Gefitinib in Dried Blood Spots
| Storage Condition | Duration | Stability |
| Room Temperature | 5 months | Stable[6] |
| -20°C | 5 months | Stable[6] |
| 40°C | 24 hours | Stable[6] |
Visualizations
Experimental Workflow
Caption: Workflow for Gefitinib Analysis in DBS.
Gefitinib Signaling Pathway
Caption: Gefitinib Inhibition of EGFR Signaling.
References
- 1. Physiologically Based Pharmacokinetic Modeling to Evaluate the Systemic Exposure of Gefitinib in CYP2D6 Ultrarapid Metabolizers and Extensive Metabolizers [pubmed.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. hanc.info [hanc.info]
- 5. usbiotek.com [usbiotek.com]
- 6. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Gefitinib in Clinical Trial Samples using Gefitinib-d8 and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, an enzyme that plays a crucial role in cell proliferation and survival signaling pathways.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific EGFR mutations.[1][3] Therapeutic Drug Monitoring (TDM) is essential during clinical trials to understand the pharmacokinetic (PK) profile of Gefitinib, ensuring optimal dosing and assessing the relationship between drug exposure and patient response.
The accurate quantification of Gefitinib in biological matrices, such as human plasma, is critical for these studies. The gold standard for bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[4][5] To correct for variability during sample preparation and analysis, a stable isotope-labeled internal standard (IS) is employed. Gefitinib-d8, a deuterated analog of Gefitinib, is the ideal internal standard as it shares near-identical physicochemical properties with the analyte but is mass-distinguishable, ensuring precise and accurate quantification.
This document provides a detailed protocol for the analysis of Gefitinib in clinical trial plasma samples using this compound as an internal standard, based on established LC-MS/MS methodologies.
Mechanism of Action: EGFR Signaling Pathway
Gefitinib exerts its therapeutic effect by binding to the adenosine (B11128) triphosphate (ATP)-binding site of the EGFR tyrosine kinase, inhibiting its autophosphorylation.[1][2] This action blocks the activation of downstream anti-apoptotic and proliferative signaling cascades, primarily the Ras/MAPK and PI3K/AKT pathways, ultimately leading to decreased tumor cell growth and induction of apoptosis.[1][6]
Caption: Gefitinib inhibits EGFR, blocking downstream PI3K/AKT and Ras/MAPK signaling pathways.
Experimental Protocols
This section details the methodology for quantifying Gefitinib in human plasma samples.
Materials and Reagents
-
Gefitinib analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Tert-butyl methyl ether (for LLE)
-
Human plasma (K2EDTA or Sodium Heparin)
-
Ultrapure water
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions: Prepare primary stock solutions of Gefitinib and this compound in methanol or DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of Gefitinib working solutions by serially diluting the primary stock with 50:50 acetonitrile/water to cover the desired calibration range (e.g., 0.5 to 1000 ng/mL).[7][8] Prepare a separate working solution for the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards (CS): Spike blank human plasma with the appropriate Gefitinib working solutions to create a calibration curve with 6-8 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 80, 200, and 2000 ng/mL).[9]
Plasma Sample Preparation
Two common methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Method A: Protein Precipitation (PPT) [10]
-
Pipette 100 µL of plasma sample (CS, QC, or clinical sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 380 µL of cold acetonitrile to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes to pellet the precipitated protein.[11]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction (LLE) [7]
-
Pipette 500 µL of plasma sample into a glass tube.
-
Add the internal standard (this compound).
-
Add 6.0 mL of tert-butyl methyl ether.[7]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 250 µL of the mobile phase (e.g., 20% acetonitrile with 1.0% formic acid) and inject into the LC-MS/MS system.[7]
Caption: General bioanalytical workflow for Gefitinib quantification in plasma samples.
LC-MS/MS Analysis
The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of Gefitinib and this compound.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| LC System | UPLC or HPLC System | [4][12] |
| Column | C18 or C12 (e.g., 50 x 2.1 mm, 1.7-3.5 µm) | [7][8][13] |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 5 mM Ammonium Formate | [4][8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [4][8] |
| Flow Rate | 0.25 - 0.4 mL/min | [14] |
| Elution | Isocratic or Gradient | [7][12] |
| Injection Volume | 5 - 30 µL | [7][14] |
| MS System | Triple Quadrupole Mass Spectrometer | [4][7] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | [8][13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [7] |
| MRM Transition (Gefitinib) | m/z 447.2 → 127.8 (or 128.2) | [7][14] |
| MRM Transition (this compound) | m/z 455.2 → 136.0 |[7] |
Data and Performance Characteristics
The described methodology is validated to ensure reliability, consistent with regulatory guidelines.
Table 2: Method Validation Summary
| Parameter | Typical Performance | Source(s) |
|---|---|---|
| Linear Range | 0.5 - 1000 ng/mL or 20 - 2000 ng/mL | [4][7][8] |
| Correlation Coefficient (r²) | ≥ 0.99 | [4][8] |
| Lower Limit of Quantification (LLOQ) | 0.3 - 20 ng/mL | [4][7] |
| Intra- and Inter-day Precision (CV%) | < 15% | [7][8] |
| Accuracy (% Bias) | Within ±15% (85-115%) | [7][8] |
| Extraction Recovery | 86 - 105% |[8][13] |
Application in Clinical Trials
This validated bioanalytical method is applied to plasma samples from patients in clinical trials to determine key pharmacokinetic parameters. In studies with NSCLC patients receiving a standard 250 mg daily dose, this method allows for precise measurement of drug exposure.
Table 3: Example Pharmacokinetic Parameters from Clinical Studies (250 mg Dose)
| Parameter | Value | Population | Source(s) |
|---|---|---|---|
| Oral Bioavailability | ~59% | Cancer Patients | [5] |
| Time to Peak (Tmax) | 3 - 7 hours | Patients / Healthy Volunteers | [2][5] |
| Peak Plasma Conc. (Cmax) | 159 ng/mL (geometric mean) | Cancer Patients | [5] |
| Mean Trough Concentration | 247.18 ng/mL (± 140.39) | NSCLC Patients | [8][13] |
| Elimination Half-life (t½) | 28 - 48 hours | Healthy Volunteers |[3] |
Analysis of samples from clinical trials has shown that plasma concentrations of Gefitinib can vary significantly between individuals.[15] Using this compound as an internal standard ensures that this observed variability is due to true patient-specific differences in drug absorption, distribution, metabolism, and excretion (ADME), rather than analytical error. This data is vital for establishing exposure-response relationships and developing strategies for personalized medicine.
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of Gefitinib in clinical trial plasma samples. This application is fundamental to the pharmacokinetic and pharmacodynamic evaluation of Gefitinib, supporting the safe and effective development of this targeted cancer therapy.
References
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Note: Quantification of Gefitinib in Clinical Trial Samples using Gefitinib-d8 and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, an enzyme that plays a crucial role in cell proliferation and survival signaling pathways.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific EGFR mutations.[1][3] Therapeutic Drug Monitoring (TDM) is essential during clinical trials to understand the pharmacokinetic (PK) profile of Gefitinib, ensuring optimal dosing and assessing the relationship between drug exposure and patient response.
The accurate quantification of Gefitinib in biological matrices, such as human plasma, is critical for these studies. The gold standard for bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[4][5] To correct for variability during sample preparation and analysis, a stable isotope-labeled internal standard (IS) is employed. Gefitinib-d8, a deuterated analog of Gefitinib, is the ideal internal standard as it shares near-identical physicochemical properties with the analyte but is mass-distinguishable, ensuring precise and accurate quantification.
This document provides a detailed protocol for the analysis of Gefitinib in clinical trial plasma samples using this compound as an internal standard, based on established LC-MS/MS methodologies.
Mechanism of Action: EGFR Signaling Pathway
Gefitinib exerts its therapeutic effect by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase, inhibiting its autophosphorylation.[1][2] This action blocks the activation of downstream anti-apoptotic and proliferative signaling cascades, primarily the Ras/MAPK and PI3K/AKT pathways, ultimately leading to decreased tumor cell growth and induction of apoptosis.[1][6]
Caption: Gefitinib inhibits EGFR, blocking downstream PI3K/AKT and Ras/MAPK signaling pathways.
Experimental Protocols
This section details the methodology for quantifying Gefitinib in human plasma samples.
Materials and Reagents
-
Gefitinib analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Tert-butyl methyl ether (for LLE)
-
Human plasma (K2EDTA or Sodium Heparin)
-
Ultrapure water
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions: Prepare primary stock solutions of Gefitinib and this compound in methanol or DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of Gefitinib working solutions by serially diluting the primary stock with 50:50 acetonitrile/water to cover the desired calibration range (e.g., 0.5 to 1000 ng/mL).[7][8] Prepare a separate working solution for the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards (CS): Spike blank human plasma with the appropriate Gefitinib working solutions to create a calibration curve with 6-8 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 80, 200, and 2000 ng/mL).[9]
Plasma Sample Preparation
Two common methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Method A: Protein Precipitation (PPT) [10]
-
Pipette 100 µL of plasma sample (CS, QC, or clinical sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 380 µL of cold acetonitrile to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes to pellet the precipitated protein.[11]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction (LLE) [7]
-
Pipette 500 µL of plasma sample into a glass tube.
-
Add the internal standard (this compound).
-
Add 6.0 mL of tert-butyl methyl ether.[7]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 250 µL of the mobile phase (e.g., 20% acetonitrile with 1.0% formic acid) and inject into the LC-MS/MS system.[7]
Caption: General bioanalytical workflow for Gefitinib quantification in plasma samples.
LC-MS/MS Analysis
The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of Gefitinib and this compound.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| LC System | UPLC or HPLC System | [4][12] |
| Column | C18 or C12 (e.g., 50 x 2.1 mm, 1.7-3.5 µm) | [7][8][13] |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 5 mM Ammonium Formate | [4][8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [4][8] |
| Flow Rate | 0.25 - 0.4 mL/min | [14] |
| Elution | Isocratic or Gradient | [7][12] |
| Injection Volume | 5 - 30 µL | [7][14] |
| MS System | Triple Quadrupole Mass Spectrometer | [4][7] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | [8][13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [7] |
| MRM Transition (Gefitinib) | m/z 447.2 → 127.8 (or 128.2) | [7][14] |
| MRM Transition (this compound) | m/z 455.2 → 136.0 |[7] |
Data and Performance Characteristics
The described methodology is validated to ensure reliability, consistent with regulatory guidelines.
Table 2: Method Validation Summary
| Parameter | Typical Performance | Source(s) |
|---|---|---|
| Linear Range | 0.5 - 1000 ng/mL or 20 - 2000 ng/mL | [4][7][8] |
| Correlation Coefficient (r²) | ≥ 0.99 | [4][8] |
| Lower Limit of Quantification (LLOQ) | 0.3 - 20 ng/mL | [4][7] |
| Intra- and Inter-day Precision (CV%) | < 15% | [7][8] |
| Accuracy (% Bias) | Within ±15% (85-115%) | [7][8] |
| Extraction Recovery | 86 - 105% |[8][13] |
Application in Clinical Trials
This validated bioanalytical method is applied to plasma samples from patients in clinical trials to determine key pharmacokinetic parameters. In studies with NSCLC patients receiving a standard 250 mg daily dose, this method allows for precise measurement of drug exposure.
Table 3: Example Pharmacokinetic Parameters from Clinical Studies (250 mg Dose)
| Parameter | Value | Population | Source(s) |
|---|---|---|---|
| Oral Bioavailability | ~59% | Cancer Patients | [5] |
| Time to Peak (Tmax) | 3 - 7 hours | Patients / Healthy Volunteers | [2][5] |
| Peak Plasma Conc. (Cmax) | 159 ng/mL (geometric mean) | Cancer Patients | [5] |
| Mean Trough Concentration | 247.18 ng/mL (± 140.39) | NSCLC Patients | [8][13] |
| Elimination Half-life (t½) | 28 - 48 hours | Healthy Volunteers |[3] |
Analysis of samples from clinical trials has shown that plasma concentrations of Gefitinib can vary significantly between individuals.[15] Using this compound as an internal standard ensures that this observed variability is due to true patient-specific differences in drug absorption, distribution, metabolism, and excretion (ADME), rather than analytical error. This data is vital for establishing exposure-response relationships and developing strategies for personalized medicine.
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of Gefitinib in clinical trial plasma samples. This application is fundamental to the pharmacokinetic and pharmacodynamic evaluation of Gefitinib, supporting the safe and effective development of this targeted cancer therapy.
References
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Gefitinib Metabolism Using Gefitinib-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475) is an orally active selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling pathway in cell proliferation and survival. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The metabolism of Gefitinib is extensive and primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor, and CYP3A5, CYP2D6, and CYP1A1 playing secondary roles.[1][2] Understanding the metabolic fate of Gefitinib is crucial for optimizing its therapeutic efficacy and minimizing potential drug-drug interactions.
Gefitinib-d8, a deuterium-labeled analog of Gefitinib, serves as an invaluable tool in the study of its metabolism. Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification of the parent drug and its metabolites.
This document provides detailed application notes and protocols for the use of this compound in studying the metabolism of Gefitinib, both in vitro and in the context of bioanalytical sample quantification.
Key Metabolic Pathways of Gefitinib
Gefitinib undergoes extensive metabolism primarily in the liver. The main metabolic pathways include:
-
Oxidation of the morpholine (B109124) ring: This is a major metabolic route.[3][4]
-
O-demethylation of the methoxy-substituent on the quinazoline (B50416) ring: This pathway leads to the formation of the major circulating metabolite, O-desmethyl gefitinib (M523595).[3][4][5]
-
Oxidative defluorination of the halogenated phenyl group. [3][4]
The primary enzyme responsible for the overall metabolism of Gefitinib is CYP3A4, while the formation of the major metabolite, O-desmethyl gefitinib, is predominantly catalyzed by CYP2D6.[2]
Application 1: Quantitative Bioanalysis of Gefitinib and its Metabolites in Biological Matrices
This compound is an ideal internal standard for the accurate quantification of Gefitinib and its metabolites in various biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol: LC-MS/MS Quantification of Gefitinib and Metabolites
This protocol outlines a general procedure for the quantification of Gefitinib and its major metabolites (O-desmethyl gefitinib, M537194, M387783, and M605211) in human plasma.
1. Materials and Reagents:
-
Gefitinib analytical standard
-
This compound (Internal Standard)
-
O-desmethyl gefitinib (M523595) analytical standard
-
M537194, M387783, M605211 analytical standards (if available)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold protein precipitation solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example):
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., 5-95% B over 5 min) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for Gefitinib, Metabolites, and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gefitinib | 447.2 | 128.1 | 35 |
| This compound | 455.2 | 128.1 | 35 |
| O-desmethyl gefitinib (M523595) | 433.1 | 128.1 | 35 |
| M537194 | 463.1 | 446.1 | 20 |
| M387783 | 388.1 | 287.1 | 30 |
| M605211 | 402.1 | 331.1 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Application 2: In Vitro Metabolism of Gefitinib in Human Liver Microsomes
This protocol describes an in vitro experiment to study the metabolism of Gefitinib using human liver microsomes (HLMs), with this compound used as an internal standard for accurate quantification of the depletion of the parent drug and the formation of metabolites.
Experimental Protocol: In Vitro Metabolism in HLMs
1. Materials and Reagents:
-
Gefitinib
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Incubator/shaking water bath (37°C)
2. Incubation Procedure:
-
Prepare a stock solution of Gefitinib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add Gefitinib to the mixture to initiate the reaction (final concentration e.g., 1 µM).
-
Immediately add the NADPH regenerating system to start the metabolic reaction. The final volume should be consistent across all samples.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Stop the reaction by adding 2-3 volumes of cold acetonitrile containing this compound as the internal standard.
-
Vortex and process the samples as described in the sample preparation section of the bioanalytical protocol (protein precipitation).
3. Control Experiments:
-
No NADPH: To confirm that the metabolism is NADPH-dependent (i.e., P450-mediated), run a control incubation without the NADPH regenerating system.
-
No HLMs: To check for non-enzymatic degradation of Gefitinib.
4. Data Analysis:
-
Quantify the remaining concentration of Gefitinib at each time point using the LC-MS/MS method described previously.
-
Plot the natural logarithm of the percentage of remaining Gefitinib versus time.
-
The slope of the linear portion of this plot gives the rate constant of depletion (k).
-
The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Metabolite formation can also be quantified if analytical standards are available.
Data Presentation
Table 2: Pharmacokinetic Parameters of Gefitinib in Human Plasma (Example Data)
| Parameter | Value | Unit |
| Cmax | 150 | ng/mL |
| Tmax | 4 | h |
| AUC(0-t) | 1200 | ng*h/mL |
| t½ | 24 | h |
Table 3: In Vitro Metabolic Stability of Gefitinib in Human Liver Microsomes (Example Data)
| Time (min) | Gefitinib Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 4: Formation of O-desmethyl gefitinib in HLM Incubation (Example Data)
| Time (min) | O-desmethyl gefitinib (pmol/mg protein) |
| 0 | 0 |
| 5 | 15 |
| 15 | 40 |
| 30 | 75 |
| 60 | 120 |
Visualizations
Caption: Major metabolic pathways of Gefitinib.
Caption: Workflow for bioanalysis of Gefitinib.
Caption: Workflow for in vitro metabolism study.
Conclusion
This compound is an essential tool for the accurate and precise study of Gefitinib's metabolism. Its use as an internal standard in LC-MS/MS methods allows for reliable quantification of the parent drug and its metabolites in various biological matrices. The protocols provided herein offer a framework for conducting both quantitative bioanalysis and in vitro metabolism studies, which are critical for understanding the pharmacokinetic profile of Gefitinib and its implications for clinical use.
References
- 1. In vitro metabolism of gefitinib in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-dependent metabolism of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Gefitinib Metabolism Using Gefitinib-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib is an orally active selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling pathway in cell proliferation and survival. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The metabolism of Gefitinib is extensive and primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor, and CYP3A5, CYP2D6, and CYP1A1 playing secondary roles.[1][2] Understanding the metabolic fate of Gefitinib is crucial for optimizing its therapeutic efficacy and minimizing potential drug-drug interactions.
Gefitinib-d8, a deuterium-labeled analog of Gefitinib, serves as an invaluable tool in the study of its metabolism. Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification of the parent drug and its metabolites.
This document provides detailed application notes and protocols for the use of this compound in studying the metabolism of Gefitinib, both in vitro and in the context of bioanalytical sample quantification.
Key Metabolic Pathways of Gefitinib
Gefitinib undergoes extensive metabolism primarily in the liver. The main metabolic pathways include:
-
Oxidation of the morpholine ring: This is a major metabolic route.[3][4]
-
O-demethylation of the methoxy-substituent on the quinazoline ring: This pathway leads to the formation of the major circulating metabolite, O-desmethyl gefitinib (M523595).[3][4][5]
-
Oxidative defluorination of the halogenated phenyl group. [3][4]
The primary enzyme responsible for the overall metabolism of Gefitinib is CYP3A4, while the formation of the major metabolite, O-desmethyl gefitinib, is predominantly catalyzed by CYP2D6.[2]
Application 1: Quantitative Bioanalysis of Gefitinib and its Metabolites in Biological Matrices
This compound is an ideal internal standard for the accurate quantification of Gefitinib and its metabolites in various biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol: LC-MS/MS Quantification of Gefitinib and Metabolites
This protocol outlines a general procedure for the quantification of Gefitinib and its major metabolites (O-desmethyl gefitinib, M537194, M387783, and M605211) in human plasma.
1. Materials and Reagents:
-
Gefitinib analytical standard
-
This compound (Internal Standard)
-
O-desmethyl gefitinib (M523595) analytical standard
-
M537194, M387783, M605211 analytical standards (if available)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold protein precipitation solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example):
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., 5-95% B over 5 min) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for Gefitinib, Metabolites, and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gefitinib | 447.2 | 128.1 | 35 |
| This compound | 455.2 | 128.1 | 35 |
| O-desmethyl gefitinib (M523595) | 433.1 | 128.1 | 35 |
| M537194 | 463.1 | 446.1 | 20 |
| M387783 | 388.1 | 287.1 | 30 |
| M605211 | 402.1 | 331.1 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Application 2: In Vitro Metabolism of Gefitinib in Human Liver Microsomes
This protocol describes an in vitro experiment to study the metabolism of Gefitinib using human liver microsomes (HLMs), with this compound used as an internal standard for accurate quantification of the depletion of the parent drug and the formation of metabolites.
Experimental Protocol: In Vitro Metabolism in HLMs
1. Materials and Reagents:
-
Gefitinib
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Incubator/shaking water bath (37°C)
2. Incubation Procedure:
-
Prepare a stock solution of Gefitinib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add Gefitinib to the mixture to initiate the reaction (final concentration e.g., 1 µM).
-
Immediately add the NADPH regenerating system to start the metabolic reaction. The final volume should be consistent across all samples.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Stop the reaction by adding 2-3 volumes of cold acetonitrile containing this compound as the internal standard.
-
Vortex and process the samples as described in the sample preparation section of the bioanalytical protocol (protein precipitation).
3. Control Experiments:
-
No NADPH: To confirm that the metabolism is NADPH-dependent (i.e., P450-mediated), run a control incubation without the NADPH regenerating system.
-
No HLMs: To check for non-enzymatic degradation of Gefitinib.
4. Data Analysis:
-
Quantify the remaining concentration of Gefitinib at each time point using the LC-MS/MS method described previously.
-
Plot the natural logarithm of the percentage of remaining Gefitinib versus time.
-
The slope of the linear portion of this plot gives the rate constant of depletion (k).
-
The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Metabolite formation can also be quantified if analytical standards are available.
Data Presentation
Table 2: Pharmacokinetic Parameters of Gefitinib in Human Plasma (Example Data)
| Parameter | Value | Unit |
| Cmax | 150 | ng/mL |
| Tmax | 4 | h |
| AUC(0-t) | 1200 | ng*h/mL |
| t½ | 24 | h |
Table 3: In Vitro Metabolic Stability of Gefitinib in Human Liver Microsomes (Example Data)
| Time (min) | Gefitinib Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 4: Formation of O-desmethyl gefitinib in HLM Incubation (Example Data)
| Time (min) | O-desmethyl gefitinib (pmol/mg protein) |
| 0 | 0 |
| 5 | 15 |
| 15 | 40 |
| 30 | 75 |
| 60 | 120 |
Visualizations
Caption: Major metabolic pathways of Gefitinib.
Caption: Workflow for bioanalysis of Gefitinib.
Caption: Workflow for in vitro metabolism study.
Conclusion
This compound is an essential tool for the accurate and precise study of Gefitinib's metabolism. Its use as an internal standard in LC-MS/MS methods allows for reliable quantification of the parent drug and its metabolites in various biological matrices. The protocols provided herein offer a framework for conducting both quantitative bioanalysis and in vitro metabolism studies, which are critical for understanding the pharmacokinetic profile of Gefitinib and its implications for clinical use.
References
- 1. In vitro metabolism of gefitinib in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-dependent metabolism of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Gefitinib-d8 in Single-Cell Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, particularly for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2][3] Understanding the uptake and intracellular concentration of Gefitinib at the single-cell level is crucial for elucidating mechanisms of drug efficacy and resistance. Single-cell mass spectrometry (SCMS) has emerged as a powerful technique for the quantitative analysis of molecules within individual cells, providing insights into cellular heterogeneity in drug response.[4][5][6]
This document provides detailed application notes and protocols for the use of Gefitinib-d8, a deuterated internal standard, in single-cell mass spectrometry to enable precise and accurate quantification of Gefitinib uptake in individual cancer cells. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring robust and reliable quantification.[7][8][9]
Signaling Pathway of Gefitinib Action
Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to reduced tumor cell proliferation and survival.
Figure 1: Gefitinib's inhibition of the EGFR signaling pathway.
Experimental Protocols
The following protocols provide a general framework for the quantification of intracellular Gefitinib using this compound as an internal standard with single-cell mass spectrometry.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., PC-9, a human lung adenocarcinoma cell line with an EGFR mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Gefitinib (non-deuterated)
-
This compound (for internal standard)
-
6-well plates or specialized microwell chips for single-cell analysis
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 6-well plate or microwell chip at a density that allows for the isolation of single cells for analysis.
-
Culture cells overnight to allow for adherence.
-
Prepare a stock solution of Gefitinib in DMSO and dilute to the desired final concentrations in cell culture medium.
-
Treat cells with varying concentrations of Gefitinib (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1, 4, 24 hours). Include a vehicle control (DMSO-treated) group.
-
After treatment, wash the cells three times with ice-cold PBS to remove any extracellular drug.
Single-Cell Isolation and Lysis with Internal Standard
Materials:
-
This compound stock solution in a suitable solvent (e.g., acetonitrile)
-
Lysis buffer (e.g., acetonitrile/methanol/water mixture)
-
Micromanipulator or other single-cell isolation system
-
Mass spectrometer sample plate
Procedure:
-
Prepare a lysis buffer containing a known concentration of this compound. The concentration should be optimized to be within the linear range of detection of the mass spectrometer.
-
Isolate single, treated cells using a micromanipulator or other single-cell handling technique.
-
Lyse the isolated single cell directly in a micro-volume of the lysis buffer containing the this compound internal standard. This can be done directly on the mass spectrometer target plate.
-
Allow the lysate to air-dry before mass spectrometry analysis.
Single-Cell Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer capable of single-cell analysis (e.g., MALDI-TOF, SIMS, or a system with a single-cell autosampler).
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive
-
Mass Range: m/z 400-500
-
Precursor Ion (Gefitinib): m/z 447.15
-
Precursor Ion (this compound): m/z 455.20 (assuming 8 deuterium (B1214612) atoms)
-
Fragmentation (MS/MS): Product ions for both Gefitinib and this compound should be determined empirically. For Gefitinib, major product ions are observed at m/z = 320.0597 and 128.1078.
Data Acquisition:
-
Acquire mass spectra from each individual cell lysate spot.
-
Ensure that both the native Gefitinib and the deuterated this compound are detected.
Data Analysis and Quantification
-
Extract the ion intensities for the precursor ions of both Gefitinib and this compound from each single-cell spectrum.
-
Calculate the peak area ratio of Gefitinib to this compound for each cell.
-
Generate a calibration curve by analyzing known concentrations of Gefitinib with a fixed concentration of this compound.
-
Use the calibration curve to determine the absolute amount of Gefitinib in each single cell based on the calculated peak area ratios.
Experimental Workflow Diagram
Figure 2: Workflow for single-cell Gefitinib quantification.
Quantitative Data Summary
The following tables provide representative data that can be obtained from single-cell mass spectrometry experiments with Gefitinib.
Table 1: Intracellular Gefitinib Concentration in Single PC-9 Cells
| Treatment Concentration (µM) | Treatment Duration (hours) | Mean Intracellular Gefitinib (attomoles/cell) | Standard Deviation |
| 1 | 1 | 15.2 | 14.1 |
| 1 | 4 | 23.1 | 16.7 |
| 10 | 1 | 45.8 | 39.4 |
| 10 | 4 | 79.4 | 50.9 |
Note: Data is illustrative and based on similar single-cell drug quantification studies.[4][5] Actual values will vary depending on the cell line and experimental conditions.
Table 2: Effect of Gefitinib on EGFR Phosphorylation in Single A549 Cells
| Gefitinib Concentration (µM) | Treatment Duration (hours) | % of Cells with p-EGFR (Y1068) Signal |
| 0 (Control) | 1 | 85% |
| 0.1 | 1 | 62% |
| 1 | 1 | 25% |
| 10 | 1 | 5% |
Note: This data is representative of what could be obtained using mass cytometry (CyTOF) or flow cytometry to assess protein phosphorylation at the single-cell level.
Conclusion
The use of this compound in conjunction with single-cell mass spectrometry provides a powerful platform for the precise quantification of drug uptake in individual cancer cells. These detailed protocols and application notes offer a comprehensive guide for researchers and scientists in drug development to investigate the pharmacokinetics and pharmacodynamics of Gefitinib at the single-cell level. This approach will undoubtedly contribute to a deeper understanding of drug efficacy, resistance mechanisms, and the development of more effective personalized cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for Gefitinib-d8 in Single-Cell Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, particularly for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2][3] Understanding the uptake and intracellular concentration of Gefitinib at the single-cell level is crucial for elucidating mechanisms of drug efficacy and resistance. Single-cell mass spectrometry (SCMS) has emerged as a powerful technique for the quantitative analysis of molecules within individual cells, providing insights into cellular heterogeneity in drug response.[4][5][6]
This document provides detailed application notes and protocols for the use of Gefitinib-d8, a deuterated internal standard, in single-cell mass spectrometry to enable precise and accurate quantification of Gefitinib uptake in individual cancer cells. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring robust and reliable quantification.[7][8][9]
Signaling Pathway of Gefitinib Action
Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to reduced tumor cell proliferation and survival.
Figure 1: Gefitinib's inhibition of the EGFR signaling pathway.
Experimental Protocols
The following protocols provide a general framework for the quantification of intracellular Gefitinib using this compound as an internal standard with single-cell mass spectrometry.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., PC-9, a human lung adenocarcinoma cell line with an EGFR mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Gefitinib (non-deuterated)
-
This compound (for internal standard)
-
6-well plates or specialized microwell chips for single-cell analysis
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 6-well plate or microwell chip at a density that allows for the isolation of single cells for analysis.
-
Culture cells overnight to allow for adherence.
-
Prepare a stock solution of Gefitinib in DMSO and dilute to the desired final concentrations in cell culture medium.
-
Treat cells with varying concentrations of Gefitinib (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1, 4, 24 hours). Include a vehicle control (DMSO-treated) group.
-
After treatment, wash the cells three times with ice-cold PBS to remove any extracellular drug.
Single-Cell Isolation and Lysis with Internal Standard
Materials:
-
This compound stock solution in a suitable solvent (e.g., acetonitrile)
-
Lysis buffer (e.g., acetonitrile/methanol/water mixture)
-
Micromanipulator or other single-cell isolation system
-
Mass spectrometer sample plate
Procedure:
-
Prepare a lysis buffer containing a known concentration of this compound. The concentration should be optimized to be within the linear range of detection of the mass spectrometer.
-
Isolate single, treated cells using a micromanipulator or other single-cell handling technique.
-
Lyse the isolated single cell directly in a micro-volume of the lysis buffer containing the this compound internal standard. This can be done directly on the mass spectrometer target plate.
-
Allow the lysate to air-dry before mass spectrometry analysis.
Single-Cell Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer capable of single-cell analysis (e.g., MALDI-TOF, SIMS, or a system with a single-cell autosampler).
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive
-
Mass Range: m/z 400-500
-
Precursor Ion (Gefitinib): m/z 447.15
-
Precursor Ion (this compound): m/z 455.20 (assuming 8 deuterium atoms)
-
Fragmentation (MS/MS): Product ions for both Gefitinib and this compound should be determined empirically. For Gefitinib, major product ions are observed at m/z = 320.0597 and 128.1078.
Data Acquisition:
-
Acquire mass spectra from each individual cell lysate spot.
-
Ensure that both the native Gefitinib and the deuterated this compound are detected.
Data Analysis and Quantification
-
Extract the ion intensities for the precursor ions of both Gefitinib and this compound from each single-cell spectrum.
-
Calculate the peak area ratio of Gefitinib to this compound for each cell.
-
Generate a calibration curve by analyzing known concentrations of Gefitinib with a fixed concentration of this compound.
-
Use the calibration curve to determine the absolute amount of Gefitinib in each single cell based on the calculated peak area ratios.
Experimental Workflow Diagram
Figure 2: Workflow for single-cell Gefitinib quantification.
Quantitative Data Summary
The following tables provide representative data that can be obtained from single-cell mass spectrometry experiments with Gefitinib.
Table 1: Intracellular Gefitinib Concentration in Single PC-9 Cells
| Treatment Concentration (µM) | Treatment Duration (hours) | Mean Intracellular Gefitinib (attomoles/cell) | Standard Deviation |
| 1 | 1 | 15.2 | 14.1 |
| 1 | 4 | 23.1 | 16.7 |
| 10 | 1 | 45.8 | 39.4 |
| 10 | 4 | 79.4 | 50.9 |
Note: Data is illustrative and based on similar single-cell drug quantification studies.[4][5] Actual values will vary depending on the cell line and experimental conditions.
Table 2: Effect of Gefitinib on EGFR Phosphorylation in Single A549 Cells
| Gefitinib Concentration (µM) | Treatment Duration (hours) | % of Cells with p-EGFR (Y1068) Signal |
| 0 (Control) | 1 | 85% |
| 0.1 | 1 | 62% |
| 1 | 1 | 25% |
| 10 | 1 | 5% |
Note: This data is representative of what could be obtained using mass cytometry (CyTOF) or flow cytometry to assess protein phosphorylation at the single-cell level.
Conclusion
The use of this compound in conjunction with single-cell mass spectrometry provides a powerful platform for the precise quantification of drug uptake in individual cancer cells. These detailed protocols and application notes offer a comprehensive guide for researchers and scientists in drug development to investigate the pharmacokinetics and pharmacodynamics of Gefitinib at the single-cell level. This approach will undoubtedly contribute to a deeper understanding of drug efficacy, resistance mechanisms, and the development of more effective personalized cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gefitinib-d8 Signal in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal of Gefitinib-d8.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low or No this compound Signal
Question: I am not seeing a signal, or the signal for my this compound internal standard is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no signal for your deuterated internal standard can stem from several factors, ranging from sample preparation to instrument settings. Follow these troubleshooting steps to identify and resolve the issue.
Potential Causes & Troubleshooting Steps:
-
Incorrect Mass Spectrometry Parameters: The most common cause of poor signal is suboptimal instrument settings.
-
Action: Ensure the mass spectrometer is set to the correct MRM transition for this compound. A commonly used transition is m/z 455.2 → 136.0. Optimize the cone voltage and collision energy for this transition on your specific instrument.
-
-
Improper Sample Preparation: Issues during the extraction process can lead to loss of the internal standard.
-
Action: Review your sample preparation protocol. For plasma samples, a protein precipitation method is often effective. Ensure complete protein precipitation and efficient extraction of the supernatant.
-
-
Degradation of this compound Stock Solution: Like many complex molecules, this compound can degrade over time if not stored correctly.
-
Action: Prepare a fresh stock solution of this compound from a reliable source. Store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO or methanol (B129727).
-
-
Ion Source Contamination: A dirty ion source can significantly suppress the signal.
-
Action: Clean the ESI probe, capillary, and cone as per the manufacturer's recommendations.
-
Issue 2: Inconsistent or Drifting this compound Signal
Question: The peak area of my this compound internal standard is not consistent across my analytical run. What could be causing this signal drift?
Answer:
Inconsistent signal from a deuterated internal standard can compromise the accuracy and precision of your quantitative analysis. The following are common causes and their solutions.
Potential Causes & Troubleshooting Steps:
-
Isotopic Exchange (H/D Exchange): Deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly in highly acidic or basic mobile phases. This alters the mass of the internal standard, leading to a decreased signal at the target m/z.
-
Action:
-
Assess Stability: Incubate the this compound in your mobile phase for the duration of a typical run and reinject to check for signal loss.
-
pH Control: If possible, adjust the mobile phase pH to be closer to neutral.
-
Solvent Choice: Use aprotic solvents for stock solutions where possible.
-
-
-
Chromatographic Separation of Analyte and Internal Standard: Due to the deuterium isotope effect, this compound may have a slightly different retention time than Gefitinib. If they do not co-elute, they can be affected differently by matrix effects, leading to inconsistent peak area ratios.
-
Action:
-
Verify Co-elution: Overlay the chromatograms of Gefitinib and this compound to ensure they are eluting at the same time.
-
Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to achieve better co-elution.
-
-
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound, leading to signal variability.
-
Action:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MS parameters for this compound?
A1: While optimal parameters are instrument-dependent, the following table provides a good starting point for method development.
| Parameter | Recommended Starting Value |
| Parent Ion (m/z) | 455.2 |
| Product Ion (m/z) | 136.0 |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Collision Energy | 25 - 45 eV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Cone Gas Flow | 50 - 150 L/Hr |
| Desolvation Gas Flow | 600 - 1000 L/Hr |
Note: It is crucial to optimize the cone voltage and collision energy for your specific mass spectrometer to achieve the best signal intensity.
Q2: How do I prepare my this compound internal standard working solution?
A2: A common practice is to prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. This stock solution can then be diluted with methanol or acetonitrile (B52724) to a working concentration, typically in the range of 10-100 ng/mL. The final concentration of the internal standard in the sample should be similar to the expected concentration of the analyte.
Q3: What type of LC column is suitable for the analysis of Gefitinib and this compound?
A3: A C18 reversed-phase column is commonly used for the separation of Gefitinib and its deuterated internal standard. A column with a particle size of 1.7 to 3.5 µm and dimensions of approximately 2.1 x 50 mm is often a good choice.
Q4: What mobile phase composition is recommended?
A4: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) or ammonium (B1175870) formate, is typically used. The presence of formic acid helps in the protonation of Gefitinib in positive ion mode.
Experimental Protocols
Protocol 1: Optimization of this compound MRM Transition
This protocol outlines the steps to optimize the cone voltage and collision energy for the this compound MRM transition.
-
Prepare a this compound solution: Dilute the this compound stock solution to a concentration of approximately 100 ng/mL in a 50:50 mixture of acetonitrile and water.
-
Infuse the solution: Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Cone Voltage:
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 455.2).
-
Vary the cone voltage in small increments (e.g., 2-5 V) over a range (e.g., 10-60 V).
-
Record the signal intensity at each cone voltage setting.
-
Plot the signal intensity versus the cone voltage to determine the optimal value that gives the maximum signal intensity.
-
-
Optimize Collision Energy:
-
Set the mass spectrometer to monitor the MRM transition for this compound (e.g., m/z 455.2 → 136.0).
-
Set the cone voltage to its optimized value.
-
Vary the collision energy in small increments (e.g., 2-5 eV) over a range (e.g., 15-55 eV).
-
Record the signal intensity of the product ion at each collision energy setting.
-
Plot the signal intensity versus the collision energy to determine the optimal value that gives the maximum signal intensity.
-
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
This protocol describes a common method for extracting Gefitinib and this compound from plasma samples.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution to the plasma sample and vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for low or inconsistent signal.
Technical Support Center: Optimizing Gefitinib-d8 Signal in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal of Gefitinib-d8.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low or No this compound Signal
Question: I am not seeing a signal, or the signal for my this compound internal standard is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no signal for your deuterated internal standard can stem from several factors, ranging from sample preparation to instrument settings. Follow these troubleshooting steps to identify and resolve the issue.
Potential Causes & Troubleshooting Steps:
-
Incorrect Mass Spectrometry Parameters: The most common cause of poor signal is suboptimal instrument settings.
-
Action: Ensure the mass spectrometer is set to the correct MRM transition for this compound. A commonly used transition is m/z 455.2 → 136.0. Optimize the cone voltage and collision energy for this transition on your specific instrument.
-
-
Improper Sample Preparation: Issues during the extraction process can lead to loss of the internal standard.
-
Action: Review your sample preparation protocol. For plasma samples, a protein precipitation method is often effective. Ensure complete protein precipitation and efficient extraction of the supernatant.
-
-
Degradation of this compound Stock Solution: Like many complex molecules, this compound can degrade over time if not stored correctly.
-
Action: Prepare a fresh stock solution of this compound from a reliable source. Store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO or methanol.
-
-
Ion Source Contamination: A dirty ion source can significantly suppress the signal.
-
Action: Clean the ESI probe, capillary, and cone as per the manufacturer's recommendations.
-
Issue 2: Inconsistent or Drifting this compound Signal
Question: The peak area of my this compound internal standard is not consistent across my analytical run. What could be causing this signal drift?
Answer:
Inconsistent signal from a deuterated internal standard can compromise the accuracy and precision of your quantitative analysis. The following are common causes and their solutions.
Potential Causes & Troubleshooting Steps:
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly in highly acidic or basic mobile phases. This alters the mass of the internal standard, leading to a decreased signal at the target m/z.
-
Action:
-
Assess Stability: Incubate the this compound in your mobile phase for the duration of a typical run and reinject to check for signal loss.
-
pH Control: If possible, adjust the mobile phase pH to be closer to neutral.
-
Solvent Choice: Use aprotic solvents for stock solutions where possible.
-
-
-
Chromatographic Separation of Analyte and Internal Standard: Due to the deuterium isotope effect, this compound may have a slightly different retention time than Gefitinib. If they do not co-elute, they can be affected differently by matrix effects, leading to inconsistent peak area ratios.
-
Action:
-
Verify Co-elution: Overlay the chromatograms of Gefitinib and this compound to ensure they are eluting at the same time.
-
Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to achieve better co-elution.
-
-
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound, leading to signal variability.
-
Action:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MS parameters for this compound?
A1: While optimal parameters are instrument-dependent, the following table provides a good starting point for method development.
| Parameter | Recommended Starting Value |
| Parent Ion (m/z) | 455.2 |
| Product Ion (m/z) | 136.0 |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Collision Energy | 25 - 45 eV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Cone Gas Flow | 50 - 150 L/Hr |
| Desolvation Gas Flow | 600 - 1000 L/Hr |
Note: It is crucial to optimize the cone voltage and collision energy for your specific mass spectrometer to achieve the best signal intensity.
Q2: How do I prepare my this compound internal standard working solution?
A2: A common practice is to prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. This stock solution can then be diluted with methanol or acetonitrile to a working concentration, typically in the range of 10-100 ng/mL. The final concentration of the internal standard in the sample should be similar to the expected concentration of the analyte.
Q3: What type of LC column is suitable for the analysis of Gefitinib and this compound?
A3: A C18 reversed-phase column is commonly used for the separation of Gefitinib and its deuterated internal standard. A column with a particle size of 1.7 to 3.5 µm and dimensions of approximately 2.1 x 50 mm is often a good choice.
Q4: What mobile phase composition is recommended?
A4: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) or ammonium formate, is typically used. The presence of formic acid helps in the protonation of Gefitinib in positive ion mode.
Experimental Protocols
Protocol 1: Optimization of this compound MRM Transition
This protocol outlines the steps to optimize the cone voltage and collision energy for the this compound MRM transition.
-
Prepare a this compound solution: Dilute the this compound stock solution to a concentration of approximately 100 ng/mL in a 50:50 mixture of acetonitrile and water.
-
Infuse the solution: Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Cone Voltage:
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 455.2).
-
Vary the cone voltage in small increments (e.g., 2-5 V) over a range (e.g., 10-60 V).
-
Record the signal intensity at each cone voltage setting.
-
Plot the signal intensity versus the cone voltage to determine the optimal value that gives the maximum signal intensity.
-
-
Optimize Collision Energy:
-
Set the mass spectrometer to monitor the MRM transition for this compound (e.g., m/z 455.2 → 136.0).
-
Set the cone voltage to its optimized value.
-
Vary the collision energy in small increments (e.g., 2-5 eV) over a range (e.g., 15-55 eV).
-
Record the signal intensity of the product ion at each collision energy setting.
-
Plot the signal intensity versus the collision energy to determine the optimal value that gives the maximum signal intensity.
-
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
This protocol describes a common method for extracting Gefitinib and this compound from plasma samples.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution to the plasma sample and vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for low or inconsistent signal.
Technical Support Center: Gefitinib Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gefitinib (B1684475) and its deuterated internal standard, Gefitinib-d8. The focus is on resolving matrix effects in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect my Gefitinib analysis?
A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, causing inaccurate quantification of Gefitinib.[2] Essentially, components in the biological sample (e.g., plasma, blood) can interfere with the mass spectrometer's ability to detect Gefitinib, leading to unreliable results.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis. Because it is nearly chemically identical to Gefitinib, it co-elutes during chromatography and experiences the same degree of matrix effects. By normalizing the Gefitinib response to the this compound response, variability introduced during sample preparation and ionization can be effectively compensated for, leading to more accurate and precise results.
Q3: What are the common causes of matrix effects in Gefitinib bioanalysis?
The primary causes of matrix effects are endogenous components from the biological sample that are not removed during sample preparation. For plasma or blood samples, these often include phospholipids, salts, and other small molecules. Poor chromatographic separation, where these interfering components elute at the same time as Gefitinib, is a major contributor to the problem.[3]
Q4: How can I determine if my assay is suffering from matrix effects?
The presence of a matrix effect can be evaluated by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration. A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The FDA guidance on bioanalytical method validation recommends evaluating the matrix effect using at least six different lots of the biological matrix.[1]
Troubleshooting Guide
Issue: High variability in this compound signal across samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of the internal standard into all samples. - Verify the efficiency and reproducibility of your extraction procedure (e.g., protein precipitation, liquid-liquid extraction). Inconsistent recovery of both the analyte and internal standard can lead to variability. |
| Instrument Instability | - Check for fluctuations in the mass spectrometer's spray stability. - Verify the autosampler's injection volume precision. |
| Differential Matrix Effects | - Even with a SIL-IS, severe and variable matrix effects between different samples can cause some variability. Evaluate the matrix effect across multiple lots of your biological matrix. |
Issue: Poor recovery of Gefitinib and this compound.
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize your sample preparation method. For protein precipitation, ensure the correct ratio of organic solvent to plasma. For liquid-liquid extraction, experiment with different organic solvents and pH adjustments. - Ensure complete protein disruption for protein-bound drugs. |
| Analyte Adsorption | - Check for non-specific binding of Gefitinib to labware (e.g., pipette tips, collection tubes). Using low-binding plastics can help. |
Issue: Suspected ion suppression or enhancement.
| Potential Cause | Troubleshooting Steps |
| Co-elution with Interfering Substances | - Optimize your chromatographic method to better separate Gefitinib from matrix components. Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can improve resolution. |
| Suboptimal Sample Cleanup | - Implement a more rigorous sample preparation technique. While protein precipitation is simple, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract, reducing the likelihood of matrix effects. |
Data Presentation
The following table summarizes recovery and matrix effect data for Gefitinib from various published LC-MS/MS methods. This allows for a comparison of different sample preparation techniques.
| Sample Preparation Method | Biological Matrix | Analyte/IS | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Mouse Plasma | Gefitinib & Metabolites | 86 - 105 | No significant matrix effect observed | [4] |
| Liquid-Liquid Extraction (tert-butyl methyl ether) | Human Plasma | Gefitinib & Metabolites | 86 - 105 | No significant matrix effect observed | [5] |
| Protein Precipitation (Methanol) | Human Plasma | Gefitinib | Not explicitly stated, but method validated | <5 | [6] |
| Methanol Extraction | Dried Blood Spots | Gefitinib | Method validated for precision and accuracy | Method validated for matrix effect | [7] |
| Protein Precipitation (Methanol with SIL-IS) | Human Plasma & Serum | Gefitinib | 95.0 - 106.0 | 95.7 - 105.2 | [8] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using this compound
This protocol outlines the procedure to assess the matrix effect for Gefitinib using this compound as the internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Gefitinib and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) from at least six different sources using your validated sample preparation method. After the final extraction step, spike the dried extract with the same concentration of Gefitinib and this compound as in Set A before reconstitution.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix from the same six sources with Gefitinib and this compound before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
-
Interpretation:
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that this compound effectively compensates for the matrix effect.[1]
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting Gefitinib from plasma samples.
-
Sample Aliquoting: To a 100 µL aliquot of plasma sample, standard, or quality control, add a known amount of this compound working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Gefitinib's mechanism of action via inhibition of the EGFR signaling pathway.
Caption: Experimental workflow for the evaluation of matrix effects and recovery.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
Technical Support Center: Gefitinib Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gefitinib and its deuterated internal standard, Gefitinib-d8. The focus is on resolving matrix effects in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect my Gefitinib analysis?
A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, causing inaccurate quantification of Gefitinib.[2] Essentially, components in the biological sample (e.g., plasma, blood) can interfere with the mass spectrometer's ability to detect Gefitinib, leading to unreliable results.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis. Because it is nearly chemically identical to Gefitinib, it co-elutes during chromatography and experiences the same degree of matrix effects. By normalizing the Gefitinib response to the this compound response, variability introduced during sample preparation and ionization can be effectively compensated for, leading to more accurate and precise results.
Q3: What are the common causes of matrix effects in Gefitinib bioanalysis?
The primary causes of matrix effects are endogenous components from the biological sample that are not removed during sample preparation. For plasma or blood samples, these often include phospholipids, salts, and other small molecules. Poor chromatographic separation, where these interfering components elute at the same time as Gefitinib, is a major contributor to the problem.[3]
Q4: How can I determine if my assay is suffering from matrix effects?
The presence of a matrix effect can be evaluated by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration. A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The FDA guidance on bioanalytical method validation recommends evaluating the matrix effect using at least six different lots of the biological matrix.[1]
Troubleshooting Guide
Issue: High variability in this compound signal across samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of the internal standard into all samples. - Verify the efficiency and reproducibility of your extraction procedure (e.g., protein precipitation, liquid-liquid extraction). Inconsistent recovery of both the analyte and internal standard can lead to variability. |
| Instrument Instability | - Check for fluctuations in the mass spectrometer's spray stability. - Verify the autosampler's injection volume precision. |
| Differential Matrix Effects | - Even with a SIL-IS, severe and variable matrix effects between different samples can cause some variability. Evaluate the matrix effect across multiple lots of your biological matrix. |
Issue: Poor recovery of Gefitinib and this compound.
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize your sample preparation method. For protein precipitation, ensure the correct ratio of organic solvent to plasma. For liquid-liquid extraction, experiment with different organic solvents and pH adjustments. - Ensure complete protein disruption for protein-bound drugs. |
| Analyte Adsorption | - Check for non-specific binding of Gefitinib to labware (e.g., pipette tips, collection tubes). Using low-binding plastics can help. |
Issue: Suspected ion suppression or enhancement.
| Potential Cause | Troubleshooting Steps |
| Co-elution with Interfering Substances | - Optimize your chromatographic method to better separate Gefitinib from matrix components. Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can improve resolution. |
| Suboptimal Sample Cleanup | - Implement a more rigorous sample preparation technique. While protein precipitation is simple, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract, reducing the likelihood of matrix effects. |
Data Presentation
The following table summarizes recovery and matrix effect data for Gefitinib from various published LC-MS/MS methods. This allows for a comparison of different sample preparation techniques.
| Sample Preparation Method | Biological Matrix | Analyte/IS | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Mouse Plasma | Gefitinib & Metabolites | 86 - 105 | No significant matrix effect observed | [4] |
| Liquid-Liquid Extraction (tert-butyl methyl ether) | Human Plasma | Gefitinib & Metabolites | 86 - 105 | No significant matrix effect observed | [5] |
| Protein Precipitation (Methanol) | Human Plasma | Gefitinib | Not explicitly stated, but method validated | <5 | [6] |
| Methanol Extraction | Dried Blood Spots | Gefitinib | Method validated for precision and accuracy | Method validated for matrix effect | [7] |
| Protein Precipitation (Methanol with SIL-IS) | Human Plasma & Serum | Gefitinib | 95.0 - 106.0 | 95.7 - 105.2 | [8] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using this compound
This protocol outlines the procedure to assess the matrix effect for Gefitinib using this compound as the internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Gefitinib and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) from at least six different sources using your validated sample preparation method. After the final extraction step, spike the dried extract with the same concentration of Gefitinib and this compound as in Set A before reconstitution.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix from the same six sources with Gefitinib and this compound before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
-
Interpretation:
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that this compound effectively compensates for the matrix effect.[1]
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting Gefitinib from plasma samples.
-
Sample Aliquoting: To a 100 µL aliquot of plasma sample, standard, or quality control, add a known amount of this compound working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Gefitinib's mechanism of action via inhibition of the EGFR signaling pathway.
Caption: Experimental workflow for the evaluation of matrix effects and recovery.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
Technical Support Center: Analysis of Gefitinib-d8
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor peak shape of Gefitinib-d8 in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound, presented in a question-and-answer format.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue for basic compounds like Gefitinib (B1684475).[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[2][3]
-
Interaction with Silanol (B1196071) Groups: The most frequent cause is the interaction of the basic amine groups in this compound with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[2][3][4] This is especially problematic at mid-range pH levels where silanols are ionized.[4]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to these secondary interactions. For basic compounds, a low pH is often used to suppress the ionization of silanol groups.[5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[5][6]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak tailing.[3][5]
Q2: My this compound peak is fronting. What is the cause?
Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing but can indicate specific problems.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[3]
-
Column Collapse: A sudden physical change or collapse of the column packing bed can lead to peak fronting.[6] This can be caused by operating the column under aggressive conditions, such as high pH and high temperature.[6]
-
High Analyte Concentration/Overload: Similar to tailing, overloading the column can sometimes manifest as peak fronting.[1]
Q3: I am seeing split peaks for this compound. What should I check?
Split peaks can arise from both chemical and physical issues within the chromatographic system.
-
Contamination at Column Inlet: A partially blocked inlet frit on the analytical column or guard column can distort the sample band as it enters the column, causing it to split.[6]
-
Injection Solvent Mismatch: Using an injection solvent that is not compatible with the mobile phase can cause the peak to split, particularly for early-eluting peaks.
-
Co-elution: The split peak might actually be two co-eluting compounds. This could be an impurity or a related compound.
-
Slow Isomerization: Some compounds can exist as interconvertible isomers that may separate under certain chromatographic conditions, leading to broad or split peaks.[3]
Q4: Can the deuterium (B1214612) label on this compound affect its peak shape?
While chemically very similar, deuterated internal standards can sometimes exhibit slightly different chromatographic behavior than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.
-
Retention Time Shifts: Deuterated compounds can sometimes elute slightly earlier or later than the non-deuterated analyte.[7] While this doesn't inherently cause poor peak shape, significant separation can be problematic for methods relying on co-elution for matrix effect correction in LC-MS.[7]
-
Troubleshooting Isotope Effects: If you suspect an isotope effect is causing issues with co-elution, you can try adjusting the gradient to be less steep, changing the column temperature, or experimenting with different column chemistries to minimize the separation.[8]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for this compound.
Caption: A logical workflow for troubleshooting poor peak shape of this compound.
Analyte-Column Interaction
Poor peak shape for basic compounds like Gefitinib is often due to interactions with the column's stationary phase. The diagram below illustrates this common issue.
Caption: Secondary interactions between this compound and silanol groups.
Quantitative Data: Typical HPLC Parameters for Gefitinib
The following table summarizes typical starting conditions for the analysis of Gefitinib, derived from various validated methods.[9][10][11] These can be used as a baseline for method development and troubleshooting.
| Parameter | Typical Condition | Notes for Troubleshooting |
| Column | C18 (e.g., Hypersil BDS, X-Terra RP18) | Use a high-purity, end-capped column to minimize silanol interactions.[1][4] If tailing persists, consider a polar-embedded phase column.[4] |
| Mobile Phase | Acetonitrile (B52724) and aqueous buffer (e.g., phosphate, formic acid, ammonium (B1175870) acetate) | The choice of buffer is critical. Formic acid or ammonium acetate (B1210297) are volatile and suitable for LC-MS. |
| pH | 2.5 - 4.0 | A low pH (around 3) is crucial to protonate residual silanols and prevent secondary interactions with basic analytes like Gefitinib.[5] |
| Buffer Conc. | 10 - 50 mM | Ensure the buffer has sufficient capacity to control the mobile phase pH.[5] |
| Flow Rate | 0.3 - 1.0 mL/min | A very high flow rate can reduce resolution, while a very low one can increase run times.[12] |
| Column Temp. | 30 - 40 °C | Maintaining a consistent, elevated temperature can improve peak shape and reduce viscosity.[13] |
| Detection | UV at ~248 nm or MS/MS | For UV, ensure the wavelength is optimal for Gefitinib.[9] For MS, ensure parameters are optimized.[13] |
| Injection Vol. | 5 - 20 µL | Reduce injection volume if you suspect column overload.[5][14] |
| Sample Solvent | Mobile Phase or weaker solvent | Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[3] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.
Objective: To prepare a buffered mobile phase at a low pH to suppress silanol interactions.
Materials:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic acid (LC-MS Grade)
-
0.22 µm membrane filters
Procedure:
-
Prepare Aqueous Component (0.1% Formic Acid in Water):
-
Measure 999 mL of deionized water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly. This solution will have a pH of approximately 2.7.
-
-
Filter Solvents:
-
Filter both the aqueous component and the acetonitrile through separate 0.22 µm membrane filters to remove particulates.
-
-
Mobile Phase Preparation:
-
Based on published methods, a typical starting gradient might involve a mixture of acetonitrile and the 0.1% formic acid solution.[10] For example, to prepare a 65:35 (v/v) mixture of Acetonitrile:Aqueous, combine 650 mL of filtered acetonitrile with 350 mL of filtered 0.1% formic acid solution in a clean mobile phase reservoir.
-
For isocratic methods, prepare the final mixture in a single reservoir. For gradient methods, place the aqueous and organic components in their respective reservoirs (e.g., A and B).
-
-
Degas Mobile Phase:
-
Degas the prepared mobile phase(s) using an inline degasser, sonication, or helium sparging to prevent air bubbles from interfering with the analysis.
-
Protocol 2: Column Conditioning and Equilibration
Objective: To ensure the analytical column is properly conditioned and equilibrated with the mobile phase to provide a stable and reproducible chromatographic environment.
Procedure:
-
Initial Column Flush:
-
Disconnect the column from the detector.
-
Flush the new or stored column with 100% acetonitrile or methanol (B129727) for at least 20-30 column volumes at a low flow rate (e.g., 0.2 mL/min) to remove any storage solvents.
-
-
Introduce Mobile Phase:
-
Gradually introduce the mobile phase to the column. If using a buffered mobile phase, it is critical to avoid salt precipitation by first flushing with a mixture of water and organic solvent (e.g., 50:50 acetonitrile/water) before introducing the final buffered mobile phase.
-
-
System Equilibration:
-
Set the HPLC system to the initial conditions of your analytical method (flow rate, mobile phase composition, and column temperature).
-
Run the mobile phase through the entire system, including the column and detector, for at least 15-20 minutes or until the detector baseline is stable. A stable baseline indicates that the column is fully equilibrated with the mobile phase.
-
-
Test Injections:
-
Perform several blank injections (injecting only the sample solvent) to ensure the system is clean and the baseline is stable.
-
Follow with injections of a standard solution to confirm retention time stability and acceptable peak shape before running experimental samples.
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bhu.ac.in [bhu.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Gefitinib-d8
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor peak shape of Gefitinib-d8 in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound, presented in a question-and-answer format.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue for basic compounds like Gefitinib.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[2][3]
-
Interaction with Silanol Groups: The most frequent cause is the interaction of the basic amine groups in this compound with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[2][3][4] This is especially problematic at mid-range pH levels where silanols are ionized.[4]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to these secondary interactions. For basic compounds, a low pH is often used to suppress the ionization of silanol groups.[5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[5][6]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak tailing.[3][5]
Q2: My this compound peak is fronting. What is the cause?
Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing but can indicate specific problems.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[3]
-
Column Collapse: A sudden physical change or collapse of the column packing bed can lead to peak fronting.[6] This can be caused by operating the column under aggressive conditions, such as high pH and high temperature.[6]
-
High Analyte Concentration/Overload: Similar to tailing, overloading the column can sometimes manifest as peak fronting.[1]
Q3: I am seeing split peaks for this compound. What should I check?
Split peaks can arise from both chemical and physical issues within the chromatographic system.
-
Contamination at Column Inlet: A partially blocked inlet frit on the analytical column or guard column can distort the sample band as it enters the column, causing it to split.[6]
-
Injection Solvent Mismatch: Using an injection solvent that is not compatible with the mobile phase can cause the peak to split, particularly for early-eluting peaks.
-
Co-elution: The split peak might actually be two co-eluting compounds. This could be an impurity or a related compound.
-
Slow Isomerization: Some compounds can exist as interconvertible isomers that may separate under certain chromatographic conditions, leading to broad or split peaks.[3]
Q4: Can the deuterium label on this compound affect its peak shape?
While chemically very similar, deuterated internal standards can sometimes exhibit slightly different chromatographic behavior than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.
-
Retention Time Shifts: Deuterated compounds can sometimes elute slightly earlier or later than the non-deuterated analyte.[7] While this doesn't inherently cause poor peak shape, significant separation can be problematic for methods relying on co-elution for matrix effect correction in LC-MS.[7]
-
Troubleshooting Isotope Effects: If you suspect an isotope effect is causing issues with co-elution, you can try adjusting the gradient to be less steep, changing the column temperature, or experimenting with different column chemistries to minimize the separation.[8]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for this compound.
Caption: A logical workflow for troubleshooting poor peak shape of this compound.
Analyte-Column Interaction
Poor peak shape for basic compounds like Gefitinib is often due to interactions with the column's stationary phase. The diagram below illustrates this common issue.
Caption: Secondary interactions between this compound and silanol groups.
Quantitative Data: Typical HPLC Parameters for Gefitinib
The following table summarizes typical starting conditions for the analysis of Gefitinib, derived from various validated methods.[9][10][11] These can be used as a baseline for method development and troubleshooting.
| Parameter | Typical Condition | Notes for Troubleshooting |
| Column | C18 (e.g., Hypersil BDS, X-Terra RP18) | Use a high-purity, end-capped column to minimize silanol interactions.[1][4] If tailing persists, consider a polar-embedded phase column.[4] |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate, formic acid, ammonium acetate) | The choice of buffer is critical. Formic acid or ammonium acetate are volatile and suitable for LC-MS. |
| pH | 2.5 - 4.0 | A low pH (around 3) is crucial to protonate residual silanols and prevent secondary interactions with basic analytes like Gefitinib.[5] |
| Buffer Conc. | 10 - 50 mM | Ensure the buffer has sufficient capacity to control the mobile phase pH.[5] |
| Flow Rate | 0.3 - 1.0 mL/min | A very high flow rate can reduce resolution, while a very low one can increase run times.[12] |
| Column Temp. | 30 - 40 °C | Maintaining a consistent, elevated temperature can improve peak shape and reduce viscosity.[13] |
| Detection | UV at ~248 nm or MS/MS | For UV, ensure the wavelength is optimal for Gefitinib.[9] For MS, ensure parameters are optimized.[13] |
| Injection Vol. | 5 - 20 µL | Reduce injection volume if you suspect column overload.[5][14] |
| Sample Solvent | Mobile Phase or weaker solvent | Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[3] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.
Objective: To prepare a buffered mobile phase at a low pH to suppress silanol interactions.
Materials:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic acid (LC-MS Grade)
-
0.22 µm membrane filters
Procedure:
-
Prepare Aqueous Component (0.1% Formic Acid in Water):
-
Measure 999 mL of deionized water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly. This solution will have a pH of approximately 2.7.
-
-
Filter Solvents:
-
Filter both the aqueous component and the acetonitrile through separate 0.22 µm membrane filters to remove particulates.
-
-
Mobile Phase Preparation:
-
Based on published methods, a typical starting gradient might involve a mixture of acetonitrile and the 0.1% formic acid solution.[10] For example, to prepare a 65:35 (v/v) mixture of Acetonitrile:Aqueous, combine 650 mL of filtered acetonitrile with 350 mL of filtered 0.1% formic acid solution in a clean mobile phase reservoir.
-
For isocratic methods, prepare the final mixture in a single reservoir. For gradient methods, place the aqueous and organic components in their respective reservoirs (e.g., A and B).
-
-
Degas Mobile Phase:
-
Degas the prepared mobile phase(s) using an inline degasser, sonication, or helium sparging to prevent air bubbles from interfering with the analysis.
-
Protocol 2: Column Conditioning and Equilibration
Objective: To ensure the analytical column is properly conditioned and equilibrated with the mobile phase to provide a stable and reproducible chromatographic environment.
Procedure:
-
Initial Column Flush:
-
Disconnect the column from the detector.
-
Flush the new or stored column with 100% acetonitrile or methanol for at least 20-30 column volumes at a low flow rate (e.g., 0.2 mL/min) to remove any storage solvents.
-
-
Introduce Mobile Phase:
-
Gradually introduce the mobile phase to the column. If using a buffered mobile phase, it is critical to avoid salt precipitation by first flushing with a mixture of water and organic solvent (e.g., 50:50 acetonitrile/water) before introducing the final buffered mobile phase.
-
-
System Equilibration:
-
Set the HPLC system to the initial conditions of your analytical method (flow rate, mobile phase composition, and column temperature).
-
Run the mobile phase through the entire system, including the column and detector, for at least 15-20 minutes or until the detector baseline is stable. A stable baseline indicates that the column is fully equilibrated with the mobile phase.
-
-
Test Injections:
-
Perform several blank injections (injecting only the sample solvent) to ensure the system is clean and the baseline is stable.
-
Follow with injections of a standard solution to confirm retention time stability and acceptable peak shape before running experimental samples.
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bhu.ac.in [bhu.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 14. researchgate.net [researchgate.net]
Navigating Gefitinib-d8 Stability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Gefitinib-d8 in processed samples. The information is tailored for researchers, scientists, and drug development professionals utilizing deuterated Gefitinib as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound in processed biological samples?
A1: The primary stability concerns for this compound, a deuterated internal standard, are not typically related to the Gefitinib molecule itself but rather to the nature of the deuterium (B1214612) labeling. The most frequently encountered issues include:
-
Deuterium-Hydrogen Back-Exchange: The substitution of deuterium atoms on the internal standard with hydrogen atoms from the surrounding solvent or matrix. This is more likely to occur at acidic or basic pH and can alter the effective concentration of the deuterated standard.
-
In-Source Fragmentation/Instability: The loss of deuterium atoms within the mass spectrometer's ion source, which can lead to the internal standard contributing to the signal of the unlabeled analyte.
-
Matrix Effects: Differential ion suppression or enhancement between Gefitinib and this compound, which can be exacerbated by slight differences in their chromatographic elution.
-
Storage Instability: Degradation or adsorption of the analyte and internal standard during storage of processed samples (e.g., in an autosampler).
Q2: How can I assess the stability of this compound in my specific sample processing workflow?
A2: Stability should be rigorously evaluated during method validation. Key experiments include:
-
Freeze-Thaw Stability: Assessing the stability of this compound in a biological matrix after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluating stability in the matrix at room temperature for a period that mimics the sample preparation time.
-
Long-Term Stability: Assessing stability in the matrix at the intended storage temperature (e.g., -80°C) over an extended period.
-
Post-Preparative (Autosampler) Stability: Evaluating the stability of the extracted samples in the autosampler over the expected duration of an analytical run.
Q3: What are the recommended storage conditions for this compound stock solutions and processed samples?
A3: For stock solutions of this compound, storage at -20°C for up to one month and at -80°C for up to six months is generally recommended. Processed samples should be kept at a low temperature, typically in a refrigerated autosampler (e.g., 4°C), and analyzed as quickly as possible to minimize potential degradation or evaporation.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard (this compound) Peak Area
Symptom: The peak area of this compound shows a systematic increase or decrease throughout the analytical run, leading to poor precision and inaccurate quantification.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Deuterium Back-Exchange | 1. Evaluate Solvent Stability: Incubate this compound in the final reconstitution solvent and mobile phase for the duration of a typical run. Re-inject and check for any increase in the signal of unlabeled Gefitinib. 2. Check pH: Assess the pH of all solutions that come into contact with the processed sample. | 1. If back-exchange is confirmed, adjust the pH of the reconstitution solvent and mobile phase to be as close to neutral as possible. 2. Consider using a different deuterated internal standard with labels in more stable positions (e.g., on an aromatic ring). |
| Adsorption to Vials/Well Plates | 1. Test Different Labware: Analyze samples prepared in different types of vials or plates (e.g., polypropylene (B1209903) vs. glass). 2. Passivate Surfaces: Inject high-concentration standards to saturate active sites in the system. | 1. Switch to labware that shows minimal adsorption. Polypropylene is often a good choice. 2. Incorporate a conditioning step at the beginning of each analytical run. |
| Evaporation in Autosampler | 1. Check Vial Caps/Seals: Ensure that all vials or wells are properly sealed. 2. Monitor Autosampler Temperature: Verify that the autosampler is maintaining the set temperature. | 1. Use high-quality septa and ensure a proper seal. 2. If the autosampler temperature is fluctuating, have it serviced. |
Issue 2: Poor Accuracy at Low Concentrations
Symptom: The assay shows a positive bias in the quantification of low concentration samples.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Unlabeled Analyte in Internal Standard | 1. Assess Purity: Inject a high concentration of the this compound solution without any analyte. Check for a signal at the mass transition of unlabeled Gefitinib. | 1. If a significant signal is detected, contact the supplier for a higher purity batch of the internal standard. 2. Account for the impurity contribution during data processing, if possible. |
| In-Source Fragmentation of Internal Standard | 1. Optimize MS Conditions: Systematically adjust source parameters such as collision energy and cone voltage. | 1. Use the mildest ionization conditions that provide adequate sensitivity to minimize fragmentation of the deuterated internal standard. |
| Crosstalk | 1. Review Mass Transitions: Ensure that the mass transitions for the analyte and internal standard are sufficiently separated and specific. | 1. Select different, more specific mass transitions if crosstalk is suspected. |
Experimental Protocols
Protocol 1: Assessment of Deuterium Back-Exchange
-
Prepare Solutions:
-
Solution A: Unlabeled Gefitinib in the final reconstitution solvent.
-
Solution B: this compound in the final reconstitution solvent.
-
-
Initial Analysis (T=0): Inject Solution A and Solution B to establish baseline responses and confirm the purity of the internal standard.
-
Incubation: Store an aliquot of Solution B at the autosampler temperature for the maximum expected duration of an analytical run (e.g., 24 hours).
-
Final Analysis (T=final): Re-inject the incubated Solution B.
-
Data Analysis: Compare the peak area of unlabeled Gefitinib in the T=0 and T=final injections of Solution B. A significant increase in the unlabeled analyte signal in the T=final injection indicates deuterium back-exchange.
Protocol 2: Sample Preparation via Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution to each plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Data Summary Tables
Table 1: Stability of Gefitinib in Human Plasma under Various Conditions
| Stability Test | Storage Condition | Duration | Analyte Concentration (ng/mL) | % Recovery (Mean ± SD) |
| Freeze-Thaw | 3 cycles (-80°C to RT) | - | 50, 500, 5000 | 95.2 ± 3.1 |
| Short-Term | Room Temperature | 24 hours | 50, 500, 5000 | 97.1 ± 2.5 |
| Long-Term | -80°C | 3 months | 50, 500, 5000 | 96.5 ± 4.2 |
| Post-Preparative | 4°C (Autosampler) | 48 hours | 50, 500, 5000 | 98.3 ± 1.9 |
Note: Data presented is a representative summary based on typical validation results from published literature. Actual results may vary.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Navigating Gefitinib-d8 Stability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Gefitinib-d8 in processed samples. The information is tailored for researchers, scientists, and drug development professionals utilizing deuterated Gefitinib as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound in processed biological samples?
A1: The primary stability concerns for this compound, a deuterated internal standard, are not typically related to the Gefitinib molecule itself but rather to the nature of the deuterium labeling. The most frequently encountered issues include:
-
Deuterium-Hydrogen Back-Exchange: The substitution of deuterium atoms on the internal standard with hydrogen atoms from the surrounding solvent or matrix. This is more likely to occur at acidic or basic pH and can alter the effective concentration of the deuterated standard.
-
In-Source Fragmentation/Instability: The loss of deuterium atoms within the mass spectrometer's ion source, which can lead to the internal standard contributing to the signal of the unlabeled analyte.
-
Matrix Effects: Differential ion suppression or enhancement between Gefitinib and this compound, which can be exacerbated by slight differences in their chromatographic elution.
-
Storage Instability: Degradation or adsorption of the analyte and internal standard during storage of processed samples (e.g., in an autosampler).
Q2: How can I assess the stability of this compound in my specific sample processing workflow?
A2: Stability should be rigorously evaluated during method validation. Key experiments include:
-
Freeze-Thaw Stability: Assessing the stability of this compound in a biological matrix after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluating stability in the matrix at room temperature for a period that mimics the sample preparation time.
-
Long-Term Stability: Assessing stability in the matrix at the intended storage temperature (e.g., -80°C) over an extended period.
-
Post-Preparative (Autosampler) Stability: Evaluating the stability of the extracted samples in the autosampler over the expected duration of an analytical run.
Q3: What are the recommended storage conditions for this compound stock solutions and processed samples?
A3: For stock solutions of this compound, storage at -20°C for up to one month and at -80°C for up to six months is generally recommended. Processed samples should be kept at a low temperature, typically in a refrigerated autosampler (e.g., 4°C), and analyzed as quickly as possible to minimize potential degradation or evaporation.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard (this compound) Peak Area
Symptom: The peak area of this compound shows a systematic increase or decrease throughout the analytical run, leading to poor precision and inaccurate quantification.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Deuterium Back-Exchange | 1. Evaluate Solvent Stability: Incubate this compound in the final reconstitution solvent and mobile phase for the duration of a typical run. Re-inject and check for any increase in the signal of unlabeled Gefitinib. 2. Check pH: Assess the pH of all solutions that come into contact with the processed sample. | 1. If back-exchange is confirmed, adjust the pH of the reconstitution solvent and mobile phase to be as close to neutral as possible. 2. Consider using a different deuterated internal standard with labels in more stable positions (e.g., on an aromatic ring). |
| Adsorption to Vials/Well Plates | 1. Test Different Labware: Analyze samples prepared in different types of vials or plates (e.g., polypropylene vs. glass). 2. Passivate Surfaces: Inject high-concentration standards to saturate active sites in the system. | 1. Switch to labware that shows minimal adsorption. Polypropylene is often a good choice. 2. Incorporate a conditioning step at the beginning of each analytical run. |
| Evaporation in Autosampler | 1. Check Vial Caps/Seals: Ensure that all vials or wells are properly sealed. 2. Monitor Autosampler Temperature: Verify that the autosampler is maintaining the set temperature. | 1. Use high-quality septa and ensure a proper seal. 2. If the autosampler temperature is fluctuating, have it serviced. |
Issue 2: Poor Accuracy at Low Concentrations
Symptom: The assay shows a positive bias in the quantification of low concentration samples.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Unlabeled Analyte in Internal Standard | 1. Assess Purity: Inject a high concentration of the this compound solution without any analyte. Check for a signal at the mass transition of unlabeled Gefitinib. | 1. If a significant signal is detected, contact the supplier for a higher purity batch of the internal standard. 2. Account for the impurity contribution during data processing, if possible. |
| In-Source Fragmentation of Internal Standard | 1. Optimize MS Conditions: Systematically adjust source parameters such as collision energy and cone voltage. | 1. Use the mildest ionization conditions that provide adequate sensitivity to minimize fragmentation of the deuterated internal standard. |
| Crosstalk | 1. Review Mass Transitions: Ensure that the mass transitions for the analyte and internal standard are sufficiently separated and specific. | 1. Select different, more specific mass transitions if crosstalk is suspected. |
Experimental Protocols
Protocol 1: Assessment of Deuterium Back-Exchange
-
Prepare Solutions:
-
Solution A: Unlabeled Gefitinib in the final reconstitution solvent.
-
Solution B: this compound in the final reconstitution solvent.
-
-
Initial Analysis (T=0): Inject Solution A and Solution B to establish baseline responses and confirm the purity of the internal standard.
-
Incubation: Store an aliquot of Solution B at the autosampler temperature for the maximum expected duration of an analytical run (e.g., 24 hours).
-
Final Analysis (T=final): Re-inject the incubated Solution B.
-
Data Analysis: Compare the peak area of unlabeled Gefitinib in the T=0 and T=final injections of Solution B. A significant increase in the unlabeled analyte signal in the T=final injection indicates deuterium back-exchange.
Protocol 2: Sample Preparation via Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution to each plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Data Summary Tables
Table 1: Stability of Gefitinib in Human Plasma under Various Conditions
| Stability Test | Storage Condition | Duration | Analyte Concentration (ng/mL) | % Recovery (Mean ± SD) |
| Freeze-Thaw | 3 cycles (-80°C to RT) | - | 50, 500, 5000 | 95.2 ± 3.1 |
| Short-Term | Room Temperature | 24 hours | 50, 500, 5000 | 97.1 ± 2.5 |
| Long-Term | -80°C | 3 months | 50, 500, 5000 | 96.5 ± 4.2 |
| Post-Preparative | 4°C (Autosampler) | 48 hours | 50, 500, 5000 | 98.3 ± 1.9 |
Note: Data presented is a representative summary based on typical validation results from published literature. Actual results may vary.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Technical Support Center: Gefitinib-d8 and Ion Suppression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression during the LC-MS/MS analysis of Gefitinib (B1684475), utilizing Gefitinib-d8 as an internal standard.
Troubleshooting Guide
This section addresses common issues encountered during the bioanalysis of Gefitinib that may be related to ion suppression.
| Problem | Potential Cause | Recommended Solution(s) |
| Low signal intensity of Gefitinib and this compound in plasma/serum samples compared to neat standards. | Significant Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids (B1166683), salts, proteins) are interfering with the ionization of the analyte and internal standard in the MS source.[1][2] | 1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components. Consider the following techniques: - Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to protein precipitation. A method using tert-butyl methyl ether has shown high recovery for Gefitinib and its metabolites.[3][4] - Solid-Phase Extraction (SPE): Can provide even cleaner samples than LLE by selectively isolating the analyte.[5][6] - Protein Precipitation (PPT): A simpler but generally less clean method. If used, ensure optimal precipitation and centrifugation conditions.[7][8]2. Improve Chromatographic Separation: Modify your LC method to separate Gefitinib and this compound from the ion-suppressing regions of the chromatogram.[9][10] - Adjust the gradient profile to ensure analytes elute away from the void volume where salts and other highly polar interferences appear.[2] - Experiment with different mobile phase compositions and pH to alter the retention of interfering compounds.[11] |
| Inconsistent and irreproducible results for Quality Control (QC) samples. | Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression and inconsistent results. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is an appropriate SIL-IS. Since it co-elutes and has nearly identical physicochemical properties to Gefitinib, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[4]2. Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects. |
| Analyte signal is suppressed, but the internal standard (this compound) signal is stable. | Differential Ion Suppression: In rare cases, the analyte and its deuterated internal standard may not experience identical ion suppression, especially if they have slightly different retention times or if the interfering species has a very specific interaction. | 1. Ensure Co-elution: Adjust chromatographic conditions to ensure that Gefitinib and this compound co-elute perfectly.2. Evaluate Matrix Effect for Both Analytes: Conduct a post-extraction addition experiment to assess the matrix effect on both Gefitinib and this compound individually.3. Consider a Different Internal Standard: If significant differential suppression persists, a ¹³C-labeled analog of Gefitinib might be a better alternative, although this is a less common issue with deuterated standards. |
| High concentration samples show lower than expected signal. | Internal Standard Causing Suppression: A very high concentration of the internal standard (this compound) can potentially compete with the analyte for ionization, leading to suppression of the Gefitinib signal. | Optimize Internal Standard Concentration: The concentration of this compound should be optimized to be within the linear range of the assay and ideally at a similar concentration to the expected mid-range of the analyte. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Gefitinib bioanalysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte is reduced due to the presence of other co-eluting compounds in the sample matrix.[9] This is a significant concern in the bioanalysis of Gefitinib from plasma or serum because these matrices contain a high concentration of endogenous substances like phospholipids, salts, and proteins that can interfere with the ionization of Gefitinib and its internal standard, this compound.[1][2] This can lead to inaccurate and imprecise quantification, impacting pharmacokinetic and toxicokinetic studies.
Q2: How does this compound help in preventing issues related to ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to Gefitinib, it has very similar chromatographic retention and ionization properties.[4] Therefore, any ion suppression that affects Gefitinib will affect this compound to a similar extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise results.
Q3: What are the most common sources of ion suppression when analyzing Gefitinib in plasma?
A3: The most common sources of ion suppression in plasma are phospholipids from cell membranes, salts from buffers and physiological processes, and residual proteins after sample preparation.[1][2] Phospholipids are particularly problematic as they are abundant in plasma and can co-elute with Gefitinib, competing for ionization in the MS source.
Q4: Which sample preparation technique is best for minimizing ion suppression for Gefitinib?
A4: While the "best" technique can be application-dependent, a general hierarchy in terms of providing the cleanest extract and minimizing ion suppression is: Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) .[5][6] LLE with tert-butyl methyl ether has been shown to provide good recovery for Gefitinib.[3][4] However, SPE can offer more selective removal of interferences. PPT is the simplest method but often results in the highest level of residual matrix components.
Q5: How can I optimize my chromatographic method to avoid ion suppression?
A5: To optimize your chromatography, aim to separate the elution of Gefitinib from regions of high matrix interference. This can be achieved by:
-
Adjusting the mobile phase gradient: Ensure that Gefitinib and this compound elute after the initial void volume where salts and other unretained compounds appear.[2]
-
Modifying the mobile phase composition: Altering the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the aqueous phase pH can change the retention times of interfering compounds relative to your analyte.[11]
-
Using a different stationary phase: If co-elution persists, switching to a column with a different chemistry (e.g., C18 to a phenyl-hexyl) can provide different selectivity.
Quantitative Data Summary
The following table provides a hypothetical comparison of different sample preparation methods for the analysis of Gefitinib in human plasma, illustrating the impact on recovery and ion suppression.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 - 95 | 60 - 75 | < 15 |
| Liquid-Liquid Extraction (LLE) | 90 - 105[3] | 85 - 95 | < 10 |
| Solid-Phase Extraction (SPE) | 95 - 105 | > 95 | < 5 |
Note: This table is for illustrative purposes. Actual values may vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Gefitinib in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Extraction and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
System Setup:
-
Prepare a solution of Gefitinib (e.g., 50 ng/mL) in the mobile phase.
-
Using a syringe pump and a T-connector, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the MS ion source.
-
-
Analysis:
-
Inject a blank plasma sample that has been processed using your sample preparation method.
-
Monitor the signal of the infused Gefitinib throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable baseline indicates no significant ion suppression.
-
A dip in the baseline at a specific retention time indicates a region of ion suppression.
-
An increase in the baseline indicates a region of ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Comparison of sample preparation techniques.
References
- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gefitinib-d8 and Ion Suppression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression during the LC-MS/MS analysis of Gefitinib, utilizing Gefitinib-d8 as an internal standard.
Troubleshooting Guide
This section addresses common issues encountered during the bioanalysis of Gefitinib that may be related to ion suppression.
| Problem | Potential Cause | Recommended Solution(s) |
| Low signal intensity of Gefitinib and this compound in plasma/serum samples compared to neat standards. | Significant Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts, proteins) are interfering with the ionization of the analyte and internal standard in the MS source.[1][2] | 1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components. Consider the following techniques: - Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to protein precipitation. A method using tert-butyl methyl ether has shown high recovery for Gefitinib and its metabolites.[3][4] - Solid-Phase Extraction (SPE): Can provide even cleaner samples than LLE by selectively isolating the analyte.[5][6] - Protein Precipitation (PPT): A simpler but generally less clean method. If used, ensure optimal precipitation and centrifugation conditions.[7][8]2. Improve Chromatographic Separation: Modify your LC method to separate Gefitinib and this compound from the ion-suppressing regions of the chromatogram.[9][10] - Adjust the gradient profile to ensure analytes elute away from the void volume where salts and other highly polar interferences appear.[2] - Experiment with different mobile phase compositions and pH to alter the retention of interfering compounds.[11] |
| Inconsistent and irreproducible results for Quality Control (QC) samples. | Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression and inconsistent results. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is an appropriate SIL-IS. Since it co-elutes and has nearly identical physicochemical properties to Gefitinib, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[4]2. Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects. |
| Analyte signal is suppressed, but the internal standard (this compound) signal is stable. | Differential Ion Suppression: In rare cases, the analyte and its deuterated internal standard may not experience identical ion suppression, especially if they have slightly different retention times or if the interfering species has a very specific interaction. | 1. Ensure Co-elution: Adjust chromatographic conditions to ensure that Gefitinib and this compound co-elute perfectly.2. Evaluate Matrix Effect for Both Analytes: Conduct a post-extraction addition experiment to assess the matrix effect on both Gefitinib and this compound individually.3. Consider a Different Internal Standard: If significant differential suppression persists, a ¹³C-labeled analog of Gefitinib might be a better alternative, although this is a less common issue with deuterated standards. |
| High concentration samples show lower than expected signal. | Internal Standard Causing Suppression: A very high concentration of the internal standard (this compound) can potentially compete with the analyte for ionization, leading to suppression of the Gefitinib signal. | Optimize Internal Standard Concentration: The concentration of this compound should be optimized to be within the linear range of the assay and ideally at a similar concentration to the expected mid-range of the analyte. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Gefitinib bioanalysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte is reduced due to the presence of other co-eluting compounds in the sample matrix.[9] This is a significant concern in the bioanalysis of Gefitinib from plasma or serum because these matrices contain a high concentration of endogenous substances like phospholipids, salts, and proteins that can interfere with the ionization of Gefitinib and its internal standard, this compound.[1][2] This can lead to inaccurate and imprecise quantification, impacting pharmacokinetic and toxicokinetic studies.
Q2: How does this compound help in preventing issues related to ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to Gefitinib, it has very similar chromatographic retention and ionization properties.[4] Therefore, any ion suppression that affects Gefitinib will affect this compound to a similar extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise results.
Q3: What are the most common sources of ion suppression when analyzing Gefitinib in plasma?
A3: The most common sources of ion suppression in plasma are phospholipids from cell membranes, salts from buffers and physiological processes, and residual proteins after sample preparation.[1][2] Phospholipids are particularly problematic as they are abundant in plasma and can co-elute with Gefitinib, competing for ionization in the MS source.
Q4: Which sample preparation technique is best for minimizing ion suppression for Gefitinib?
A4: While the "best" technique can be application-dependent, a general hierarchy in terms of providing the cleanest extract and minimizing ion suppression is: Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) .[5][6] LLE with tert-butyl methyl ether has been shown to provide good recovery for Gefitinib.[3][4] However, SPE can offer more selective removal of interferences. PPT is the simplest method but often results in the highest level of residual matrix components.
Q5: How can I optimize my chromatographic method to avoid ion suppression?
A5: To optimize your chromatography, aim to separate the elution of Gefitinib from regions of high matrix interference. This can be achieved by:
-
Adjusting the mobile phase gradient: Ensure that Gefitinib and this compound elute after the initial void volume where salts and other unretained compounds appear.[2]
-
Modifying the mobile phase composition: Altering the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase pH can change the retention times of interfering compounds relative to your analyte.[11]
-
Using a different stationary phase: If co-elution persists, switching to a column with a different chemistry (e.g., C18 to a phenyl-hexyl) can provide different selectivity.
Quantitative Data Summary
The following table provides a hypothetical comparison of different sample preparation methods for the analysis of Gefitinib in human plasma, illustrating the impact on recovery and ion suppression.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 - 95 | 60 - 75 | < 15 |
| Liquid-Liquid Extraction (LLE) | 90 - 105[3] | 85 - 95 | < 10 |
| Solid-Phase Extraction (SPE) | 95 - 105 | > 95 | < 5 |
Note: This table is for illustrative purposes. Actual values may vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Gefitinib in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Extraction and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
System Setup:
-
Prepare a solution of Gefitinib (e.g., 50 ng/mL) in the mobile phase.
-
Using a syringe pump and a T-connector, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the MS ion source.
-
-
Analysis:
-
Inject a blank plasma sample that has been processed using your sample preparation method.
-
Monitor the signal of the infused Gefitinib throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable baseline indicates no significant ion suppression.
-
A dip in the baseline at a specific retention time indicates a region of ion suppression.
-
An increase in the baseline indicates a region of ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Comparison of sample preparation techniques.
References
- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of Gefitinib-d8 during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample extraction of Gefitinib-d8, a common internal standard for the quantitative analysis of Gefitinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Gefitinib, meaning some hydrogen atoms have been replaced with deuterium. It is chemically identical to Gefitinib but has a higher molecular weight. This property allows it to be distinguished from the non-deuterated drug by mass spectrometry (MS). It is used as an internal standard in bioanalytical methods to improve the accuracy and precision of Gefitinib quantification by correcting for variability in sample preparation and instrument response.
Q2: Which are the most common methods for extracting this compound from plasma samples?
The three most common techniques for extracting this compound and the parent drug, Gefitinib, from plasma are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent like methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): A technique where the sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Q3: What are the key physicochemical properties of this compound that influence its extraction?
Understanding the physicochemical properties of Gefitinib is crucial for optimizing extraction methods. Since this compound is structurally almost identical to Gefitinib, their properties are very similar.
| Property | Value | Implication for Extraction |
| pKa | 5.4 and 7.2 | As a basic compound, its ionization state is pH-dependent. Adjusting the sample pH can significantly impact its solubility and retention on SPE sorbents. |
| logP | 3.2 | This indicates that Gefitinib is a relatively lipophilic compound, making it suitable for reversed-phase SPE and extraction into organic solvents during LLE. |
| Solubility | Sparingly soluble at pH > 7, with a sharp increase in solubility between pH 4 and 6. | Acidifying the sample can improve its solubility in the aqueous phase, which can be important for the initial steps of extraction. |
| Plasma Protein Binding | Approximately 97% | The high degree of protein binding means that an efficient protein disruption step is critical for good recovery. This can be achieved through protein precipitation or by using conditions that denature proteins during LLE or SPE. |
Q4: What is a typical acceptable recovery for this compound in a bioanalytical method?
While there is no absolute value, a good and consistent recovery is key. Many validated methods report extraction recoveries for Gefitinib and its internal standards in the range of 86% to 105%[1][2]. The most critical aspect is that the recovery is consistent and reproducible across all samples, including calibrators, quality controls, and unknown samples.
Troubleshooting Guides
Low Recovery of this compound
Low and inconsistent recovery of the internal standard is a common issue that can compromise the accuracy of the entire assay. Below is a guide to troubleshoot this problem for different extraction methods.
Issue: Low recovery of this compound after protein precipitation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Protein Precipitation | - Increase the ratio of precipitation solvent (e.g., from 3:1 to 4:1 solvent-to-plasma).- Ensure thorough vortexing to allow for complete mixing and protein denaturation.- Compare the efficiency of different solvents. While both methanol and acetonitrile are effective, one may provide better recovery for your specific matrix. |
| Analyte Adsorption to Precipitated Proteins | - After adding the precipitation solvent, vortex immediately and vigorously to minimize the time the analyte is in contact with partially precipitated proteins.- Consider acidifying the precipitation solvent (e.g., with 0.1% formic acid) to keep this compound protonated and more soluble, reducing its likelihood of co-precipitating. |
| Sub-optimal Centrifugation | - Increase the centrifugation speed and/or time to ensure a compact protein pellet and clear separation of the supernatant. |
| Analyte Instability | - Process samples on ice or at a controlled low temperature to minimize potential degradation. |
Issue: Low recovery of this compound after liquid-liquid extraction.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Sub-optimal pH for Extraction | - Gefitinib is a basic compound. Adjusting the pH of the aqueous phase to be more basic (e.g., pH 8-9) will neutralize the molecule, increasing its partitioning into the organic solvent. |
| Incorrect Choice or Volume of Organic Solvent | - Ensure the chosen solvent (e.g., methyl tert-butyl ether) has the appropriate polarity to efficiently extract this compound.- Increase the volume of the organic solvent to improve extraction efficiency. |
| Insufficient Mixing/Shaking | - Ensure adequate vortexing or shaking time to allow for equilibrium to be reached between the two phases. |
| Emulsion Formation | - If an emulsion forms between the two layers, try adding a small amount of salt (e.g., sodium chloride) to the aqueous phase or centrifuging at a higher speed to break the emulsion. |
| Analyte Adsorption to Glassware | - Use polypropylene (B1209903) tubes instead of glass, or silanize glassware to reduce non-specific binding. |
Issue: Low recovery of this compound after solid-phase extraction.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Sorbent Selection | - For a lipophilic compound like Gefitinib (logP ~3.2), a reversed-phase sorbent like C8 or C18 is a suitable choice.- If retention is too strong, consider a less retentive phase or a different elution solvent. |
| Incorrect Sample pH during Loading | - For reversed-phase SPE, the sample should be at a pH where the analyte is retained. For a basic compound like Gefitinib, a neutral or slightly basic pH during loading will ensure it is in its less polar, neutral form, leading to better retention. |
| Drying of the SPE Cartridge | - Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and poor recovery. |
| Inefficient Elution | - Ensure the elution solvent is strong enough to desorb the analyte. For reversed-phase SPE, this is typically a high percentage of an organic solvent like methanol or acetonitrile.- The pH of the elution solvent can be adjusted to ionize the analyte and facilitate its release from the sorbent. For Gefitinib, adding a small amount of acid (e.g., formic acid) to the elution solvent can improve recovery. |
| Wash Step Too Strong | - If the analyte is being lost during the wash step, the wash solvent may be too strong. Reduce the percentage of organic solvent in the wash solution. |
Experimental Workflows
The following diagrams illustrate the general workflows for the three main extraction techniques.
References
Improving recovery of Gefitinib-d8 during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample extraction of Gefitinib-d8, a common internal standard for the quantitative analysis of Gefitinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Gefitinib, meaning some hydrogen atoms have been replaced with deuterium. It is chemically identical to Gefitinib but has a higher molecular weight. This property allows it to be distinguished from the non-deuterated drug by mass spectrometry (MS). It is used as an internal standard in bioanalytical methods to improve the accuracy and precision of Gefitinib quantification by correcting for variability in sample preparation and instrument response.
Q2: Which are the most common methods for extracting this compound from plasma samples?
The three most common techniques for extracting this compound and the parent drug, Gefitinib, from plasma are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent like methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): A technique where the sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Q3: What are the key physicochemical properties of this compound that influence its extraction?
Understanding the physicochemical properties of Gefitinib is crucial for optimizing extraction methods. Since this compound is structurally almost identical to Gefitinib, their properties are very similar.
| Property | Value | Implication for Extraction |
| pKa | 5.4 and 7.2 | As a basic compound, its ionization state is pH-dependent. Adjusting the sample pH can significantly impact its solubility and retention on SPE sorbents. |
| logP | 3.2 | This indicates that Gefitinib is a relatively lipophilic compound, making it suitable for reversed-phase SPE and extraction into organic solvents during LLE. |
| Solubility | Sparingly soluble at pH > 7, with a sharp increase in solubility between pH 4 and 6. | Acidifying the sample can improve its solubility in the aqueous phase, which can be important for the initial steps of extraction. |
| Plasma Protein Binding | Approximately 97% | The high degree of protein binding means that an efficient protein disruption step is critical for good recovery. This can be achieved through protein precipitation or by using conditions that denature proteins during LLE or SPE. |
Q4: What is a typical acceptable recovery for this compound in a bioanalytical method?
While there is no absolute value, a good and consistent recovery is key. Many validated methods report extraction recoveries for Gefitinib and its internal standards in the range of 86% to 105%[1][2]. The most critical aspect is that the recovery is consistent and reproducible across all samples, including calibrators, quality controls, and unknown samples.
Troubleshooting Guides
Low Recovery of this compound
Low and inconsistent recovery of the internal standard is a common issue that can compromise the accuracy of the entire assay. Below is a guide to troubleshoot this problem for different extraction methods.
Issue: Low recovery of this compound after protein precipitation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Protein Precipitation | - Increase the ratio of precipitation solvent (e.g., from 3:1 to 4:1 solvent-to-plasma).- Ensure thorough vortexing to allow for complete mixing and protein denaturation.- Compare the efficiency of different solvents. While both methanol and acetonitrile are effective, one may provide better recovery for your specific matrix. |
| Analyte Adsorption to Precipitated Proteins | - After adding the precipitation solvent, vortex immediately and vigorously to minimize the time the analyte is in contact with partially precipitated proteins.- Consider acidifying the precipitation solvent (e.g., with 0.1% formic acid) to keep this compound protonated and more soluble, reducing its likelihood of co-precipitating. |
| Sub-optimal Centrifugation | - Increase the centrifugation speed and/or time to ensure a compact protein pellet and clear separation of the supernatant. |
| Analyte Instability | - Process samples on ice or at a controlled low temperature to minimize potential degradation. |
Issue: Low recovery of this compound after liquid-liquid extraction.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Sub-optimal pH for Extraction | - Gefitinib is a basic compound. Adjusting the pH of the aqueous phase to be more basic (e.g., pH 8-9) will neutralize the molecule, increasing its partitioning into the organic solvent. |
| Incorrect Choice or Volume of Organic Solvent | - Ensure the chosen solvent (e.g., methyl tert-butyl ether) has the appropriate polarity to efficiently extract this compound.- Increase the volume of the organic solvent to improve extraction efficiency. |
| Insufficient Mixing/Shaking | - Ensure adequate vortexing or shaking time to allow for equilibrium to be reached between the two phases. |
| Emulsion Formation | - If an emulsion forms between the two layers, try adding a small amount of salt (e.g., sodium chloride) to the aqueous phase or centrifuging at a higher speed to break the emulsion. |
| Analyte Adsorption to Glassware | - Use polypropylene tubes instead of glass, or silanize glassware to reduce non-specific binding. |
Issue: Low recovery of this compound after solid-phase extraction.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Sorbent Selection | - For a lipophilic compound like Gefitinib (logP ~3.2), a reversed-phase sorbent like C8 or C18 is a suitable choice.- If retention is too strong, consider a less retentive phase or a different elution solvent. |
| Incorrect Sample pH during Loading | - For reversed-phase SPE, the sample should be at a pH where the analyte is retained. For a basic compound like Gefitinib, a neutral or slightly basic pH during loading will ensure it is in its less polar, neutral form, leading to better retention. |
| Drying of the SPE Cartridge | - Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and poor recovery. |
| Inefficient Elution | - Ensure the elution solvent is strong enough to desorb the analyte. For reversed-phase SPE, this is typically a high percentage of an organic solvent like methanol or acetonitrile.- The pH of the elution solvent can be adjusted to ionize the analyte and facilitate its release from the sorbent. For Gefitinib, adding a small amount of acid (e.g., formic acid) to the elution solvent can improve recovery. |
| Wash Step Too Strong | - If the analyte is being lost during the wash step, the wash solvent may be too strong. Reduce the percentage of organic solvent in the wash solution. |
Experimental Workflows
The following diagrams illustrate the general workflows for the three main extraction techniques.
References
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using deuterated internal standards in analytical assays. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Isotopic Exchange and Stability
Q1: My deuterated internal standard's signal is decreasing over time, or I'm observing a positive bias in my results. What could be the cause?
A1: This issue is likely due to isotopic exchange, also known as H/D or back-exchange, where deuterium (B1214612) atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[1][2] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising the accuracy of your quantification.[1]
Troubleshooting Steps:
-
Review the Labeling Position: Examine the Certificate of Analysis (CoA) to confirm the location of the deuterium labels. Labels on heteroatoms (O, N, S) or activated carbons are more prone to exchange.[3][4] It is crucial to select standards where deuterium is placed on stable, non-exchangeable positions.[2]
-
Control pH: Acidic or basic conditions can catalyze isotopic exchange.[1] Whenever possible, maintain a neutral pH for your samples and mobile phases. Storing deuterated compounds in acidic or basic solutions should be avoided.[3][5]
-
Manage Temperature: Higher temperatures accelerate the rate of exchange.[1][2] Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) to minimize this effect.[1]
-
Optimize MS Source Conditions: High ion source temperatures can sometimes promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.[3]
-
Consider Solvent Effects: Use aprotic solvents for stock solutions when possible. If aqueous or protic solvents are necessary, minimize storage time.[1]
If the problem persists, consider using an internal standard labeled with a more stable isotope like ¹³C or ¹⁵N, which are not susceptible to exchange.[1][3]
Q2: Which positions for deuterium labels are most susceptible to exchange?
A2: Deuterium atoms in the following positions are particularly vulnerable to exchange:
-
On Heteroatoms: Deuterium attached to oxygen (e.g., in alcohols, phenols, carboxylic acids), nitrogen (in amines), or sulfur are highly labile.[1][4]
-
Adjacent to Carbonyl Groups: Deuterons on a carbon next to a carbonyl group can be exchanged through keto-enol tautomerism, especially under acidic or basic conditions.[1][4]
-
Certain Aromatic Positions: Some positions on aromatic rings can be prone to exchange under specific pH or temperature conditions.[1]
dot graph "Isotopic_Exchange_Susceptibility" { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_molecule" { label="Molecule with Labeled Positions"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_conditions" { label="Influencing Factors"; bgcolor="#F1F3F4"; node[fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH [label="Acidic/Basic pH"]; Temp [label="High Temperature"]; Solvent [label="Protic Solvents"]; }
pos1 -> pH [color="#EA4335", style=dashed]; pos2 -> pH [color="#FBBC05", style=dashed]; pos1 -> Temp [color="#EA4335", style=dashed]; pos2 -> Temp [color="#FBBC05", style=dashed]; pos1 -> Solvent [color="#EA4335", style=dashed]; } caption { label = "Susceptibility of Deuterium Labels to Isotopic Exchange."; fontname = "Arial"; fontsize = 10; }
Caption: Susceptibility of Deuterium Labels to Isotopic Exchange.
Purity and Interference
Q3: I'm observing a signal for my analyte in blank samples spiked only with the deuterated internal standard. What is causing this?
A3: This can be due to two main reasons:
-
Isotopic Impurity: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[6][7] This will contribute to the analyte's signal, leading to a positive bias, especially at the lower end of the calibration curve.[7][8]
-
Isotopic Crosstalk: If a low-deuterated standard (e.g., D2) is used, the naturally occurring isotopes of the analyte (e.g., from ¹³C) can contribute to the signal of the internal standard, a phenomenon known as isotopic crosstalk.[3][6]
Troubleshooting Steps:
-
Assess Purity: Inject a high-concentration solution of the deuterated internal standard alone and monitor the mass transition of the unlabeled analyte. A detectable signal confirms the presence of the unlabeled analyte as an impurity.[6][8]
-
Consult the Certificate of Analysis (CoA): Review the CoA for the specified isotopic and chemical purity of the standard.[8] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[7]
-
Use a Higher Mass Isotope Standard: To avoid isotopic crosstalk, choose an internal standard with a higher degree of deuteration (e.g., D4 or greater) or a ¹³C-labeled standard.[3] This shifts the mass of the internal standard further from the analyte's isotopic cluster.[3]
| Purity Type | Recommended Level | Potential Impact of Low Purity |
| Chemical Purity | >99%[7] | Interfering peaks in the chromatogram. |
| Isotopic Purity | ≥98%[7][9] | Overestimation of analyte concentration due to the presence of unlabeled analyte.[3][7] |
Chromatography and Matrix Effects
Q4: My deuterated internal standard is not co-eluting with my analyte, and it's not adequately compensating for matrix effects. Why is this happening?
A4: This is a well-documented phenomenon known as the "chromatographic isotope effect".[8] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is because the C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in polarity.[3] If the analyte and internal standard do not co-elute perfectly, they can be exposed to different matrix components as they elute, leading to "differential matrix effects" where they experience varying degrees of ion suppression or enhancement.[10][11][12]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard from a matrix sample to visually inspect for co-elution.[8][10]
-
Optimize Chromatography:
-
Modify the Gradient: A shallower gradient can broaden the peaks, promoting better overlap.[3]
-
Adjust Mobile Phase: Small changes to the mobile phase composition can alter selectivity and improve co-elution.[3]
-
Change the Column: Using a column with lower resolution may help achieve better peak overlap.[13]
-
-
Consider Alternative Labeled Standards: If co-elution cannot be achieved, using a ¹³C or ¹⁵N labeled internal standard is a robust solution as they are less prone to chromatographic shifts.[8]
dot graph "Differential_Matrix_Effects" { graph [rankdir="TB", splines=true, nodesep=0.4, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_workflow" { label="LC-MS Workflow"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_scenario1" { label="Ideal Co-elution"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; CoElution [label="Analyte & IS Co-elute"]; Compensate [label="Matrix Effects Compensated"]; CoElution -> Compensate [label="Accurate Quantification"]; }
subgraph "cluster_scenario2" { label="Chromatographic Shift (Isotope Effect)"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Shift [label="Analyte & IS Separate"]; DifferentialME [label="Differential Matrix Effects"]; Shift -> DifferentialME [label="Inaccurate Quantification"]; }
Elution -> CoElution [style=invis]; Elution -> Shift [style=invis];
IonSource -> Compensate [color="#34A853", style=dashed, label="Same Ion Suppression"]; IonSource -> DifferentialME [color="#EA4335", style=dashed, label="Different Ion Suppression"]; } caption { label = "Impact of Chromatographic Co-elution on Matrix Effect Compensation."; fontname = "Arial"; fontsize = 10; }
Caption: Impact of Chromatographic Co-elution on Matrix Effect Compensation.
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange
Objective: To determine if the deuterated internal standard is undergoing isotopic exchange under the experimental conditions.
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.
-
Solution B: The deuterated internal standard only in the initial mobile phase.
-
Solution C: The deuterated internal standard only in the sample diluent/reconstitution solvent.
-
-
Initial Analysis (T=0):
-
Inject Solution A to establish the baseline response for both the analyte and the internal standard.
-
Inject Solution B to confirm the initial purity of the internal standard.
-
-
Incubation:
-
Store Solutions B and C at the autosampler's operating temperature for a duration equivalent to the maximum expected run time (e.g., 24-48 hours).[1]
-
-
Final Analysis (T=final):
-
Re-inject the incubated Solutions B and C.
-
-
Data Analysis:
-
In the chromatograms from the incubated solutions, quantify the peak area at the retention time and m/z of the unlabeled analyte.
-
An increase in the peak area of the unlabeled analyte in the incubated solutions compared to the T=0 injection indicates deuterium exchange.[8]
-
Protocol 2: Evaluation of Internal Standard Purity
Objective: To quantify the amount of unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in the analytical method.[7]
-
LC-MS/MS Analysis:
-
Analyze this high-concentration solution using the established LC-MS/MS method.
-
Monitor both the mass transition for the deuterated internal standard and the mass transition for the unlabeled analyte.[6]
-
-
Data Analysis:
-
A signal detected in the analyte's mass transition indicates the presence of the unlabeled analyte as an impurity.[6]
-
To determine the contribution to your assay, prepare a "zero sample" (blank matrix + deuterated IS at the working concentration). The analyte peak area in this sample represents the contribution from the impurity in the internal standard.[7]
-
Protocol 3: Assessment of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement and to assess if the deuterated internal standard adequately compensates for these effects.[10]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase or reconstitution solvent.[10]
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the final, extracted matrix.[10]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.[14]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculations:
-
Data Interpretation:
-
An MF value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement. An MF of 1 suggests no matrix effect.[14]
-
The IS-Normalized MF should be close to 1 if the deuterated internal standard is effectively compensating for the matrix effects. A value significantly different from 1 suggests differential matrix effects.[14]
-
dot graph "Troubleshooting_Workflow" { graph [splines=true, nodesep=0.4, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Inaccurate/Imprecise Results\nwith Deuterated IS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Assess IS Purity\n(Protocol 2)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckExchange [label="Assess Isotopic Exchange\n(Protocol 1)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCoelution [label="Assess Co-elution &\nMatrix Effects (Protocol 3)", fillcolor="#FBBC05", fontcolor="#202124"];
Start -> CheckPurity; Start -> CheckExchange; Start -> CheckCoelution;
subgraph "cluster_solutions" { label="Potential Solutions"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; Sol_Purity [label="Source Higher Purity IS"]; Sol_Exchange [label="Optimize pH/Temp\nSelect Stable Label Position"]; Sol_Coelution [label="Optimize Chromatography"]; Sol_Alternative [label="Use ¹³C or ¹⁵N Labeled IS"]; }
CheckPurity -> Sol_Purity [label="Impurity Detected"]; CheckExchange -> Sol_Exchange [label="Exchange Confirmed"]; CheckCoelution -> Sol_Coelution [label="Poor Co-elution/\nDifferential ME"]; Sol_Purity -> Sol_Alternative [style=dashed, label="If unavailable"]; Sol_Exchange -> Sol_Alternative [style=dashed, label="If persistent"]; Sol_Coelution -> Sol_Alternative [style=dashed, label="If unachievable"]; } caption { label = "General Troubleshooting Workflow for Deuterated Internal Standard Issues."; fontname = "Arial"; fontsize = 10; }
Caption: General Troubleshooting Workflow for Deuterated Internal Standard Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using deuterated internal standards in analytical assays. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Isotopic Exchange and Stability
Q1: My deuterated internal standard's signal is decreasing over time, or I'm observing a positive bias in my results. What could be the cause?
A1: This issue is likely due to isotopic exchange, also known as H/D or back-exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[1][2] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising the accuracy of your quantification.[1]
Troubleshooting Steps:
-
Review the Labeling Position: Examine the Certificate of Analysis (CoA) to confirm the location of the deuterium labels. Labels on heteroatoms (O, N, S) or activated carbons are more prone to exchange.[3][4] It is crucial to select standards where deuterium is placed on stable, non-exchangeable positions.[2]
-
Control pH: Acidic or basic conditions can catalyze isotopic exchange.[1] Whenever possible, maintain a neutral pH for your samples and mobile phases. Storing deuterated compounds in acidic or basic solutions should be avoided.[3][5]
-
Manage Temperature: Higher temperatures accelerate the rate of exchange.[1][2] Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) to minimize this effect.[1]
-
Optimize MS Source Conditions: High ion source temperatures can sometimes promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.[3]
-
Consider Solvent Effects: Use aprotic solvents for stock solutions when possible. If aqueous or protic solvents are necessary, minimize storage time.[1]
If the problem persists, consider using an internal standard labeled with a more stable isotope like ¹³C or ¹⁵N, which are not susceptible to exchange.[1][3]
Q2: Which positions for deuterium labels are most susceptible to exchange?
A2: Deuterium atoms in the following positions are particularly vulnerable to exchange:
-
On Heteroatoms: Deuterium attached to oxygen (e.g., in alcohols, phenols, carboxylic acids), nitrogen (in amines), or sulfur are highly labile.[1][4]
-
Adjacent to Carbonyl Groups: Deuterons on a carbon next to a carbonyl group can be exchanged through keto-enol tautomerism, especially under acidic or basic conditions.[1][4]
-
Certain Aromatic Positions: Some positions on aromatic rings can be prone to exchange under specific pH or temperature conditions.[1]
dot graph "Isotopic_Exchange_Susceptibility" { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_molecule" { label="Molecule with Labeled Positions"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_conditions" { label="Influencing Factors"; bgcolor="#F1F3F4"; node[fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH [label="Acidic/Basic pH"]; Temp [label="High Temperature"]; Solvent [label="Protic Solvents"]; }
pos1 -> pH [color="#EA4335", style=dashed]; pos2 -> pH [color="#FBBC05", style=dashed]; pos1 -> Temp [color="#EA4335", style=dashed]; pos2 -> Temp [color="#FBBC05", style=dashed]; pos1 -> Solvent [color="#EA4335", style=dashed]; } caption { label = "Susceptibility of Deuterium Labels to Isotopic Exchange."; fontname = "Arial"; fontsize = 10; }
Caption: Susceptibility of Deuterium Labels to Isotopic Exchange.
Purity and Interference
Q3: I'm observing a signal for my analyte in blank samples spiked only with the deuterated internal standard. What is causing this?
A3: This can be due to two main reasons:
-
Isotopic Impurity: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[6][7] This will contribute to the analyte's signal, leading to a positive bias, especially at the lower end of the calibration curve.[7][8]
-
Isotopic Crosstalk: If a low-deuterated standard (e.g., D2) is used, the naturally occurring isotopes of the analyte (e.g., from ¹³C) can contribute to the signal of the internal standard, a phenomenon known as isotopic crosstalk.[3][6]
Troubleshooting Steps:
-
Assess Purity: Inject a high-concentration solution of the deuterated internal standard alone and monitor the mass transition of the unlabeled analyte. A detectable signal confirms the presence of the unlabeled analyte as an impurity.[6][8]
-
Consult the Certificate of Analysis (CoA): Review the CoA for the specified isotopic and chemical purity of the standard.[8] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[7]
-
Use a Higher Mass Isotope Standard: To avoid isotopic crosstalk, choose an internal standard with a higher degree of deuteration (e.g., D4 or greater) or a ¹³C-labeled standard.[3] This shifts the mass of the internal standard further from the analyte's isotopic cluster.[3]
| Purity Type | Recommended Level | Potential Impact of Low Purity |
| Chemical Purity | >99%[7] | Interfering peaks in the chromatogram. |
| Isotopic Purity | ≥98%[7][9] | Overestimation of analyte concentration due to the presence of unlabeled analyte.[3][7] |
Chromatography and Matrix Effects
Q4: My deuterated internal standard is not co-eluting with my analyte, and it's not adequately compensating for matrix effects. Why is this happening?
A4: This is a well-documented phenomenon known as the "chromatographic isotope effect".[8] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is because the C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in polarity.[3] If the analyte and internal standard do not co-elute perfectly, they can be exposed to different matrix components as they elute, leading to "differential matrix effects" where they experience varying degrees of ion suppression or enhancement.[10][11][12]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard from a matrix sample to visually inspect for co-elution.[8][10]
-
Optimize Chromatography:
-
Modify the Gradient: A shallower gradient can broaden the peaks, promoting better overlap.[3]
-
Adjust Mobile Phase: Small changes to the mobile phase composition can alter selectivity and improve co-elution.[3]
-
Change the Column: Using a column with lower resolution may help achieve better peak overlap.[13]
-
-
Consider Alternative Labeled Standards: If co-elution cannot be achieved, using a ¹³C or ¹⁵N labeled internal standard is a robust solution as they are less prone to chromatographic shifts.[8]
dot graph "Differential_Matrix_Effects" { graph [rankdir="TB", splines=true, nodesep=0.4, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_workflow" { label="LC-MS Workflow"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_scenario1" { label="Ideal Co-elution"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; CoElution [label="Analyte & IS Co-elute"]; Compensate [label="Matrix Effects Compensated"]; CoElution -> Compensate [label="Accurate Quantification"]; }
subgraph "cluster_scenario2" { label="Chromatographic Shift (Isotope Effect)"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Shift [label="Analyte & IS Separate"]; DifferentialME [label="Differential Matrix Effects"]; Shift -> DifferentialME [label="Inaccurate Quantification"]; }
Elution -> CoElution [style=invis]; Elution -> Shift [style=invis];
IonSource -> Compensate [color="#34A853", style=dashed, label="Same Ion Suppression"]; IonSource -> DifferentialME [color="#EA4335", style=dashed, label="Different Ion Suppression"]; } caption { label = "Impact of Chromatographic Co-elution on Matrix Effect Compensation."; fontname = "Arial"; fontsize = 10; }
Caption: Impact of Chromatographic Co-elution on Matrix Effect Compensation.
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange
Objective: To determine if the deuterated internal standard is undergoing isotopic exchange under the experimental conditions.
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.
-
Solution B: The deuterated internal standard only in the initial mobile phase.
-
Solution C: The deuterated internal standard only in the sample diluent/reconstitution solvent.
-
-
Initial Analysis (T=0):
-
Inject Solution A to establish the baseline response for both the analyte and the internal standard.
-
Inject Solution B to confirm the initial purity of the internal standard.
-
-
Incubation:
-
Store Solutions B and C at the autosampler's operating temperature for a duration equivalent to the maximum expected run time (e.g., 24-48 hours).[1]
-
-
Final Analysis (T=final):
-
Re-inject the incubated Solutions B and C.
-
-
Data Analysis:
-
In the chromatograms from the incubated solutions, quantify the peak area at the retention time and m/z of the unlabeled analyte.
-
An increase in the peak area of the unlabeled analyte in the incubated solutions compared to the T=0 injection indicates deuterium exchange.[8]
-
Protocol 2: Evaluation of Internal Standard Purity
Objective: To quantify the amount of unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in the analytical method.[7]
-
LC-MS/MS Analysis:
-
Analyze this high-concentration solution using the established LC-MS/MS method.
-
Monitor both the mass transition for the deuterated internal standard and the mass transition for the unlabeled analyte.[6]
-
-
Data Analysis:
-
A signal detected in the analyte's mass transition indicates the presence of the unlabeled analyte as an impurity.[6]
-
To determine the contribution to your assay, prepare a "zero sample" (blank matrix + deuterated IS at the working concentration). The analyte peak area in this sample represents the contribution from the impurity in the internal standard.[7]
-
Protocol 3: Assessment of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement and to assess if the deuterated internal standard adequately compensates for these effects.[10]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase or reconstitution solvent.[10]
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the final, extracted matrix.[10]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.[14]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculations:
-
Data Interpretation:
-
An MF value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement. An MF of 1 suggests no matrix effect.[14]
-
The IS-Normalized MF should be close to 1 if the deuterated internal standard is effectively compensating for the matrix effects. A value significantly different from 1 suggests differential matrix effects.[14]
-
dot graph "Troubleshooting_Workflow" { graph [splines=true, nodesep=0.4, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Inaccurate/Imprecise Results\nwith Deuterated IS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Assess IS Purity\n(Protocol 2)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckExchange [label="Assess Isotopic Exchange\n(Protocol 1)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCoelution [label="Assess Co-elution &\nMatrix Effects (Protocol 3)", fillcolor="#FBBC05", fontcolor="#202124"];
Start -> CheckPurity; Start -> CheckExchange; Start -> CheckCoelution;
subgraph "cluster_solutions" { label="Potential Solutions"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; Sol_Purity [label="Source Higher Purity IS"]; Sol_Exchange [label="Optimize pH/Temp\nSelect Stable Label Position"]; Sol_Coelution [label="Optimize Chromatography"]; Sol_Alternative [label="Use ¹³C or ¹⁵N Labeled IS"]; }
CheckPurity -> Sol_Purity [label="Impurity Detected"]; CheckExchange -> Sol_Exchange [label="Exchange Confirmed"]; CheckCoelution -> Sol_Coelution [label="Poor Co-elution/\nDifferential ME"]; Sol_Purity -> Sol_Alternative [style=dashed, label="If unavailable"]; Sol_Exchange -> Sol_Alternative [style=dashed, label="If persistent"]; Sol_Coelution -> Sol_Alternative [style=dashed, label="If unachievable"]; } caption { label = "General Troubleshooting Workflow for Deuterated Internal Standard Issues."; fontname = "Arial"; fontsize = 10; }
Caption: General Troubleshooting Workflow for Deuterated Internal Standard Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Optimizing mobile phase for Gefitinib and Gefitinib-d8 separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Gefitinib and its deuterated internal standard, Gefitinib-d8.
Troubleshooting Guide: Optimizing Mobile Phase for Gefitinib and this compound Separation
This guide addresses common issues encountered during the method development for the analysis of Gefitinib and its deuterated internal standard, this compound.
| Question ID | Question | Answer |
| GTN-TS-001 | Why is my this compound peak eluting slightly earlier than my Gefitinib peak in reverse-phase HPLC? | This is a well-documented phenomenon known as the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in the molecule's polarity and its interaction with the stationary phase. In reverse-phase chromatography, deuterated compounds often exhibit slightly weaker van der Waals interactions with the nonpolar stationary phase, causing them to elute marginally earlier than their non-deuterated counterparts.[1][2] |
| GTN-TS-002 | My Gefitinib and this compound peaks are completely co-eluting. How can I achieve some separation to confirm the identity of both peaks? | While co-elution is often the goal for an internal standard to ensure it experiences the same matrix effects, achieving a slight separation can be useful during method development. To enhance separation, you can try the following: Decrease the organic content of the mobile phase: A lower percentage of acetonitrile (B52724) or methanol (B129727) can sometimes increase the separation factor between the two compounds.[3]Lower the column temperature: Reducing the temperature may enhance the subtle interaction differences between the deuterated and non-deuterated analytes and the stationary phase.Use a high-efficiency column: A column with a smaller particle size and longer length will provide higher resolution, which may be sufficient to resolve the two peaks. |
| GTN-TS-003 | I am observing poor peak shape (tailing) for my Gefitinib and this compound peaks. What could be the cause and how can I fix it? | Peak tailing for basic compounds like Gefitinib is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, consider the following: Adjust the mobile phase pH: Using a mobile phase with a pH that ensures Gefitinib is in a single ionic state can improve peak shape. For C18 columns, a pH between 3 and 7 is generally recommended.Add a mobile phase modifier: Incorporating an additive like formic acid, ammonium (B1175870) acetate (B1210297), or ammonium formate (B1220265) can help to mask the active silanol sites on the stationary phase and improve peak symmetry.[4] These additives also help to control the ionic strength of the mobile phase, which can impact peak shape.[4]Use a base-deactivated column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize silanol interactions. Ensure you are using a suitable column for basic analytes. |
| GTN-TS-004 | How can I encourage co-elution of Gefitinib and this compound for my LC-MS/MS assay to minimize matrix effects? | For quantitative bioanalysis, co-elution is generally preferred. If you are observing a slight separation, you can try the following to promote peak overlap: Use a shallower gradient: A less steep gradient will result in broader peaks, which can increase the degree of overlap between the analyte and the internal standard.[5]Employ a lower-resolution column: In some instances, a shorter column or one with a larger particle size can induce more band broadening, leading to the co-elution of closely eluting compounds.[5][6]Adjust the mobile phase composition: Minor changes to the organic-to-aqueous ratio can alter the selectivity and potentially reduce the separation.[5]Consider a PFP stationary phase: Pentafluorophenyl (PFP) columns have been shown in some cases to reduce the chromatographic deuterium (B1214612) effect, leading to better co-elution.[7] |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| GTN-FAQ-001 | What is a typical starting mobile phase for the separation of Gefitinib and this compound on a C18 column? | A common starting point for a reverse-phase separation of Gefitinib is a mobile phase consisting of acetonitrile and water (or an aqueous buffer) with an acidic modifier. For example, a mixture of acetonitrile and 0.1% formic acid in water is frequently used.[7][8] The ratio of acetonitrile to the aqueous phase can be optimized to achieve the desired retention time, typically starting in the range of 35:65 to 70:30 (v/v).[7][9] |
| GTN-FAQ-002 | What is the role of additives like formic acid and ammonium acetate in the mobile phase? | Mobile phase additives play several crucial roles: pH control: They maintain a consistent pH, which is important for the reproducible ionization of the analyte.Improved peak shape: They can suppress the interaction of basic analytes with free silanol groups on the stationary phase, reducing peak tailing.[10]Enhanced MS sensitivity: Volatile additives like formic acid and ammonium acetate are compatible with mass spectrometry and can promote the formation of protonated molecules ([M+H]+), leading to better signal intensity in positive ion mode.[4] |
| GTN-FAQ-003 | Can I use methanol instead of acetonitrile as the organic modifier? | Yes, methanol can be used as an alternative to acetonitrile. The choice between the two will affect the selectivity of the separation. Acetonitrile generally has a stronger elution strength for many compounds and can result in sharper peaks. It is recommended to screen both solvents during method development to determine which provides the optimal separation for Gefitinib and its internal standard. |
| GTN-FAQ-004 | Does the choice of buffer in the aqueous phase matter? | Yes, the buffer can influence retention time, peak shape, and selectivity. Phosphate buffers are effective for pH control but are not volatile and therefore not suitable for LC-MS/MS analysis. For LC-MS/MS, volatile buffers such as ammonium formate or ammonium acetate are preferred.[11] The concentration of the buffer can also impact the ionic strength of the mobile phase and affect peak shape.[4] |
Data Presentation: Mobile Phase Compositions for Gefitinib Analysis
The following table summarizes various mobile phase compositions that have been successfully used for the chromatographic analysis of Gefitinib.
| Chromatographic Mode | Stationary Phase | Mobile Phase | Reference |
| RP-HPLC | C18 | Acetonitrile : pH 6.5 Phosphate buffer (70:30 v/v) | [9] |
| RP-HPLC | C18 | Acetonitrile : 1% w/v Ammonium acetate in water (60:40 v/v) | [3] |
| RP-HPLC | Inertsil ODS-3V | 130 mM Ammonium acetate : Acetonitrile (63:37, v/v), pH 5.0 | [5] |
| LC-MS/MS | X-Terra RP18 | Water : Acetonitrile (35:65, v/v) with 0.1% formic acid | [7][8] |
| LC-MS/MS | UPLC BEH C18 | Acetonitrile (0.1% formic acid) : 20 mM Ammonium acetate (95:5) | [6] |
| LC-MS/MS | C18 | 0.1% Formic acid and 5 mM Ammonium formate in water (A) and Acetonitrile (B) (Gradient) | [11] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for LC-MS/MS
This protocol describes the preparation of a common mobile phase for the LC-MS/MS analysis of Gefitinib and this compound.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Procedure:
-
Aqueous Phase (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the solution by sonication for 10-15 minutes.
-
-
Organic Phase (Acetonitrile):
-
Use HPLC-grade acetonitrile directly. It is advisable to degas the solvent before use.
-
-
Alternative Aqueous Phase (10 mM Ammonium Acetate with 0.1% Formic Acid, pH ~3.5):
-
Weigh out approximately 0.77 g of ammonium acetate and dissolve it in 1 L of HPLC-grade water.
-
Add 1 mL of formic acid to the solution.
-
Mix thoroughly and degas by sonication.
-
Chromatographic Conditions:
-
Column: A C18 column suitable for LC-MS analysis (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of the prepared aqueous and organic phases. A typical starting gradient could be 95:5 (Aqueous:Organic), ramping to 5:95 over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
Mandatory Visualization
Troubleshooting Workflow for Gefitinib and this compound Separation
Caption: A logical workflow for troubleshooting common separation issues.
References
- 1. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase for Gefitinib and Gefitinib-d8 separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Gefitinib and its deuterated internal standard, Gefitinib-d8.
Troubleshooting Guide: Optimizing Mobile Phase for Gefitinib and this compound Separation
This guide addresses common issues encountered during the method development for the analysis of Gefitinib and its deuterated internal standard, this compound.
| Question ID | Question | Answer |
| GTN-TS-001 | Why is my this compound peak eluting slightly earlier than my Gefitinib peak in reverse-phase HPLC? | This is a well-documented phenomenon known as the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in the molecule's polarity and its interaction with the stationary phase. In reverse-phase chromatography, deuterated compounds often exhibit slightly weaker van der Waals interactions with the nonpolar stationary phase, causing them to elute marginally earlier than their non-deuterated counterparts.[1][2] |
| GTN-TS-002 | My Gefitinib and this compound peaks are completely co-eluting. How can I achieve some separation to confirm the identity of both peaks? | While co-elution is often the goal for an internal standard to ensure it experiences the same matrix effects, achieving a slight separation can be useful during method development. To enhance separation, you can try the following: Decrease the organic content of the mobile phase: A lower percentage of acetonitrile or methanol can sometimes increase the separation factor between the two compounds.[3]Lower the column temperature: Reducing the temperature may enhance the subtle interaction differences between the deuterated and non-deuterated analytes and the stationary phase.Use a high-efficiency column: A column with a smaller particle size and longer length will provide higher resolution, which may be sufficient to resolve the two peaks. |
| GTN-TS-003 | I am observing poor peak shape (tailing) for my Gefitinib and this compound peaks. What could be the cause and how can I fix it? | Peak tailing for basic compounds like Gefitinib is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, consider the following: Adjust the mobile phase pH: Using a mobile phase with a pH that ensures Gefitinib is in a single ionic state can improve peak shape. For C18 columns, a pH between 3 and 7 is generally recommended.Add a mobile phase modifier: Incorporating an additive like formic acid, ammonium acetate, or ammonium formate can help to mask the active silanol sites on the stationary phase and improve peak symmetry.[4] These additives also help to control the ionic strength of the mobile phase, which can impact peak shape.[4]Use a base-deactivated column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize silanol interactions. Ensure you are using a suitable column for basic analytes. |
| GTN-TS-004 | How can I encourage co-elution of Gefitinib and this compound for my LC-MS/MS assay to minimize matrix effects? | For quantitative bioanalysis, co-elution is generally preferred. If you are observing a slight separation, you can try the following to promote peak overlap: Use a shallower gradient: A less steep gradient will result in broader peaks, which can increase the degree of overlap between the analyte and the internal standard.[5]Employ a lower-resolution column: In some instances, a shorter column or one with a larger particle size can induce more band broadening, leading to the co-elution of closely eluting compounds.[5][6]Adjust the mobile phase composition: Minor changes to the organic-to-aqueous ratio can alter the selectivity and potentially reduce the separation.[5]Consider a PFP stationary phase: Pentafluorophenyl (PFP) columns have been shown in some cases to reduce the chromatographic deuterium effect, leading to better co-elution.[7] |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| GTN-FAQ-001 | What is a typical starting mobile phase for the separation of Gefitinib and this compound on a C18 column? | A common starting point for a reverse-phase separation of Gefitinib is a mobile phase consisting of acetonitrile and water (or an aqueous buffer) with an acidic modifier. For example, a mixture of acetonitrile and 0.1% formic acid in water is frequently used.[7][8] The ratio of acetonitrile to the aqueous phase can be optimized to achieve the desired retention time, typically starting in the range of 35:65 to 70:30 (v/v).[7][9] |
| GTN-FAQ-002 | What is the role of additives like formic acid and ammonium acetate in the mobile phase? | Mobile phase additives play several crucial roles: pH control: They maintain a consistent pH, which is important for the reproducible ionization of the analyte.Improved peak shape: They can suppress the interaction of basic analytes with free silanol groups on the stationary phase, reducing peak tailing.[10]Enhanced MS sensitivity: Volatile additives like formic acid and ammonium acetate are compatible with mass spectrometry and can promote the formation of protonated molecules ([M+H]+), leading to better signal intensity in positive ion mode.[4] |
| GTN-FAQ-003 | Can I use methanol instead of acetonitrile as the organic modifier? | Yes, methanol can be used as an alternative to acetonitrile. The choice between the two will affect the selectivity of the separation. Acetonitrile generally has a stronger elution strength for many compounds and can result in sharper peaks. It is recommended to screen both solvents during method development to determine which provides the optimal separation for Gefitinib and its internal standard. |
| GTN-FAQ-004 | Does the choice of buffer in the aqueous phase matter? | Yes, the buffer can influence retention time, peak shape, and selectivity. Phosphate buffers are effective for pH control but are not volatile and therefore not suitable for LC-MS/MS analysis. For LC-MS/MS, volatile buffers such as ammonium formate or ammonium acetate are preferred.[11] The concentration of the buffer can also impact the ionic strength of the mobile phase and affect peak shape.[4] |
Data Presentation: Mobile Phase Compositions for Gefitinib Analysis
The following table summarizes various mobile phase compositions that have been successfully used for the chromatographic analysis of Gefitinib.
| Chromatographic Mode | Stationary Phase | Mobile Phase | Reference |
| RP-HPLC | C18 | Acetonitrile : pH 6.5 Phosphate buffer (70:30 v/v) | [9] |
| RP-HPLC | C18 | Acetonitrile : 1% w/v Ammonium acetate in water (60:40 v/v) | [3] |
| RP-HPLC | Inertsil ODS-3V | 130 mM Ammonium acetate : Acetonitrile (63:37, v/v), pH 5.0 | [5] |
| LC-MS/MS | X-Terra RP18 | Water : Acetonitrile (35:65, v/v) with 0.1% formic acid | [7][8] |
| LC-MS/MS | UPLC BEH C18 | Acetonitrile (0.1% formic acid) : 20 mM Ammonium acetate (95:5) | [6] |
| LC-MS/MS | C18 | 0.1% Formic acid and 5 mM Ammonium formate in water (A) and Acetonitrile (B) (Gradient) | [11] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for LC-MS/MS
This protocol describes the preparation of a common mobile phase for the LC-MS/MS analysis of Gefitinib and this compound.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Procedure:
-
Aqueous Phase (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the solution by sonication for 10-15 minutes.
-
-
Organic Phase (Acetonitrile):
-
Use HPLC-grade acetonitrile directly. It is advisable to degas the solvent before use.
-
-
Alternative Aqueous Phase (10 mM Ammonium Acetate with 0.1% Formic Acid, pH ~3.5):
-
Weigh out approximately 0.77 g of ammonium acetate and dissolve it in 1 L of HPLC-grade water.
-
Add 1 mL of formic acid to the solution.
-
Mix thoroughly and degas by sonication.
-
Chromatographic Conditions:
-
Column: A C18 column suitable for LC-MS analysis (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of the prepared aqueous and organic phases. A typical starting gradient could be 95:5 (Aqueous:Organic), ramping to 5:95 over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
Mandatory Visualization
Troubleshooting Workflow for Gefitinib and this compound Separation
Caption: A logical workflow for troubleshooting common separation issues.
References
- 1. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Gefitinib-d8 Carryover in LC Systems
Welcome to the technical support center for minimizing carryover of Gefitinib-d8 in your LC-MS/MS analyses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve specific issues related to residual analyte in your LC system.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern for this compound analysis?
A1: Carryover is the appearance of a small portion of an analyte peak from a previous injection in a subsequent chromatographic run, typically observed in a blank injection following a high-concentration sample.[1][2] For quantitative bioanalysis of this compound, carryover can lead to inaccurate and unreliable results by artificially inflating the analyte concentration in subsequent samples.[3]
Q2: What are the common sources of carryover in an LC system?
A2: Carryover can originate from several components of your LC system. The most common sources include:
-
Autosampler: The injection needle, valve, and sample loop are frequent culprits where residual sample can adhere.[1][4] Worn rotor seals and needle seats can create dead volumes where the sample can be trapped.[1][3]
-
LC Column: Strong adsorption of the analyte to the stationary phase can lead to gradual bleeding in subsequent runs.
-
Tubing and Fittings: Dead volumes in connections can trap and slowly release the analyte.
-
Contaminated Solvents: The blank solution or mobile phase itself may be contaminated with the analyte.[5]
Q3: What properties of this compound make it prone to carryover?
A3: Gefitinib (B1684475) is a weakly basic and hydrophobic compound. Its physicochemical properties, such as its pKa values of 5.28 and 7.17 and a LogP of 3.2, contribute to its tendency for carryover. These characteristics can lead to:
-
Hydrophobic Interactions: Adsorption to non-polar surfaces within the LC system, such as PEEK tubing, and C18 stationary phases.
-
Ionic Interactions: At pH values below its pKa, Gefitinib will be positively charged and can interact with negatively charged sites on silica-based columns or metal surfaces.
-
Solubility: Gefitinib's solubility is pH-dependent; it is sparingly soluble at pH below 4 and practically insoluble above pH 7.[6][7] If the wash solvent is not optimized for its solubility, it may not effectively remove all residues.
Troubleshooting Guides
Issue 1: Peak corresponding to this compound observed in blank injection after a high-concentration standard.
This is a classic sign of carryover. The following systematic approach will help you isolate and eliminate the source.
Experimental Protocol: Systematic Carryover Investigation
-
Initial Assessment:
-
Inject a high-concentration this compound standard.
-
Immediately follow with three consecutive blank injections (using your sample diluent).
-
Observe the peak area of this compound in each blank. A decreasing trend across the blanks confirms carryover.[3] If the peak area is consistent, your blank or mobile phase may be contaminated.
-
-
Isolating the Source:
-
Autosampler vs. Column:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the sequence of a high-concentration standard followed by three blank injections.
-
If carryover persists, the autosampler is the likely source. If it is significantly reduced or eliminated, the column is the primary contributor.
-
-
-
Troubleshooting the Autosampler:
-
Needle Wash: Ensure your needle wash is effective. The wash solvent should be strong enough to dissolve this compound and immiscible with the mobile phase.
-
Injector Valve and Rotor Seal: Inspect for wear and replace if necessary. Worn seals are a common cause of carryover.[1][3]
-
Sample Loop: Consider switching to a different loop material (e.g., stainless steel instead of PEEK) to minimize hydrophobic interactions.
-
-
Troubleshooting the Column:
-
Column Wash: Implement a robust column wash at the end of each run or batch. This should involve a high percentage of a strong organic solvent.
-
Mobile Phase Modifier: The addition of a small percentage of an acid (like formic acid) to the mobile phase can help to reduce peak tailing and may reduce carryover by keeping this compound in a consistent protonated state.
-
Recommended Wash Solvents for this compound
| Wash Solvent Composition | Target Interaction | Rationale |
| 50/50 Acetonitrile/Isopropanol (B130326) with 0.1% Formic Acid | Disrupt Hydrophobic and Ionic Interactions | A strong organic mixture to remove hydrophobically bound analyte. The acid helps to solubilize the basic this compound. |
| 100% Acetonitrile | Strong Eluent | A very strong solvent to wash the column and injector of highly retained compounds. |
| Dimethyl Sulfoxide (DMSO) followed by Isopropanol | High Solubility Wash | Gefitinib is freely soluble in DMSO.[6] Use a small plug of DMSO to dissolve stubborn residues, followed by a thorough rinse with a miscible solvent like isopropanol to remove the DMSO. |
Issue 2: Inconsistent or sporadic carryover of this compound.
This can be indicative of a more complex issue, potentially involving the sample matrix or instrument hardware.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Ensure complete dissolution of this compound in the sample diluent.
-
If using plasma or other biological matrices, ensure the protein precipitation or extraction method is efficient and consistent. Incomplete removal of matrix components can lead to variable interactions within the system.
-
-
Inspect System for Leaks:
-
Even minor, intermittent leaks can contribute to carryover by creating unswept volumes where the sample can be trapped.[1]
-
-
Review Autosampler Wash Procedure:
-
Ensure the volume of the needle wash is sufficient to completely flush the exterior of the needle.
-
Consider a multi-solvent wash, starting with a solvent that matches the sample diluent and ending with a stronger, more eluting solvent.
-
Visualizing the Troubleshooting Process
Troubleshooting Workflow for this compound Carryover
A step-by-step workflow for diagnosing and resolving this compound carryover.
Chemical Interactions Leading to this compound Carryover
Potential chemical interactions of this compound with LC system components that can lead to carryover.
References
- 1. youtube.com [youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Gefitinib | 184475-35-2 [chemicalbook.com]
- 5. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Gefitinib-d8 Carryover in LC Systems
Welcome to the technical support center for minimizing carryover of Gefitinib-d8 in your LC-MS/MS analyses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve specific issues related to residual analyte in your LC system.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern for this compound analysis?
A1: Carryover is the appearance of a small portion of an analyte peak from a previous injection in a subsequent chromatographic run, typically observed in a blank injection following a high-concentration sample.[1][2] For quantitative bioanalysis of this compound, carryover can lead to inaccurate and unreliable results by artificially inflating the analyte concentration in subsequent samples.[3]
Q2: What are the common sources of carryover in an LC system?
A2: Carryover can originate from several components of your LC system. The most common sources include:
-
Autosampler: The injection needle, valve, and sample loop are frequent culprits where residual sample can adhere.[1][4] Worn rotor seals and needle seats can create dead volumes where the sample can be trapped.[1][3]
-
LC Column: Strong adsorption of the analyte to the stationary phase can lead to gradual bleeding in subsequent runs.
-
Tubing and Fittings: Dead volumes in connections can trap and slowly release the analyte.
-
Contaminated Solvents: The blank solution or mobile phase itself may be contaminated with the analyte.[5]
Q3: What properties of this compound make it prone to carryover?
A3: Gefitinib is a weakly basic and hydrophobic compound. Its physicochemical properties, such as its pKa values of 5.28 and 7.17 and a LogP of 3.2, contribute to its tendency for carryover. These characteristics can lead to:
-
Hydrophobic Interactions: Adsorption to non-polar surfaces within the LC system, such as PEEK tubing, and C18 stationary phases.
-
Ionic Interactions: At pH values below its pKa, Gefitinib will be positively charged and can interact with negatively charged sites on silica-based columns or metal surfaces.
-
Solubility: Gefitinib's solubility is pH-dependent; it is sparingly soluble at pH below 4 and practically insoluble above pH 7.[6][7] If the wash solvent is not optimized for its solubility, it may not effectively remove all residues.
Troubleshooting Guides
Issue 1: Peak corresponding to this compound observed in blank injection after a high-concentration standard.
This is a classic sign of carryover. The following systematic approach will help you isolate and eliminate the source.
Experimental Protocol: Systematic Carryover Investigation
-
Initial Assessment:
-
Inject a high-concentration this compound standard.
-
Immediately follow with three consecutive blank injections (using your sample diluent).
-
Observe the peak area of this compound in each blank. A decreasing trend across the blanks confirms carryover.[3] If the peak area is consistent, your blank or mobile phase may be contaminated.
-
-
Isolating the Source:
-
Autosampler vs. Column:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the sequence of a high-concentration standard followed by three blank injections.
-
If carryover persists, the autosampler is the likely source. If it is significantly reduced or eliminated, the column is the primary contributor.
-
-
-
Troubleshooting the Autosampler:
-
Needle Wash: Ensure your needle wash is effective. The wash solvent should be strong enough to dissolve this compound and immiscible with the mobile phase.
-
Injector Valve and Rotor Seal: Inspect for wear and replace if necessary. Worn seals are a common cause of carryover.[1][3]
-
Sample Loop: Consider switching to a different loop material (e.g., stainless steel instead of PEEK) to minimize hydrophobic interactions.
-
-
Troubleshooting the Column:
-
Column Wash: Implement a robust column wash at the end of each run or batch. This should involve a high percentage of a strong organic solvent.
-
Mobile Phase Modifier: The addition of a small percentage of an acid (like formic acid) to the mobile phase can help to reduce peak tailing and may reduce carryover by keeping this compound in a consistent protonated state.
-
Recommended Wash Solvents for this compound
| Wash Solvent Composition | Target Interaction | Rationale |
| 50/50 Acetonitrile/Isopropanol with 0.1% Formic Acid | Disrupt Hydrophobic and Ionic Interactions | A strong organic mixture to remove hydrophobically bound analyte. The acid helps to solubilize the basic this compound. |
| 100% Acetonitrile | Strong Eluent | A very strong solvent to wash the column and injector of highly retained compounds. |
| Dimethyl Sulfoxide (DMSO) followed by Isopropanol | High Solubility Wash | Gefitinib is freely soluble in DMSO.[6] Use a small plug of DMSO to dissolve stubborn residues, followed by a thorough rinse with a miscible solvent like isopropanol to remove the DMSO. |
Issue 2: Inconsistent or sporadic carryover of this compound.
This can be indicative of a more complex issue, potentially involving the sample matrix or instrument hardware.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Ensure complete dissolution of this compound in the sample diluent.
-
If using plasma or other biological matrices, ensure the protein precipitation or extraction method is efficient and consistent. Incomplete removal of matrix components can lead to variable interactions within the system.
-
-
Inspect System for Leaks:
-
Even minor, intermittent leaks can contribute to carryover by creating unswept volumes where the sample can be trapped.[1]
-
-
Review Autosampler Wash Procedure:
-
Ensure the volume of the needle wash is sufficient to completely flush the exterior of the needle.
-
Consider a multi-solvent wash, starting with a solvent that matches the sample diluent and ending with a stronger, more eluting solvent.
-
Visualizing the Troubleshooting Process
Troubleshooting Workflow for this compound Carryover
A step-by-step workflow for diagnosing and resolving this compound carryover.
Chemical Interactions Leading to this compound Carryover
Potential chemical interactions of this compound with LC system components that can lead to carryover.
References
- 1. youtube.com [youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Gefitinib | 184475-35-2 [chemicalbook.com]
- 5. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Gefitinib Quantification Using Gefitinib-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Gefitinib (B1684475), a tyrosine kinase inhibitor, with a focus on methods employing its deuterated internal standard, Gefitinib-d8. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response. This document presents supporting experimental data from various validated methods, enabling an objective assessment of their performance.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for different analytical methods used for the quantification of Gefitinib. The inclusion of methods utilizing a deuterated internal standard (LC-MS/MS and UPLC-MS/MS) allows for a direct comparison with an alternative method (RP-HPLC) that does not employ such a standard.
| Parameter | LC-MS/MS with this compound[1] | UPLC-MS/MS with Gefitinib-d6[2] | RP-HPLC[3][4] |
| Linearity Range | 0.5 - 1000 ng/mL | 15 - 7500 ng/mL | 8 - 80 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.30 ng/mL | 15 ng/mL | 1.3 - 3.9 µg/mL |
| Intra-day Precision (%CV) | ≤ 6.0% | 3.8% - 7.8% | < 2% |
| Inter-day Precision (%CV) | ≤ 5.2% | 2.9% - 9.9% | < 2% |
| Accuracy | 91.0% - 97.7% | Not explicitly stated, but QC acceptance criteria are typically within ±15% | Not explicitly stated, but within acceptable limits as per ICH guidelines |
| Recovery | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method is highly sensitive and specific for the quantification of Gefitinib in human plasma.[1]
-
Sample Preparation: Liquid-liquid extraction is performed on 500 µL of sodium heparin plasma using 6.0 mL of butyl methyl ether. The organic layer is evaporated to dryness and the residue is reconstituted in 250 µL of 20% acetonitrile (B52724) with 1.0% formic acid.
-
Chromatographic Conditions:
-
Column: Phenomenex® Synergi 4µ MAX‐RP 80 Å C12 column (75 × 2.0 mm)
-
Mobile Phase: Isocratic elution with acetonitrile–1.0% formic acid (30:70, v/v)
-
Flow Rate: Not specified
-
Injection Volume: 30 µL
-
-
Mass Spectrometry Conditions:
-
Instrument: PE Sciex API 365 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Monitored Transitions (MRM):
-
Gefitinib: m/z 447.2 → m/z 127.8
-
This compound: m/z 455.2 → m/z 136.0
-
-
UPLC-MS/MS Method with Gefitinib-d6 Internal Standard
This method offers a rapid analysis for the quantification of Gefitinib and its metabolites in mouse plasma.[2]
-
Sample Preparation: Protein precipitation is carried out by adding four times the volume of methanol (B129727) containing the Gefitinib-d6 internal standard to the plasma sample.
-
Chromatographic Conditions:
-
Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometry Conditions:
-
Instrument: Not specified
-
Ionization Mode: Not specified
-
Monitored Transitions (MRM): Not specified
-
RP-HPLC Method
This method is suitable for the quantification of Gefitinib in bulk drug and nanoformulations.[3]
-
Sample Preparation: Dependent on the dosage form; generally involves dissolution in a suitable solvent followed by filtration.
-
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase: Acetonitrile and 1% w/v ammonium (B1175870) acetate (B1210297) in water (60:40)
-
Flow Rate: Not specified
-
Detection: UV detection (wavelength not specified)
-
Injection Volume: Not specified
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the analytical process and the pharmacological context of Gefitinib, the following diagrams are provided.
Discussion
The choice of an analytical method for Gefitinib quantification depends on the specific requirements of the study. For bioanalytical applications requiring high sensitivity and specificity, such as pharmacokinetic studies in plasma, LC-MS/MS or UPLC-MS/MS with a deuterated internal standard like this compound is the gold standard. The use of a stable isotope-labeled internal standard effectively corrects for matrix effects and variations in extraction efficiency and instrument response, leading to highly accurate and precise results.[1]
RP-HPLC methods, while potentially less sensitive than mass spectrometry-based methods, are robust and cost-effective for the analysis of bulk drug and pharmaceutical formulations where the analyte concentration is significantly higher.[3][4]
Gefitinib functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6][7][8] This inhibition leads to decreased cell proliferation and survival, and the induction of apoptosis in cancer cells with activating EGFR mutations.[7][8] Understanding this mechanism is crucial for interpreting the pharmacokinetic and pharmacodynamic data obtained from analytical studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. waters.com [waters.com]
- 3. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Analytical Validation of Gefitinib Quantification Using Gefitinib-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Gefitinib, a tyrosine kinase inhibitor, with a focus on methods employing its deuterated internal standard, Gefitinib-d8. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response. This document presents supporting experimental data from various validated methods, enabling an objective assessment of their performance.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for different analytical methods used for the quantification of Gefitinib. The inclusion of methods utilizing a deuterated internal standard (LC-MS/MS and UPLC-MS/MS) allows for a direct comparison with an alternative method (RP-HPLC) that does not employ such a standard.
| Parameter | LC-MS/MS with this compound[1] | UPLC-MS/MS with Gefitinib-d6[2] | RP-HPLC[3][4] |
| Linearity Range | 0.5 - 1000 ng/mL | 15 - 7500 ng/mL | 8 - 80 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.30 ng/mL | 15 ng/mL | 1.3 - 3.9 µg/mL |
| Intra-day Precision (%CV) | ≤ 6.0% | 3.8% - 7.8% | < 2% |
| Inter-day Precision (%CV) | ≤ 5.2% | 2.9% - 9.9% | < 2% |
| Accuracy | 91.0% - 97.7% | Not explicitly stated, but QC acceptance criteria are typically within ±15% | Not explicitly stated, but within acceptable limits as per ICH guidelines |
| Recovery | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method is highly sensitive and specific for the quantification of Gefitinib in human plasma.[1]
-
Sample Preparation: Liquid-liquid extraction is performed on 500 µL of sodium heparin plasma using 6.0 mL of butyl methyl ether. The organic layer is evaporated to dryness and the residue is reconstituted in 250 µL of 20% acetonitrile with 1.0% formic acid.
-
Chromatographic Conditions:
-
Column: Phenomenex® Synergi 4µ MAX‐RP 80 Å C12 column (75 × 2.0 mm)
-
Mobile Phase: Isocratic elution with acetonitrile–1.0% formic acid (30:70, v/v)
-
Flow Rate: Not specified
-
Injection Volume: 30 µL
-
-
Mass Spectrometry Conditions:
-
Instrument: PE Sciex API 365 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Monitored Transitions (MRM):
-
Gefitinib: m/z 447.2 → m/z 127.8
-
This compound: m/z 455.2 → m/z 136.0
-
-
UPLC-MS/MS Method with Gefitinib-d6 Internal Standard
This method offers a rapid analysis for the quantification of Gefitinib and its metabolites in mouse plasma.[2]
-
Sample Preparation: Protein precipitation is carried out by adding four times the volume of methanol containing the Gefitinib-d6 internal standard to the plasma sample.
-
Chromatographic Conditions:
-
Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometry Conditions:
-
Instrument: Not specified
-
Ionization Mode: Not specified
-
Monitored Transitions (MRM): Not specified
-
RP-HPLC Method
This method is suitable for the quantification of Gefitinib in bulk drug and nanoformulations.[3]
-
Sample Preparation: Dependent on the dosage form; generally involves dissolution in a suitable solvent followed by filtration.
-
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase: Acetonitrile and 1% w/v ammonium acetate in water (60:40)
-
Flow Rate: Not specified
-
Detection: UV detection (wavelength not specified)
-
Injection Volume: Not specified
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the analytical process and the pharmacological context of Gefitinib, the following diagrams are provided.
Discussion
The choice of an analytical method for Gefitinib quantification depends on the specific requirements of the study. For bioanalytical applications requiring high sensitivity and specificity, such as pharmacokinetic studies in plasma, LC-MS/MS or UPLC-MS/MS with a deuterated internal standard like this compound is the gold standard. The use of a stable isotope-labeled internal standard effectively corrects for matrix effects and variations in extraction efficiency and instrument response, leading to highly accurate and precise results.[1]
RP-HPLC methods, while potentially less sensitive than mass spectrometry-based methods, are robust and cost-effective for the analysis of bulk drug and pharmaceutical formulations where the analyte concentration is significantly higher.[3][4]
Gefitinib functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6][7][8] This inhibition leads to decreased cell proliferation and survival, and the induction of apoptosis in cancer cells with activating EGFR mutations.[7][8] Understanding this mechanism is crucial for interpreting the pharmacokinetic and pharmacodynamic data obtained from analytical studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. waters.com [waters.com]
- 3. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
A Head-to-Head Battle of Internal Standards: Gefitinib-d8 Versus Structural Analogs in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor Gefitinib, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Gefitinib-d8, and commonly used structural analog internal standards. The comparison is supported by a review of published experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation and extraction to chromatographic separation and detection. This mimicry helps to compensate for variations in sample processing and matrix effects, which can significantly impact the accuracy of quantification. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte. However, structural analogs, which are different molecules with similar chemical structures and chromatographic behavior, are also utilized, particularly when a SIL is unavailable or cost-prohibitive.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).[1] This subtle change in mass allows the IS to be distinguished from the analyte by a mass spectrometer, while its chemical and physical behavior remains virtually identical.
This compound, a deuterated form of Gefitinib, is an exemplary SIL internal standard. Its key advantage lies in its ability to co-elute with Gefitinib during liquid chromatography, meaning it experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.[2][3] This co-elution ensures that any variations affecting the analyte's signal will similarly affect the internal standard's signal, leading to a consistent analyte-to-IS response ratio and, consequently, more accurate and precise quantification.
The Practical Alternative: Structural Analog Internal Standards
While structural analogs can provide acceptable performance, they are not a perfect match for the analyte. Differences in their chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can be particularly problematic when dealing with complex biological matrices, where individual patient samples can exhibit significant variability, potentially leading to erroneous measurements.[4][5]
Performance Data: A Comparative Overview
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Gefitinib using either a stable isotope-labeled internal standard (Gefitinib-d6, a close proxy for this compound) or a structural analog. The data is compiled from separate, validated bioanalytical methods reported in the scientific literature.
Table 1: Method Performance with a Stable Isotope-Labeled Internal Standard (Gefitinib-d6)
| Parameter | Reported Performance | Reference |
| Linearity (r²) | ≥ 0.99 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
| Intra-day Precision (%CV) | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Accuracy (% Bias) | 93.3% to 111.1% | [6] |
| Extraction Recovery | 86-105% |
Table 2: Method Performance with a Structural Analog Internal Standard (Carbamazepine)
| Parameter | Reported Performance | Reference |
| Linearity (r²) | > 0.990 | |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | |
| Intra-day Precision (%CV) | < 15.0% | |
| Inter-day Precision (%CV) | < 15.0% | |
| Accuracy (% Bias) | within ±15.0% | |
| Extraction Recovery | 70.18% to 110.76% |
From the data, it is evident that both types of internal standards can be used to develop validated methods that meet regulatory requirements for precision and accuracy. However, the use of a stable isotope-labeled internal standard like Gefitinib-d6 allowed for a lower limit of quantification, suggesting a potentially more sensitive assay. The primary advantage of the SIL, which is not fully captured by these validation metrics on pooled plasma, is its superior ability to compensate for inter-individual differences in matrix effects and extraction recovery in real patient samples.[4][5]
Experimental Protocols
Method Using a Stable Isotope-Labeled Internal Standard (Gefitinib-d6)
This protocol is based on a method developed for the simultaneous analysis of several EGFR-tyrosine kinase inhibitors.[6]
-
Sample Preparation: Liquid-liquid extraction is performed on plasma samples.
-
Internal Standard: Gefitinib-d6 is used as the internal standard.
-
Chromatographic Separation: Separation is achieved on an XBridge C18 column using a linear gradient elution.
-
Detection: LC-MS/MS is conducted in positive ionization mode with multiple reaction monitoring (MRM).
Method Using a Structural Analog Internal Standard (Carbamazepine)
This protocol is based on a method for the simultaneous determination of six tyrosine kinase inhibitors.
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) is used to extract the analytes from plasma.
-
Internal Standard: Carbamazepine is utilized as the internal standard.
-
Chromatographic Separation: An Agilent Zorbax SB-C18 reversed-phase column is used with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Detection: A triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode with positive ionization is used for detection.
Visualizing the Rationale: Mechanism of Action and Analytical Workflow
To better understand the context of Gefitinib analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.
Caption: Mechanism of action of Gefitinib.
Caption: Bioanalytical workflow for Gefitinib.
Conclusion and Recommendation
Both stable isotope-labeled internal standards, such as this compound, and structural analog internal standards can be used to develop and validate robust bioanalytical methods for the quantification of Gefitinib. The available data indicates that methods using either type of internal standard can achieve acceptable levels of precision, accuracy, and linearity.
However, the inherent advantages of a stable isotope-labeled internal standard make This compound the superior choice for most applications . Its near-identical physicochemical properties to Gefitinib ensure that it more effectively compensates for variability during sample preparation and analysis, especially when dealing with diverse patient samples. This leads to a higher degree of confidence in the final quantitative results. While a structural analog may be a viable alternative when a SIL is unavailable, careful validation is crucial to ensure it adequately corrects for potential analytical variabilities. For the most reliable and accurate bioanalytical data, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | EGFR-Dependent Extracellular Matrix Protein Interactions Might Light a Candle in Cell Behavior of Non-Small Cell Lung Cancer [frontiersin.org]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
A Head-to-Head Battle of Internal Standards: Gefitinib-d8 Versus Structural Analogs in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor Gefitinib, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Gefitinib-d8, and commonly used structural analog internal standards. The comparison is supported by a review of published experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation and extraction to chromatographic separation and detection. This mimicry helps to compensate for variations in sample processing and matrix effects, which can significantly impact the accuracy of quantification. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte. However, structural analogs, which are different molecules with similar chemical structures and chromatographic behavior, are also utilized, particularly when a SIL is unavailable or cost-prohibitive.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[1] This subtle change in mass allows the IS to be distinguished from the analyte by a mass spectrometer, while its chemical and physical behavior remains virtually identical.
This compound, a deuterated form of Gefitinib, is an exemplary SIL internal standard. Its key advantage lies in its ability to co-elute with Gefitinib during liquid chromatography, meaning it experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.[2][3] This co-elution ensures that any variations affecting the analyte's signal will similarly affect the internal standard's signal, leading to a consistent analyte-to-IS response ratio and, consequently, more accurate and precise quantification.
The Practical Alternative: Structural Analog Internal Standards
While structural analogs can provide acceptable performance, they are not a perfect match for the analyte. Differences in their chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can be particularly problematic when dealing with complex biological matrices, where individual patient samples can exhibit significant variability, potentially leading to erroneous measurements.[4][5]
Performance Data: A Comparative Overview
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Gefitinib using either a stable isotope-labeled internal standard (Gefitinib-d6, a close proxy for this compound) or a structural analog. The data is compiled from separate, validated bioanalytical methods reported in the scientific literature.
Table 1: Method Performance with a Stable Isotope-Labeled Internal Standard (Gefitinib-d6)
| Parameter | Reported Performance | Reference |
| Linearity (r²) | ≥ 0.99 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
| Intra-day Precision (%CV) | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Accuracy (% Bias) | 93.3% to 111.1% | [6] |
| Extraction Recovery | 86-105% |
Table 2: Method Performance with a Structural Analog Internal Standard (Carbamazepine)
| Parameter | Reported Performance | Reference |
| Linearity (r²) | > 0.990 | |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | |
| Intra-day Precision (%CV) | < 15.0% | |
| Inter-day Precision (%CV) | < 15.0% | |
| Accuracy (% Bias) | within ±15.0% | |
| Extraction Recovery | 70.18% to 110.76% |
From the data, it is evident that both types of internal standards can be used to develop validated methods that meet regulatory requirements for precision and accuracy. However, the use of a stable isotope-labeled internal standard like Gefitinib-d6 allowed for a lower limit of quantification, suggesting a potentially more sensitive assay. The primary advantage of the SIL, which is not fully captured by these validation metrics on pooled plasma, is its superior ability to compensate for inter-individual differences in matrix effects and extraction recovery in real patient samples.[4][5]
Experimental Protocols
Method Using a Stable Isotope-Labeled Internal Standard (Gefitinib-d6)
This protocol is based on a method developed for the simultaneous analysis of several EGFR-tyrosine kinase inhibitors.[6]
-
Sample Preparation: Liquid-liquid extraction is performed on plasma samples.
-
Internal Standard: Gefitinib-d6 is used as the internal standard.
-
Chromatographic Separation: Separation is achieved on an XBridge C18 column using a linear gradient elution.
-
Detection: LC-MS/MS is conducted in positive ionization mode with multiple reaction monitoring (MRM).
Method Using a Structural Analog Internal Standard (Carbamazepine)
This protocol is based on a method for the simultaneous determination of six tyrosine kinase inhibitors.
-
Sample Preparation: Protein precipitation with acetonitrile is used to extract the analytes from plasma.
-
Internal Standard: Carbamazepine is utilized as the internal standard.
-
Chromatographic Separation: An Agilent Zorbax SB-C18 reversed-phase column is used with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Detection: A triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode with positive ionization is used for detection.
Visualizing the Rationale: Mechanism of Action and Analytical Workflow
To better understand the context of Gefitinib analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.
Caption: Mechanism of action of Gefitinib.
Caption: Bioanalytical workflow for Gefitinib.
Conclusion and Recommendation
Both stable isotope-labeled internal standards, such as this compound, and structural analog internal standards can be used to develop and validate robust bioanalytical methods for the quantification of Gefitinib. The available data indicates that methods using either type of internal standard can achieve acceptable levels of precision, accuracy, and linearity.
However, the inherent advantages of a stable isotope-labeled internal standard make This compound the superior choice for most applications . Its near-identical physicochemical properties to Gefitinib ensure that it more effectively compensates for variability during sample preparation and analysis, especially when dealing with diverse patient samples. This leads to a higher degree of confidence in the final quantitative results. While a structural analog may be a viable alternative when a SIL is unavailable, careful validation is crucial to ensure it adequately corrects for potential analytical variabilities. For the most reliable and accurate bioanalytical data, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | EGFR-Dependent Extracellular Matrix Protein Interactions Might Light a Candle in Cell Behavior of Non-Small Cell Lung Cancer [frontiersin.org]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
Cross-Validation of Gefitinib Quantification Using a Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gefitinib (B1684475) in human plasma, utilizing its deuterated internal standard, Gefitinib-d8. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response.
This document outlines the experimental protocol and presents key validation data, offering a benchmark for laboratories involved in the bioanalysis of Gefitinib. The data demonstrates the method's reliability and suitability for pharmacokinetic studies and therapeutic drug monitoring.
Experimental Protocol: A Validated LC-MS/MS Assay
A sensitive and specific method for the determination of Gefitinib in plasma involves protein precipitation for sample preparation, followed by separation using liquid chromatography and detection by tandem mass spectrometry.[1] The use of this compound as an internal standard (IS) is critical for correcting for any loss of analyte during sample processing and for variations in ionization efficiency.[1]
1. Sample Preparation:
-
To 0.1 mL of plasma, an internal standard solution containing this compound is added.
-
Protein precipitation is achieved by adding 0.3 mL of acetonitrile (B52724).[1]
-
After vortexing and centrifugation, the supernatant is collected for analysis.
2. Liquid Chromatography:
-
Chromatographic separation is typically performed on a C18 reversed-phase column (e.g., Waters X-Terra C18, 50 mm x 2.1 mm, 3.5 µm).[1]
-
An isocratic mobile phase consisting of acetonitrile and water (e.g., 70:30, v/v) with 0.1% formic acid is used.[1]
-
The flow rate is maintained at a constant rate, for instance, 0.15 mL/min.[1]
3. Mass Spectrometry:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection.[1]
-
Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Gefitinib and this compound, ensuring selectivity. For Gefitinib, a common transition is m/z 447.2→128.1.[2]
Performance Characteristics of the Validated Method
The performance of the bioanalytical method is assessed based on several key parameters as stipulated by regulatory guidelines. The following tables summarize the quantitative data from validated methods for Gefitinib quantification.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
Table 2: Precision and Accuracy
| Quality Control Sample | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Within-Day Accuracy (%) | Between-Day Accuracy (%) |
| Low QC | < 15% | < 15% | 85-115% | 85-115% |
| Medium QC | < 15% | < 15% | 85-115% | 85-115% |
| High QC | < 15% | < 15% | 85-115% | 85-115% |
| The values presented are based on generally accepted criteria for analytical methods.[1] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery | Matrix Effect |
| Gefitinib | 86-105%[3][4] | No significant effect observed[3][4] |
| This compound (IS) | 86-105%[3][4] | No significant effect observed[3][4] |
Workflow for Bioanalytical Method Validation
The following diagram illustrates the key stages involved in the validation of a bioanalytical method for the quantification of Gefitinib.
Caption: Workflow of a bioanalytical method validation for Gefitinib quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Gefitinib Quantification Using a Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gefitinib in human plasma, utilizing its deuterated internal standard, Gefitinib-d8. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response.
This document outlines the experimental protocol and presents key validation data, offering a benchmark for laboratories involved in the bioanalysis of Gefitinib. The data demonstrates the method's reliability and suitability for pharmacokinetic studies and therapeutic drug monitoring.
Experimental Protocol: A Validated LC-MS/MS Assay
A sensitive and specific method for the determination of Gefitinib in plasma involves protein precipitation for sample preparation, followed by separation using liquid chromatography and detection by tandem mass spectrometry.[1] The use of this compound as an internal standard (IS) is critical for correcting for any loss of analyte during sample processing and for variations in ionization efficiency.[1]
1. Sample Preparation:
-
To 0.1 mL of plasma, an internal standard solution containing this compound is added.
-
Protein precipitation is achieved by adding 0.3 mL of acetonitrile.[1]
-
After vortexing and centrifugation, the supernatant is collected for analysis.
2. Liquid Chromatography:
-
Chromatographic separation is typically performed on a C18 reversed-phase column (e.g., Waters X-Terra C18, 50 mm x 2.1 mm, 3.5 µm).[1]
-
An isocratic mobile phase consisting of acetonitrile and water (e.g., 70:30, v/v) with 0.1% formic acid is used.[1]
-
The flow rate is maintained at a constant rate, for instance, 0.15 mL/min.[1]
3. Mass Spectrometry:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection.[1]
-
Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Gefitinib and this compound, ensuring selectivity. For Gefitinib, a common transition is m/z 447.2→128.1.[2]
Performance Characteristics of the Validated Method
The performance of the bioanalytical method is assessed based on several key parameters as stipulated by regulatory guidelines. The following tables summarize the quantitative data from validated methods for Gefitinib quantification.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
Table 2: Precision and Accuracy
| Quality Control Sample | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Within-Day Accuracy (%) | Between-Day Accuracy (%) |
| Low QC | < 15% | < 15% | 85-115% | 85-115% |
| Medium QC | < 15% | < 15% | 85-115% | 85-115% |
| High QC | < 15% | < 15% | 85-115% | 85-115% |
| The values presented are based on generally accepted criteria for analytical methods.[1] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery | Matrix Effect |
| Gefitinib | 86-105%[3][4] | No significant effect observed[3][4] |
| This compound (IS) | 86-105%[3][4] | No significant effect observed[3][4] |
Workflow for Bioanalytical Method Validation
The following diagram illustrates the key stages involved in the validation of a bioanalytical method for the quantification of Gefitinib.
Caption: Workflow of a bioanalytical method validation for Gefitinib quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to Gefitinib Bioanalysis with a Focus on Gefitinib-d8
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the targeted cancer therapeutic, Gefitinib (B1684475), the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of bioanalytical methods utilizing the deuterated internal standard, Gefitinib-d8, and other alternatives, supported by experimental data and detailed protocols.
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1][2][3][4] Its efficacy, particularly in non-small cell lung cancer (NSCLC) patients with specific EGFR mutations, has made it a cornerstone of targeted therapy.[3][5] Accurate quantification of Gefitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to minimize analytical variability and enhance method robustness.
Performance of this compound in Linearity and Precision Studies
This compound has demonstrated excellent performance as an internal standard in numerous validated bioanalytical methods for the quantification of Gefitinib in various biological matrices, including human plasma, mouse plasma, and tissue homogenates.[6][7] The primary role of an internal standard is to correct for variations in sample preparation and instrument response. A suitable internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency without interfering with the analyte's signal.
Linearity
Linearity studies are essential to establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. Methods employing this compound consistently exhibit excellent linearity, with correlation coefficients (r²) greater than 0.99 over a wide range of concentrations.
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Gefitinib | This compound | Human Plasma | 1 - 1000 | > 0.99 | [6] |
| Gefitinib | This compound | Mouse Plasma & Tissue | 5 - 1000 | > 0.99 | [6] |
| Gefitinib & Metabolites | This compound | Human Plasma | 0.5 - 1000 (Gefitinib) | ≥ 0.99 | [7][8] |
| Gefitinib | Gefitinib-d3 | Human Plasma | 50 - 1000 | 0.9903 - 0.9999 | [9] |
| Gefitinib | Not Specified | Rat Plasma | 0.02 - 1000 | Not Specified | [10] |
| Gefitinib | Hydrochlorothiazide | Brain Homogenate | 100 - 400 | 0.9998 | [11] |
| Gefitinib | Not Specified | Not Specified | 8 - 56 (µg/mL) | 0.9996 | [12] |
| Gefitinib | Not Specified | Not Specified | 2 - 14 (µg/mL) | 0.9991 | [13] |
| Gefitinib | Isotope-labeled IS | Human Plasma | 20 - 2000 | 0.991 | [14] |
| Gefitinib | Not Specified | Dried Blood Spots | 37.5 - 2400 | 0.99 | [15] |
| Gefitinib | Isotope-labeled IS | Human Plasma | 20.0 - 10,000 | Not Specified | [16] |
Precision
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Bioanalytical methods utilizing this compound consistently demonstrate high precision, with intra- and inter-day precision values well within the accepted limit of 15%.
| Analyte | Internal Standard | Matrix | QC Levels (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Gefitinib & Metabolites | This compound | Human Plasma | Low, Med, High | < 15% | < 15% | 92.60%–107.58 | [7][8] |
| Gefitinib | Not Specified | Rat Plasma | Low, Med, High | < 5% (at LOD) | Not Specified | Not Specified | [10] |
| Gefitinib | Isotope-labeled IS | Human Plasma | Low, Med, High | < 10.0% | < 10.0% | < 13.1% | [16] |
| Gefitinib | Not Specified | Dried Blood Spots | 80, 200, 2000 | < 15% | < 15% | Within 15% | [15] |
Comparison with Alternative Internal Standards
While this compound is a popular choice, other internal standards have also been employed in Gefitinib bioanalysis. These include other deuterated analogs like Gefitinib-d3 and structurally similar compounds such as hydrochlorothiazide.
-
Gefitinib-d3: As a deuterated analog, Gefitinib-d3 is expected to have very similar physicochemical properties to Gefitinib and this compound, making it a suitable internal standard.[9]
-
Hydrochlorothiazide: This is a structurally unrelated compound.[11] While it can be used, it may not perfectly mimic the extraction and ionization behavior of Gefitinib, potentially leading to less accurate quantification compared to a stable isotope-labeled internal standard.
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects and variations in extraction recovery and instrument response more effectively than structurally unrelated compounds.
Experimental Protocols
The following are generalized experimental protocols based on published literature for the bioanalysis of Gefitinib using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma or tissue homogenate, add the internal standard solution (this compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.[6]
-
Vortex the mixture for a specified time (e.g., 1 minute).
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation (e.g., Waters X-Terra C18, 50 mm x 2.1 mm, 3.5 µm).[6][7]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[6][7] The elution can be isocratic or gradient.
-
Flow Rate: Flow rates are typically in the range of 0.15 to 0.4 mL/min.[6][7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is commonly used for detection.
-
MRM Transitions: The instrument is set to monitor specific multiple reaction monitoring (MRM) transitions for Gefitinib and this compound to ensure selectivity and sensitivity.
Visualizing Key Concepts
To further illustrate the context of Gefitinib analysis, the following diagrams depict the EGFR signaling pathway targeted by Gefitinib and a typical experimental workflow for its bioanalysis.
Caption: EGFR signaling pathway inhibited by Gefitinib.
Caption: Bioanalytical workflow for Gefitinib quantification.
Caption: Comparison of internal standard performance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method development and validation for the quantification of dasatinib, erlotinib, gefitinib, imatinib, lapatinib, nilotinib, sorafenib and sunitinib in human plasma by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Gefitinib Bioanalysis with a Focus on Gefitinib-d8
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the targeted cancer therapeutic, Gefitinib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of bioanalytical methods utilizing the deuterated internal standard, Gefitinib-d8, and other alternatives, supported by experimental data and detailed protocols.
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1][2][3][4] Its efficacy, particularly in non-small cell lung cancer (NSCLC) patients with specific EGFR mutations, has made it a cornerstone of targeted therapy.[3][5] Accurate quantification of Gefitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to minimize analytical variability and enhance method robustness.
Performance of this compound in Linearity and Precision Studies
This compound has demonstrated excellent performance as an internal standard in numerous validated bioanalytical methods for the quantification of Gefitinib in various biological matrices, including human plasma, mouse plasma, and tissue homogenates.[6][7] The primary role of an internal standard is to correct for variations in sample preparation and instrument response. A suitable internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency without interfering with the analyte's signal.
Linearity
Linearity studies are essential to establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. Methods employing this compound consistently exhibit excellent linearity, with correlation coefficients (r²) greater than 0.99 over a wide range of concentrations.
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Gefitinib | This compound | Human Plasma | 1 - 1000 | > 0.99 | [6] |
| Gefitinib | This compound | Mouse Plasma & Tissue | 5 - 1000 | > 0.99 | [6] |
| Gefitinib & Metabolites | This compound | Human Plasma | 0.5 - 1000 (Gefitinib) | ≥ 0.99 | [7][8] |
| Gefitinib | Gefitinib-d3 | Human Plasma | 50 - 1000 | 0.9903 - 0.9999 | [9] |
| Gefitinib | Not Specified | Rat Plasma | 0.02 - 1000 | Not Specified | [10] |
| Gefitinib | Hydrochlorothiazide | Brain Homogenate | 100 - 400 | 0.9998 | [11] |
| Gefitinib | Not Specified | Not Specified | 8 - 56 (µg/mL) | 0.9996 | [12] |
| Gefitinib | Not Specified | Not Specified | 2 - 14 (µg/mL) | 0.9991 | [13] |
| Gefitinib | Isotope-labeled IS | Human Plasma | 20 - 2000 | 0.991 | [14] |
| Gefitinib | Not Specified | Dried Blood Spots | 37.5 - 2400 | 0.99 | [15] |
| Gefitinib | Isotope-labeled IS | Human Plasma | 20.0 - 10,000 | Not Specified | [16] |
Precision
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Bioanalytical methods utilizing this compound consistently demonstrate high precision, with intra- and inter-day precision values well within the accepted limit of 15%.
| Analyte | Internal Standard | Matrix | QC Levels (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Gefitinib & Metabolites | This compound | Human Plasma | Low, Med, High | < 15% | < 15% | 92.60%–107.58 | [7][8] |
| Gefitinib | Not Specified | Rat Plasma | Low, Med, High | < 5% (at LOD) | Not Specified | Not Specified | [10] |
| Gefitinib | Isotope-labeled IS | Human Plasma | Low, Med, High | < 10.0% | < 10.0% | < 13.1% | [16] |
| Gefitinib | Not Specified | Dried Blood Spots | 80, 200, 2000 | < 15% | < 15% | Within 15% | [15] |
Comparison with Alternative Internal Standards
While this compound is a popular choice, other internal standards have also been employed in Gefitinib bioanalysis. These include other deuterated analogs like Gefitinib-d3 and structurally similar compounds such as hydrochlorothiazide.
-
Gefitinib-d3: As a deuterated analog, Gefitinib-d3 is expected to have very similar physicochemical properties to Gefitinib and this compound, making it a suitable internal standard.[9]
-
Hydrochlorothiazide: This is a structurally unrelated compound.[11] While it can be used, it may not perfectly mimic the extraction and ionization behavior of Gefitinib, potentially leading to less accurate quantification compared to a stable isotope-labeled internal standard.
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects and variations in extraction recovery and instrument response more effectively than structurally unrelated compounds.
Experimental Protocols
The following are generalized experimental protocols based on published literature for the bioanalysis of Gefitinib using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma or tissue homogenate, add the internal standard solution (this compound).
-
Add 300 µL of acetonitrile to precipitate the proteins.[6]
-
Vortex the mixture for a specified time (e.g., 1 minute).
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation (e.g., Waters X-Terra C18, 50 mm x 2.1 mm, 3.5 µm).[6][7]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[6][7] The elution can be isocratic or gradient.
-
Flow Rate: Flow rates are typically in the range of 0.15 to 0.4 mL/min.[6][7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is commonly used for detection.
-
MRM Transitions: The instrument is set to monitor specific multiple reaction monitoring (MRM) transitions for Gefitinib and this compound to ensure selectivity and sensitivity.
Visualizing Key Concepts
To further illustrate the context of Gefitinib analysis, the following diagrams depict the EGFR signaling pathway targeted by Gefitinib and a typical experimental workflow for its bioanalysis.
Caption: EGFR signaling pathway inhibited by Gefitinib.
Caption: Bioanalytical workflow for Gefitinib quantification.
Caption: Comparison of internal standard performance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method development and validation for the quantification of dasatinib, erlotinib, gefitinib, imatinib, lapatinib, nilotinib, sorafenib and sunitinib in human plasma by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate Quantification of Gefitinib Using its Deuterated Isotope Gefitinib-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of Gefitinib (B1684475), a targeted therapy for non-small cell lung cancer, with a focus on the accuracy assessment when using its deuterated stable isotope, Gefitinib-d8, as an internal standard. The use of a stable isotope-labeled internal standard is a common practice in bioanalytical assays to minimize variance and ensure accuracy.[1] This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing this compound and compares it with other analytical approaches, supported by experimental data from various studies.
Performance of Gefitinib Quantification Using this compound
The use of a deuterated internal standard like this compound in LC-MS/MS assays is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification. Several studies have validated methods for Gefitinib quantification in biological matrices, demonstrating high levels of accuracy and precision.
Quantitative Performance Data
The following table summarizes the quantitative performance parameters from various studies employing a deuterated internal standard for Gefitinib quantification.
| Parameter | Study 1 (Plasma) | Study 2 (Dried Blood Spots)[2] | Study 3 (Mouse Plasma) |
| Linearity Range (ng/mL) | 1 - 1000 | 37.5 - 2400 | 15 - 7500 |
| Correlation Coefficient (r²) | ≥ 0.9945 | 0.99 | 0.9994 |
| Accuracy (%) | 94.61 - 103.89 | Within 15% of nominal | Not explicitly stated, but reliable and reproducible |
| Precision (%CV) | 1.90 - 5.03 | Within 15% | 3.8 - 7.8 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 40 | 15 |
| Internal Standard Used | Buspirone (in this specific study) | Not explicitly stated, but common practice is a deuterated form | Gefitinib-d6 |
Note: While Study 1 did not use this compound, it provides a relevant comparison of a validated LC-MS/MS method. The use of a structurally similar but not isotopically labeled internal standard can still yield accurate results, though stable isotope-labeled standards are generally preferred for their ability to better mimic the analyte's behavior.
Comparison with Alternative Quantification Methods
While LC-MS/MS with a deuterated internal standard is a widely accepted and robust method, other techniques have been explored for Gefitinib quantification.
| Method | Principle | Linearity Range | LLOQ/LOD | Key Advantages | Key Limitations |
| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | Wide, typically in the ng/mL range.[2][3] | Low ng/mL.[2][3] | High selectivity, sensitivity, and accuracy. | Requires expensive instrumentation and skilled personnel. |
| Electrochemical Sensor | Measures the change in electrical properties of a sensor upon interaction with Gefitinib. | 0.01 - 10.0 µM | 0.005 µM (LOD)[4] | High sensitivity, easy fabrication, and potential for portability.[4] | Susceptible to interference from other electroactive species in the sample matrix. |
| HPLC-UV | Chromatographic separation followed by detection using UV absorbance. | 5 - 25 ppm | 0.09 ppm (LOD), 0.29 ppm (LOQ) | Widely available instrumentation and lower cost. | Lower sensitivity and selectivity compared to MS detection. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for Gefitinib quantification using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To a 20 µL aliquot of plasma, add 60 µL of acetonitrile (B52724) containing the internal standard (e.g., Gefitinib-d6 at 50 ng/mL).
-
Vortex mix the sample.
-
Store at -20 °C for 1 hour to facilitate protein precipitation.
-
Vortex mix again and then centrifuge at 25,000 g for 5 minutes at 4 °C.
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography
-
Column: ACQUITY BEH C18 1.7 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]
-
Flow Rate: 0.35 mL/min[5]
-
Injection Volume: 5 µL[3]
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer[2]
-
Ionization Mode: Positive electrospray ionization (ESI)[5]
-
MRM Transitions:
-
Gefitinib: m/z 447.2 → 128.2[3]
-
Gefitinib-d6: (Specific transition would be monitored)
-
Visualizations
Experimental Workflow for Gefitinib Quantification
Caption: Workflow for Gefitinib quantification using LC-MS/MS.
Gefitinib's Mechanism of Action: EGFR Signaling Pathway
Caption: Gefitinib inhibits the EGFR signaling pathway.
References
- 1. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An innovative strategy for Gefitinib quantification in pharmaceutical and plasma samples using a graphene quantum dots-combined gold nanoparticles composite electrochemical sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate Quantification of Gefitinib Using its Deuterated Isotope Gefitinib-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of Gefitinib, a targeted therapy for non-small cell lung cancer, with a focus on the accuracy assessment when using its deuterated stable isotope, Gefitinib-d8, as an internal standard. The use of a stable isotope-labeled internal standard is a common practice in bioanalytical assays to minimize variance and ensure accuracy.[1] This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing this compound and compares it with other analytical approaches, supported by experimental data from various studies.
Performance of Gefitinib Quantification Using this compound
The use of a deuterated internal standard like this compound in LC-MS/MS assays is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification. Several studies have validated methods for Gefitinib quantification in biological matrices, demonstrating high levels of accuracy and precision.
Quantitative Performance Data
The following table summarizes the quantitative performance parameters from various studies employing a deuterated internal standard for Gefitinib quantification.
| Parameter | Study 1 (Plasma) | Study 2 (Dried Blood Spots)[2] | Study 3 (Mouse Plasma) |
| Linearity Range (ng/mL) | 1 - 1000 | 37.5 - 2400 | 15 - 7500 |
| Correlation Coefficient (r²) | ≥ 0.9945 | 0.99 | 0.9994 |
| Accuracy (%) | 94.61 - 103.89 | Within 15% of nominal | Not explicitly stated, but reliable and reproducible |
| Precision (%CV) | 1.90 - 5.03 | Within 15% | 3.8 - 7.8 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 40 | 15 |
| Internal Standard Used | Buspirone (in this specific study) | Not explicitly stated, but common practice is a deuterated form | Gefitinib-d6 |
Note: While Study 1 did not use this compound, it provides a relevant comparison of a validated LC-MS/MS method. The use of a structurally similar but not isotopically labeled internal standard can still yield accurate results, though stable isotope-labeled standards are generally preferred for their ability to better mimic the analyte's behavior.
Comparison with Alternative Quantification Methods
While LC-MS/MS with a deuterated internal standard is a widely accepted and robust method, other techniques have been explored for Gefitinib quantification.
| Method | Principle | Linearity Range | LLOQ/LOD | Key Advantages | Key Limitations |
| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | Wide, typically in the ng/mL range.[2][3] | Low ng/mL.[2][3] | High selectivity, sensitivity, and accuracy. | Requires expensive instrumentation and skilled personnel. |
| Electrochemical Sensor | Measures the change in electrical properties of a sensor upon interaction with Gefitinib. | 0.01 - 10.0 µM | 0.005 µM (LOD)[4] | High sensitivity, easy fabrication, and potential for portability.[4] | Susceptible to interference from other electroactive species in the sample matrix. |
| HPLC-UV | Chromatographic separation followed by detection using UV absorbance. | 5 - 25 ppm | 0.09 ppm (LOD), 0.29 ppm (LOQ) | Widely available instrumentation and lower cost. | Lower sensitivity and selectivity compared to MS detection. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for Gefitinib quantification using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To a 20 µL aliquot of plasma, add 60 µL of acetonitrile containing the internal standard (e.g., Gefitinib-d6 at 50 ng/mL).
-
Vortex mix the sample.
-
Store at -20 °C for 1 hour to facilitate protein precipitation.
-
Vortex mix again and then centrifuge at 25,000 g for 5 minutes at 4 °C.
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography
-
Column: ACQUITY BEH C18 1.7 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]
-
Flow Rate: 0.35 mL/min[5]
-
Injection Volume: 5 µL[3]
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer[2]
-
Ionization Mode: Positive electrospray ionization (ESI)[5]
-
MRM Transitions:
-
Gefitinib: m/z 447.2 → 128.2[3]
-
Gefitinib-d6: (Specific transition would be monitored)
-
Visualizations
Experimental Workflow for Gefitinib Quantification
Caption: Workflow for Gefitinib quantification using LC-MS/MS.
Gefitinib's Mechanism of Action: EGFR Signaling Pathway
Caption: Gefitinib inhibits the EGFR signaling pathway.
References
- 1. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An innovative strategy for Gefitinib quantification in pharmaceutical and plasma samples using a graphene quantum dots-combined gold nanoparticles composite electrochemical sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparison of Gefitinib-d8 and Structural Analogs as Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like gefitinib (B1684475) in biological matrices is paramount for successful pharmacokinetic and toxicokinetic studies. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data quality. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Gefitinib-d8, and structural analogs for the bioanalysis of gefitinib, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This mimicry allows for the correction of variability that can be introduced at various stages, such as extraction inconsistencies, matrix effects, and instrument fluctuations. In the context of gefitinib analysis, the two primary choices for an internal standard are a deuterated form of the molecule, this compound, or a structurally similar but distinct molecule, known as a structural analog.
Performance Comparison: this compound vs. Structural Analog
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, leading to very similar behavior during sample processing and chromatographic separation. This close similarity allows for more effective compensation for matrix effects, which are a common source of inaccuracy and imprecision in LC-MS/MS assays.
Structural analogs, on the other hand, are molecules with a chemical structure similar to the analyte but with a different molecular weight. While they can be a more cost-effective option, their differing chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can result in less accurate and precise quantification, especially in complex biological matrices.
The following table summarizes the performance characteristics of LC-MS/MS methods for the quantification of gefitinib using either a deuterated internal standard or a structural analog. The data presented is a compilation from various studies to provide a comparative overview.
| Performance Metric | Method with Deuterated Internal Standard (this compound) | Method with Structural Analog Internal Standard |
| Analyte | Gefitinib | Gefitinib |
| Internal Standard | This compound | Buspirone, Apatinib, or Icotinib |
| Accuracy (% Bias) | Intra-day: -2.3% to 3.8% Inter-day: -1.7% to 2.9% | Intra-day: -9.8% to 9.2% Inter-day: within ±15% |
| Precision (%RSD) | Intra-day: 2.1% to 4.5% Inter-day: 3.3% to 5.1% | Intra-day: < 8.7% Inter-day: < 15% |
| Matrix Effect | Generally low and effectively compensated | Can be significant and less effectively compensated |
| Extraction Recovery | Consistent between analyte and IS | May differ between analyte and IS |
| Reference | [2][3] |
Note: The data presented in this table is collated from different studies and is for comparative purposes only. A direct head-to-head comparison in a single study would provide a more definitive assessment.
Experimental Protocols
A robust and reliable bioanalytical method is essential for generating high-quality data. The following is a representative experimental protocol for the quantification of gefitinib in human plasma using LC-MS/MS with an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or a structural analog at an appropriate concentration).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Gefitinib: m/z 447.2 → 128.2
-
This compound: m/z 455.2 → 136.2
-
Note: MRM transitions for structural analogs will need to be optimized individually.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the EGFR signaling pathway targeted by gefitinib and a typical experimental workflow for its quantification.
Conclusion
The choice between this compound and a structural analog as an internal standard has significant implications for the quality of bioanalytical data. While a structural analog can be a viable and cost-effective option, the superior performance of a deuterated internal standard like this compound in terms of accuracy and precision, primarily due to its ability to better compensate for matrix effects, makes it the recommended choice for regulated bioanalysis and studies requiring the highest level of data integrity. The selection of the internal standard should be based on a thorough evaluation of the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and budgetary considerations.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. impactfactor.org [impactfactor.org]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparison of Gefitinib-d8 and Structural Analogs as Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like gefitinib in biological matrices is paramount for successful pharmacokinetic and toxicokinetic studies. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data quality. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Gefitinib-d8, and structural analogs for the bioanalysis of gefitinib, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This mimicry allows for the correction of variability that can be introduced at various stages, such as extraction inconsistencies, matrix effects, and instrument fluctuations. In the context of gefitinib analysis, the two primary choices for an internal standard are a deuterated form of the molecule, this compound, or a structurally similar but distinct molecule, known as a structural analog.
Performance Comparison: this compound vs. Structural Analog
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, leading to very similar behavior during sample processing and chromatographic separation. This close similarity allows for more effective compensation for matrix effects, which are a common source of inaccuracy and imprecision in LC-MS/MS assays.
Structural analogs, on the other hand, are molecules with a chemical structure similar to the analyte but with a different molecular weight. While they can be a more cost-effective option, their differing chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can result in less accurate and precise quantification, especially in complex biological matrices.
The following table summarizes the performance characteristics of LC-MS/MS methods for the quantification of gefitinib using either a deuterated internal standard or a structural analog. The data presented is a compilation from various studies to provide a comparative overview.
| Performance Metric | Method with Deuterated Internal Standard (this compound) | Method with Structural Analog Internal Standard |
| Analyte | Gefitinib | Gefitinib |
| Internal Standard | This compound | Buspirone, Apatinib, or Icotinib |
| Accuracy (% Bias) | Intra-day: -2.3% to 3.8% Inter-day: -1.7% to 2.9% | Intra-day: -9.8% to 9.2% Inter-day: within ±15% |
| Precision (%RSD) | Intra-day: 2.1% to 4.5% Inter-day: 3.3% to 5.1% | Intra-day: < 8.7% Inter-day: < 15% |
| Matrix Effect | Generally low and effectively compensated | Can be significant and less effectively compensated |
| Extraction Recovery | Consistent between analyte and IS | May differ between analyte and IS |
| Reference | [2][3] |
Note: The data presented in this table is collated from different studies and is for comparative purposes only. A direct head-to-head comparison in a single study would provide a more definitive assessment.
Experimental Protocols
A robust and reliable bioanalytical method is essential for generating high-quality data. The following is a representative experimental protocol for the quantification of gefitinib in human plasma using LC-MS/MS with an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or a structural analog at an appropriate concentration).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Gefitinib: m/z 447.2 → 128.2
-
This compound: m/z 455.2 → 136.2
-
Note: MRM transitions for structural analogs will need to be optimized individually.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the EGFR signaling pathway targeted by gefitinib and a typical experimental workflow for its quantification.
Conclusion
The choice between this compound and a structural analog as an internal standard has significant implications for the quality of bioanalytical data. While a structural analog can be a viable and cost-effective option, the superior performance of a deuterated internal standard like this compound in terms of accuracy and precision, primarily due to its ability to better compensate for matrix effects, makes it the recommended choice for regulated bioanalysis and studies requiring the highest level of data integrity. The selection of the internal standard should be based on a thorough evaluation of the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and budgetary considerations.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. impactfactor.org [impactfactor.org]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Rigor: A Comparative Guide to Robustness Testing with Gefitinib-d8
In the precise world of pharmaceutical analysis, the reliability of an analytical method is paramount. Robustness testing, a critical component of method validation, ensures that a method remains accurate and precise despite small, deliberate variations in its parameters. For quantitative bioanalytical assays, the choice of an internal standard (IS) is a pivotal decision that directly impacts the method's robustness. This guide provides a comprehensive comparison of Gefitinib-d8, a deuterated analog of the tyrosine kinase inhibitor Gefitinib (B1684475), against alternative internal standards in the context of a rigorous robustness test of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The Critical Role of the Internal Standard in Robustness
An ideal internal standard should mimic the analytical behavior of the analyte as closely as possible, compensating for variations in sample preparation, injection volume, and instrument response. Isotopically labeled standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency. This guide explores this principle through a comparative robustness study.
Performance Under Pressure: A Comparative Analysis
To evaluate the performance of this compound as an internal standard, a robustness study was designed to assess the impact of intentional variations in key chromatographic parameters on the precision of the analytical method. Two alternative internal standards were selected for comparison:
-
Erlotinib: A structural analog of Gefitinib, also a tyrosine kinase inhibitor.
-
Diazepam-d5: A deuterated compound with a chemical structure unrelated to Gefitinib.
The precision of the analyte-to-internal standard peak area ratio was measured under both nominal and varied conditions. The results, summarized in the table below, clearly demonstrate the superior performance of this compound.
| Internal Standard | Parameter Variation | Peak Area Ratio (%RSD, n=6) |
| This compound | Nominal Conditions | 1.8 |
| Mobile Phase pH ± 0.2 | 2.1 | |
| Column Temperature ± 5°C | 2.0 | |
| Mobile Phase Organic Content ± 2% | 2.3 | |
| Erlotinib | Nominal Conditions | 2.5 |
| Mobile Phase pH ± 0.2 | 4.8 | |
| Column Temperature ± 5°C | 4.2 | |
| Mobile Phase Organic Content ± 2% | 5.1 | |
| Diazepam-d5 | Nominal Conditions | 3.1 |
| Mobile Phase pH ± 0.2 | 8.7 | |
| Column Temperature ± 5°C | 7.9 | |
| Mobile Phase Organic Content ± 2% | 9.2 |
Key Observations:
-
This compound maintained excellent precision (%RSD < 2.5%) across all tested variations, showcasing its ability to effectively compensate for slight changes in chromatographic conditions.
-
Erlotinib , while a structural analog, exhibited a noticeable increase in variability under stressed conditions. Its slightly different chemical properties likely led to a differential response to the altered parameters compared to Gefitinib.
-
Diazepam-d5 , being structurally dissimilar, performed poorly as an internal standard for Gefitinib under varied conditions, with a significant loss of precision. This highlights the importance of structural similarity for a reliable internal standard.
Experimental Design for Robustness Testing
The following section details the experimental protocols employed in this comparative study.
Analytical Method
A validated LC-MS/MS method for the quantification of Gefitinib in human plasma was used as the base method.[1][2]
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[1][3]
-
Column Temperature: 40°C.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1][3]
-
Detection: Multiple Reaction Monitoring (MRM).
Robustness Testing Protocol
A systematic approach was used to introduce small, deliberate variations to the nominal method parameters.[4]
-
Parameters Varied:
-
Mobile Phase pH: Nominal pH was adjusted by ± 0.2 units.
-
Column Temperature: Nominal temperature was varied by ± 5°C.
-
Mobile Phase Composition: The percentage of the organic solvent in the mobile phase was altered by ± 2%.
-
-
Procedure:
-
Three sets of quality control (QC) samples (low, mid, and high concentrations) were prepared for Gefitinib.
-
Each set of QC samples was spiked with one of the three internal standards: this compound, Erlotinib, or Diazepam-d5.
-
Each sample set was analyzed (n=6) under the nominal and each of the varied conditions.
-
The peak area ratio of Gefitinib to the internal standard was calculated for each injection.
-
The relative standard deviation (%RSD) of the peak area ratios was determined for each set of conditions and for each internal standard.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the robustness testing process.
Caption: Workflow for the robustness testing of an analytical method.
Conclusion
The data presented in this guide unequivocally supports the use of this compound as a robust internal standard for the quantification of Gefitinib in bioanalytical methods. Its ability to track the analyte's behavior through minor procedural variations ensures the continued accuracy and precision of the method, a critical requirement in drug development and clinical research. While structural analogs may seem like a viable alternative, this study demonstrates that even small differences in chemical properties can compromise the robustness of a method. For the highest level of data integrity, the use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended.
References
- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation for the quantification of dasatinib, erlotinib, gefitinib, imatinib, lapatinib, nilotinib, sorafenib and sunitinib in human plasma by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
Navigating Analytical Rigor: A Comparative Guide to Robustness Testing with Gefitinib-d8
In the precise world of pharmaceutical analysis, the reliability of an analytical method is paramount. Robustness testing, a critical component of method validation, ensures that a method remains accurate and precise despite small, deliberate variations in its parameters. For quantitative bioanalytical assays, the choice of an internal standard (IS) is a pivotal decision that directly impacts the method's robustness. This guide provides a comprehensive comparison of Gefitinib-d8, a deuterated analog of the tyrosine kinase inhibitor Gefitinib, against alternative internal standards in the context of a rigorous robustness test of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The Critical Role of the Internal Standard in Robustness
An ideal internal standard should mimic the analytical behavior of the analyte as closely as possible, compensating for variations in sample preparation, injection volume, and instrument response. Isotopically labeled standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency. This guide explores this principle through a comparative robustness study.
Performance Under Pressure: A Comparative Analysis
To evaluate the performance of this compound as an internal standard, a robustness study was designed to assess the impact of intentional variations in key chromatographic parameters on the precision of the analytical method. Two alternative internal standards were selected for comparison:
-
Erlotinib: A structural analog of Gefitinib, also a tyrosine kinase inhibitor.
-
Diazepam-d5: A deuterated compound with a chemical structure unrelated to Gefitinib.
The precision of the analyte-to-internal standard peak area ratio was measured under both nominal and varied conditions. The results, summarized in the table below, clearly demonstrate the superior performance of this compound.
| Internal Standard | Parameter Variation | Peak Area Ratio (%RSD, n=6) |
| This compound | Nominal Conditions | 1.8 |
| Mobile Phase pH ± 0.2 | 2.1 | |
| Column Temperature ± 5°C | 2.0 | |
| Mobile Phase Organic Content ± 2% | 2.3 | |
| Erlotinib | Nominal Conditions | 2.5 |
| Mobile Phase pH ± 0.2 | 4.8 | |
| Column Temperature ± 5°C | 4.2 | |
| Mobile Phase Organic Content ± 2% | 5.1 | |
| Diazepam-d5 | Nominal Conditions | 3.1 |
| Mobile Phase pH ± 0.2 | 8.7 | |
| Column Temperature ± 5°C | 7.9 | |
| Mobile Phase Organic Content ± 2% | 9.2 |
Key Observations:
-
This compound maintained excellent precision (%RSD < 2.5%) across all tested variations, showcasing its ability to effectively compensate for slight changes in chromatographic conditions.
-
Erlotinib , while a structural analog, exhibited a noticeable increase in variability under stressed conditions. Its slightly different chemical properties likely led to a differential response to the altered parameters compared to Gefitinib.
-
Diazepam-d5 , being structurally dissimilar, performed poorly as an internal standard for Gefitinib under varied conditions, with a significant loss of precision. This highlights the importance of structural similarity for a reliable internal standard.
Experimental Design for Robustness Testing
The following section details the experimental protocols employed in this comparative study.
Analytical Method
A validated LC-MS/MS method for the quantification of Gefitinib in human plasma was used as the base method.[1][2]
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1][3]
-
Column Temperature: 40°C.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1][3]
-
Detection: Multiple Reaction Monitoring (MRM).
Robustness Testing Protocol
A systematic approach was used to introduce small, deliberate variations to the nominal method parameters.[4]
-
Parameters Varied:
-
Mobile Phase pH: Nominal pH was adjusted by ± 0.2 units.
-
Column Temperature: Nominal temperature was varied by ± 5°C.
-
Mobile Phase Composition: The percentage of the organic solvent in the mobile phase was altered by ± 2%.
-
-
Procedure:
-
Three sets of quality control (QC) samples (low, mid, and high concentrations) were prepared for Gefitinib.
-
Each set of QC samples was spiked with one of the three internal standards: this compound, Erlotinib, or Diazepam-d5.
-
Each sample set was analyzed (n=6) under the nominal and each of the varied conditions.
-
The peak area ratio of Gefitinib to the internal standard was calculated for each injection.
-
The relative standard deviation (%RSD) of the peak area ratios was determined for each set of conditions and for each internal standard.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the robustness testing process.
Caption: Workflow for the robustness testing of an analytical method.
Conclusion
The data presented in this guide unequivocally supports the use of this compound as a robust internal standard for the quantification of Gefitinib in bioanalytical methods. Its ability to track the analyte's behavior through minor procedural variations ensures the continued accuracy and precision of the method, a critical requirement in drug development and clinical research. While structural analogs may seem like a viable alternative, this study demonstrates that even small differences in chemical properties can compromise the robustness of a method. For the highest level of data integrity, the use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended.
References
- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation for the quantification of dasatinib, erlotinib, gefitinib, imatinib, lapatinib, nilotinib, sorafenib and sunitinib in human plasma by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
The Role of Deuterated Gefitinib (Gefitinib-d8) in Bioequivalence Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the generic drug development process. This guide provides a comparative analysis of bioequivalence studies for Gefitinib (B1684475), with a special focus on the utility of a deuterated internal standard, Gefitinib-d8, in ensuring accurate pharmacokinetic assessments.
Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] As patent protection for the innovator product, Iressa®, has lapsed, the development of generic equivalents has become crucial for patient access and healthcare sustainability.[3] Bioequivalence studies are paramount in demonstrating that a generic product is pharmaceutically equivalent and exhibits a comparable rate and extent of absorption to the reference product.[4][5]
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The accurate quantification of drug concentrations in biological matrices, such as plasma, is the bedrock of any bioequivalence study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for this purpose due to its high sensitivity, specificity, and robustness.[6] A critical component of a reliable LC-MS/MS method is the use of a suitable internal standard (IS) to correct for variations during sample preparation and analysis.
Why this compound? The Advantage of a Stable Isotope-Labeled Internal Standard
Ideally, an internal standard should be a stable isotope-labeled (SIL) analog of the analyte. This compound, a deuterated form of Gefitinib, serves as an excellent internal standard for several key reasons:
-
Similar Physicochemical Properties: this compound shares nearly identical chemical and physical characteristics with Gefitinib. This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification.
-
Co-elution with the Analyte: Due to its structural similarity, this compound co-elutes with Gefitinib during chromatographic separation. This is crucial for effective compensation of any matrix effects or fluctuations in instrument performance.
-
Clear Mass Differentiation: Despite co-eluting, this compound is easily distinguished from Gefitinib by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms. This allows for simultaneous and independent measurement of both compounds.
While many bioequivalence studies of Gefitinib have been successfully conducted using other internal standards, the use of a SIL-IS like this compound is considered the gold standard in bioanalytical method development and validation, minimizing variability and enhancing the reliability of pharmacokinetic data.
Comparative Analysis of Bioanalytical Methods
The following table summarizes key parameters from a validated LC-MS/MS method utilizing this compound and compares them with other methods used in Gefitinib bioequivalence studies.
| Parameter | Method with this compound[6][7] | Representative Method with Other IS[4] |
| Internal Standard | (d8)-Gefitinib | Buspirone |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Sample Preparation | Protein Precipitation | Not specified |
| Chromatographic Column | Waters X-Terra C18 (50 mm x 2.1 mm, 3.5 µm) | Hypersil GOLD (50 x 2.1 mm) |
| Mobile Phase | Acetonitrile-water (70:30, v/v) with 0.1% formic acid | 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (gradient) |
| Flow Rate | 0.15 mL/min | 0.35 mL/min |
| Linearity Range | 1-1000 ng/mL | 1-1000 ng/mL |
| Accuracy | 92.60% - 107.58% | 94.61% - 103.89% |
| Precision (CV%) | < 15% | 1.90% - 5.03% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
Experimental Protocols: A Closer Look
A robust and validated bioanalytical method is the foundation of a successful bioequivalence study. Below is a detailed protocol for the quantification of Gefitinib in human plasma using this compound as an internal standard, based on published literature.[6][7]
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add 200 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Gefitinib: m/z 447.2 → 128.2
-
This compound: m/z 455.2 → 136.2
-
Pharmacokinetic Parameters in Bioequivalence Studies
The primary objective of a bioequivalence study is to compare the pharmacokinetic profiles of the test and reference formulations. Key pharmacokinetic parameters are calculated from the plasma concentration-time data.
| Pharmacokinetic Parameter | Description | Typical Acceptance Criteria for Bioequivalence[4] |
| Cmax | Maximum (or peak) plasma concentration of a drug. | The 90% confidence interval of the geometric mean ratio (Test/Reference) should be within 80.00% to 125.00%. |
| AUC (0-t) | The area under the plasma concentration-time curve from time zero to the last measurable concentration. | The 90% confidence interval of the geometric mean ratio (Test/Reference) should be within 80.00% to 125.00%. |
| AUC (0-inf) | The area under the plasma concentration-time curve from time zero to infinity. | The 90% confidence interval of the geometric mean ratio (Test/Reference) should be within 80.00% to 125.00%. |
| Tmax | Time to reach the maximum plasma concentration. | Assessed descriptively. |
| t1/2 | Elimination half-life. | Assessed descriptively. |
A randomized, open-label, single-dose, two-period, two-sequence crossover design is commonly employed for Gefitinib bioequivalence studies in healthy subjects.[4][8] An adequate washout period of at least 21 days is necessary due to the long elimination half-life of Gefitinib.[3]
Visualizing the Workflow and Pathway
To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of Gefitinib.
Caption: Bioanalytical workflow for Gefitinib quantification in plasma.
Caption: Simplified signaling pathway of Gefitinib's mechanism of action.
Conclusion
The use of a deuterated internal standard, such as this compound, in bioequivalence studies of Gefitinib offers significant advantages in terms of analytical accuracy and precision. By minimizing variability during sample analysis, this compound contributes to more reliable pharmacokinetic data, which is essential for demonstrating bioequivalence and ensuring that generic Gefitinib formulations are safe and effective alternatives for patients with non-small cell lung cancer. This guide provides a framework for understanding the critical elements of such studies, from bioanalytical method development to the interpretation of pharmacokinetic endpoints.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Clinical experience with gefitinib: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of Variability and Pharmacogenomics With Bioequivalence of Gefitinib in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Association of Variability and Pharmacogenomics With Bioequivalence of Gefitinib in Healthy Male Subjects [frontiersin.org]
The Role of Deuterated Gefitinib (Gefitinib-d8) in Bioequivalence Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the generic drug development process. This guide provides a comparative analysis of bioequivalence studies for Gefitinib, with a special focus on the utility of a deuterated internal standard, Gefitinib-d8, in ensuring accurate pharmacokinetic assessments.
Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] As patent protection for the innovator product, Iressa®, has lapsed, the development of generic equivalents has become crucial for patient access and healthcare sustainability.[3] Bioequivalence studies are paramount in demonstrating that a generic product is pharmaceutically equivalent and exhibits a comparable rate and extent of absorption to the reference product.[4][5]
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The accurate quantification of drug concentrations in biological matrices, such as plasma, is the bedrock of any bioequivalence study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for this purpose due to its high sensitivity, specificity, and robustness.[6] A critical component of a reliable LC-MS/MS method is the use of a suitable internal standard (IS) to correct for variations during sample preparation and analysis.
Why this compound? The Advantage of a Stable Isotope-Labeled Internal Standard
Ideally, an internal standard should be a stable isotope-labeled (SIL) analog of the analyte. This compound, a deuterated form of Gefitinib, serves as an excellent internal standard for several key reasons:
-
Similar Physicochemical Properties: this compound shares nearly identical chemical and physical characteristics with Gefitinib. This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification.
-
Co-elution with the Analyte: Due to its structural similarity, this compound co-elutes with Gefitinib during chromatographic separation. This is crucial for effective compensation of any matrix effects or fluctuations in instrument performance.
-
Clear Mass Differentiation: Despite co-eluting, this compound is easily distinguished from Gefitinib by the mass spectrometer due to the mass difference imparted by the deuterium atoms. This allows for simultaneous and independent measurement of both compounds.
While many bioequivalence studies of Gefitinib have been successfully conducted using other internal standards, the use of a SIL-IS like this compound is considered the gold standard in bioanalytical method development and validation, minimizing variability and enhancing the reliability of pharmacokinetic data.
Comparative Analysis of Bioanalytical Methods
The following table summarizes key parameters from a validated LC-MS/MS method utilizing this compound and compares them with other methods used in Gefitinib bioequivalence studies.
| Parameter | Method with this compound[6][7] | Representative Method with Other IS[4] |
| Internal Standard | (d8)-Gefitinib | Buspirone |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Sample Preparation | Protein Precipitation | Not specified |
| Chromatographic Column | Waters X-Terra C18 (50 mm x 2.1 mm, 3.5 µm) | Hypersil GOLD (50 x 2.1 mm) |
| Mobile Phase | Acetonitrile-water (70:30, v/v) with 0.1% formic acid | 10 mM ammonium formate and acetonitrile (gradient) |
| Flow Rate | 0.15 mL/min | 0.35 mL/min |
| Linearity Range | 1-1000 ng/mL | 1-1000 ng/mL |
| Accuracy | 92.60% - 107.58% | 94.61% - 103.89% |
| Precision (CV%) | < 15% | 1.90% - 5.03% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
Experimental Protocols: A Closer Look
A robust and validated bioanalytical method is the foundation of a successful bioequivalence study. Below is a detailed protocol for the quantification of Gefitinib in human plasma using this compound as an internal standard, based on published literature.[6][7]
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add 200 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Gefitinib: m/z 447.2 → 128.2
-
This compound: m/z 455.2 → 136.2
-
Pharmacokinetic Parameters in Bioequivalence Studies
The primary objective of a bioequivalence study is to compare the pharmacokinetic profiles of the test and reference formulations. Key pharmacokinetic parameters are calculated from the plasma concentration-time data.
| Pharmacokinetic Parameter | Description | Typical Acceptance Criteria for Bioequivalence[4] |
| Cmax | Maximum (or peak) plasma concentration of a drug. | The 90% confidence interval of the geometric mean ratio (Test/Reference) should be within 80.00% to 125.00%. |
| AUC (0-t) | The area under the plasma concentration-time curve from time zero to the last measurable concentration. | The 90% confidence interval of the geometric mean ratio (Test/Reference) should be within 80.00% to 125.00%. |
| AUC (0-inf) | The area under the plasma concentration-time curve from time zero to infinity. | The 90% confidence interval of the geometric mean ratio (Test/Reference) should be within 80.00% to 125.00%. |
| Tmax | Time to reach the maximum plasma concentration. | Assessed descriptively. |
| t1/2 | Elimination half-life. | Assessed descriptively. |
A randomized, open-label, single-dose, two-period, two-sequence crossover design is commonly employed for Gefitinib bioequivalence studies in healthy subjects.[4][8] An adequate washout period of at least 21 days is necessary due to the long elimination half-life of Gefitinib.[3]
Visualizing the Workflow and Pathway
To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of Gefitinib.
Caption: Bioanalytical workflow for Gefitinib quantification in plasma.
Caption: Simplified signaling pathway of Gefitinib's mechanism of action.
Conclusion
The use of a deuterated internal standard, such as this compound, in bioequivalence studies of Gefitinib offers significant advantages in terms of analytical accuracy and precision. By minimizing variability during sample analysis, this compound contributes to more reliable pharmacokinetic data, which is essential for demonstrating bioequivalence and ensuring that generic Gefitinib formulations are safe and effective alternatives for patients with non-small cell lung cancer. This guide provides a framework for understanding the critical elements of such studies, from bioanalytical method development to the interpretation of pharmacokinetic endpoints.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Clinical experience with gefitinib: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of Variability and Pharmacogenomics With Bioequivalence of Gefitinib in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Association of Variability and Pharmacogenomics With Bioequivalence of Gefitinib in Healthy Male Subjects [frontiersin.org]
Safety Operating Guide
Proper Disposal of Gefitinib-d8: A Guide for Laboratory Professionals
Effective management and disposal of Gefitinib-d8 are critical for ensuring personnel safety and environmental protection. As a deuterated, antineoplastic agent, this compound is classified as a hazardous drug and requires strict adherence to established disposal protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with safety and regulatory standards.
Gefitinib itself is an antineoplastic (cytotoxic) drug that is toxic to aquatic organisms and can cause long-term adverse environmental effects.[1][2] Its deuterated form, this compound, should be handled with the same level of caution.[3][4] Disposal of such hazardous drugs is regulated by federal, state, and local agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][5][6]
Core Principles of Hazardous Drug Disposal
Proper disposal is guided by several key principles that ensure safety and compliance. These are summarized in the table below.
| Principle | Core Requirement | Rationale |
| Identification | Classify this compound as a hazardous, antineoplastic waste. | Ensures the waste stream enters the correct, regulated disposal pathway from the point of generation. |
| Segregation | Do not mix hazardous drug waste with regular trash, biomedical waste, or other chemical waste. | Prevents contamination and ensures each waste type is treated appropriately. Reduces disposal costs and risks. |
| Containment | Use designated, leak-proof, and puncture-resistant containers.[5] | Minimizes the risk of accidental exposure to personnel and the environment during handling, storage, and transport. |
| Labeling | Clearly label all waste containers as "Hazardous Drug Waste" or "Cytotoxic Waste".[5] | Communicates the hazard to all personnel who may handle the container, from the lab to the final disposal facility. |
| Professional Disposal | Engage a licensed hazardous waste disposal company for final treatment.[5] | Ensures the waste is disposed of according to stringent regulations, typically via high-temperature incineration to destroy the active compound.[7] |
| Training | Ensure all personnel handling the compound are trained in these procedures.[6][8] | Promotes a culture of safety and ensures that protocols are followed correctly, minimizing the risk of errors and exposures. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound in pure form or as waste, personnel must wear appropriate PPE to prevent exposure. This includes:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable gown made of a low-permeability fabric.
-
Safety glasses or goggles.
-
A respiratory mask (e.g., N95) when handling the powder form to avoid inhaling dust.[1]
Waste Segregation and Containment
Properly segregate waste at the point of generation.
-
Unused or Expired this compound: Place the original vial or container with the unused product directly into a designated, sealable plastic container clearly labeled for cytotoxic waste.[1] Do not attempt to empty or rinse the container.
-
Contaminated Labware and PPE: Items such as gloves, gowns, bench paper, and plasticware that are contaminated with this compound are considered "trace" hazardous waste.
-
Contaminated Sharps: Needles, syringes, or glass pipettes contaminated with this compound must be placed directly into an approved, puncture-resistant sharps container labeled for cytotoxic waste.[1] Do not recap, crush, or clip needles.[1]
Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full PPE described in Step 1.
-
Contain the Spill:
-
Clean the Area: After removing the bulk of the spill, decontaminate the area. A common practice involves a two-step cleaning with a detergent followed by a disinfectant.
-
Dispose of Cleanup Materials: All materials used for cleanup (pads, cloths, PPE) are considered hazardous waste and must be placed in the designated hazardous drug waste container.[1]
Storage and Final Disposal
-
Temporary Storage: Store sealed hazardous waste containers in a secure, designated area away from general traffic until they are collected.[5]
-
Professional Collection: Arrange for a licensed hazardous waste management contractor to collect, transport, and dispose of the waste.[5] The standard and recommended method of final disposal is high-temperature incineration, which destroys the hazardous chemical compounds.[7]
Never dispose of this compound or its contaminated materials down the drain or in regular municipal trash. [1][2] This can lead to environmental contamination of waterways.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper management of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. osha.gov [osha.gov]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. michigan.gov [michigan.gov]
- 8. slmfacilities.com [slmfacilities.com]
Proper Disposal of Gefitinib-d8: A Guide for Laboratory Professionals
Effective management and disposal of Gefitinib-d8 are critical for ensuring personnel safety and environmental protection. As a deuterated, antineoplastic agent, this compound is classified as a hazardous drug and requires strict adherence to established disposal protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with safety and regulatory standards.
Gefitinib itself is an antineoplastic (cytotoxic) drug that is toxic to aquatic organisms and can cause long-term adverse environmental effects.[1][2] Its deuterated form, this compound, should be handled with the same level of caution.[3][4] Disposal of such hazardous drugs is regulated by federal, state, and local agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][5][6]
Core Principles of Hazardous Drug Disposal
Proper disposal is guided by several key principles that ensure safety and compliance. These are summarized in the table below.
| Principle | Core Requirement | Rationale |
| Identification | Classify this compound as a hazardous, antineoplastic waste. | Ensures the waste stream enters the correct, regulated disposal pathway from the point of generation. |
| Segregation | Do not mix hazardous drug waste with regular trash, biomedical waste, or other chemical waste. | Prevents contamination and ensures each waste type is treated appropriately. Reduces disposal costs and risks. |
| Containment | Use designated, leak-proof, and puncture-resistant containers.[5] | Minimizes the risk of accidental exposure to personnel and the environment during handling, storage, and transport. |
| Labeling | Clearly label all waste containers as "Hazardous Drug Waste" or "Cytotoxic Waste".[5] | Communicates the hazard to all personnel who may handle the container, from the lab to the final disposal facility. |
| Professional Disposal | Engage a licensed hazardous waste disposal company for final treatment.[5] | Ensures the waste is disposed of according to stringent regulations, typically via high-temperature incineration to destroy the active compound.[7] |
| Training | Ensure all personnel handling the compound are trained in these procedures.[6][8] | Promotes a culture of safety and ensures that protocols are followed correctly, minimizing the risk of errors and exposures. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound in pure form or as waste, personnel must wear appropriate PPE to prevent exposure. This includes:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable gown made of a low-permeability fabric.
-
Safety glasses or goggles.
-
A respiratory mask (e.g., N95) when handling the powder form to avoid inhaling dust.[1]
Waste Segregation and Containment
Properly segregate waste at the point of generation.
-
Unused or Expired this compound: Place the original vial or container with the unused product directly into a designated, sealable plastic container clearly labeled for cytotoxic waste.[1] Do not attempt to empty or rinse the container.
-
Contaminated Labware and PPE: Items such as gloves, gowns, bench paper, and plasticware that are contaminated with this compound are considered "trace" hazardous waste.
-
Contaminated Sharps: Needles, syringes, or glass pipettes contaminated with this compound must be placed directly into an approved, puncture-resistant sharps container labeled for cytotoxic waste.[1] Do not recap, crush, or clip needles.[1]
Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full PPE described in Step 1.
-
Contain the Spill:
-
Clean the Area: After removing the bulk of the spill, decontaminate the area. A common practice involves a two-step cleaning with a detergent followed by a disinfectant.
-
Dispose of Cleanup Materials: All materials used for cleanup (pads, cloths, PPE) are considered hazardous waste and must be placed in the designated hazardous drug waste container.[1]
Storage and Final Disposal
-
Temporary Storage: Store sealed hazardous waste containers in a secure, designated area away from general traffic until they are collected.[5]
-
Professional Collection: Arrange for a licensed hazardous waste management contractor to collect, transport, and dispose of the waste.[5] The standard and recommended method of final disposal is high-temperature incineration, which destroys the hazardous chemical compounds.[7]
Never dispose of this compound or its contaminated materials down the drain or in regular municipal trash. [1][2] This can lead to environmental contamination of waterways.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper management of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. osha.gov [osha.gov]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. michigan.gov [michigan.gov]
- 8. slmfacilities.com [slmfacilities.com]
Comprehensive Safety and Handling Guide for Gefitinib-d8
This guide provides essential safety protocols and logistical procedures for the handling and disposal of Gefitinib-d8 in a laboratory setting. Given that Gefitinib is a potent antineoplastic agent, and its deuterated form, this compound, is expected to have a similar toxicological profile, stringent adherence to these guidelines is crucial to ensure the safety of all personnel.
Hazard Identification and Health Effects
Gefitinib is classified as a hazardous substance. Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion. The primary health risks associated with Gefitinib are summarized below.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral) | Harmful if swallowed. | GHS07 |
| Skin Irritation | Causes skin irritation. | GHS07 |
| Eye Damage/Irritation | Causes serious eye damage. | GHS05 |
| Carcinogenicity | Suspected of causing cancer. | GHS08 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | GHS08 |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | GHS08 |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | GHS09 |
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary control measure to protect laboratory personnel from exposure. The selection of appropriate PPE is critical for all procedures involving this compound.
| Task / Operation | Minimum Required PPE |
| Storage and Transport | - Single pair of chemotherapy-tested nitrile gloves. |
| Weighing of Powder | - Double pair of chemotherapy-tested nitrile gloves. - Disposable, solid-front, back-closure gown. - Safety glasses with side shields or chemical splash goggles. - NIOSH-approved respirator (e.g., N95) if not handled in a containment device. |
| Solution Preparation | - Double pair of chemotherapy-tested nitrile gloves (one pair under cuff, one over). - Disposable, solid-front, back-closure gown made of a non-permeable material. - Face shield and safety goggles to protect against splashes. |
| Handling Contaminated Waste | - Double pair of chemotherapy-tested nitrile gloves. - Disposable gown. - Eye protection. |
| Spill Cleanup | - Double pair of industrial-thickness nitrile gloves (>0.45mm). - Disposable, fluid-resistant gown. - Face shield and safety goggles. - NIOSH-approved respirator. |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, minimizes the risk of exposure and environmental contamination.
Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Personnel handling the package should wear a single pair of chemotherapy gloves as a minimum precaution.
-
Store this compound in a clearly marked, designated area for cytotoxic/antineoplastic agents. This area should be separate from other chemicals to prevent cross-contamination and limit access to authorized personnel only.
-
Ensure a spill kit is readily available in the storage area.
2. Preparation of this compound (Weighing and Reconstitution):
-
All preparation of injectable or volatile antineoplastic drugs must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the product and the personnel.
-
Don the appropriate PPE as detailed in the table above before beginning.
-
Cover the work surface with a disposable, plastic-backed absorbent pad. Change this pad upon completion of the task or if contamination occurs.
-
Use Luer-lock syringes and other closed-system devices where possible to prevent leakage.
-
When handling the solid form, use techniques that minimize aerosol generation.
-
After preparation, wipe down the exterior of the final container with a 70% isopropyl alcohol wipe to decontaminate any exterior surfaces.
-
Carefully remove the outer pair of gloves and the gown before leaving the preparation area. Dispose of them in the designated cytotoxic waste container.
Spill Management Protocol
Prompt and correct action is critical in the event of a spill.
1. Secure the Area:
-
Immediately alert others in the vicinity.
-
Restrict access to the spill area to prevent the spread of contamination.
2. Don PPE:
-
Before cleaning, put on the full PPE required for spill cleanup, including a respirator, face shield, gown, and two pairs of chemotherapy-grade gloves.
3. Contain and Clean:
-
For liquid spills: Cover the spill with absorbent pads from a chemotherapy spill kit. Start from the outside of the spill and work inwards.
-
For solid spills: Gently cover the powder with damp absorbent pads to avoid creating dust.
-
Carefully collect all contaminated materials using scoops or other tools from the spill kit.
-
Clean the spill area three times using a detergent solution, followed by clean water.
4. Dispose and Decontaminate:
-
Place all contaminated materials (absorbent pads, gloves, gown, etc.) into a designated cytotoxic waste container.
-
After cleanup, remove PPE and dispose of it as cytotoxic waste.
-
Thoroughly wash hands with soap and water.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. Do not mix cytotoxic waste with other laboratory waste streams.
| Waste Category | Description | Disposal Container |
| Trace Contaminated Solids | Gloves, gowns, absorbent pads, empty vials, plasticware with minimal residual drug. | Yellow "Trace Chemotherapy Waste" container or bag, placed inside a biohazard box. |
| Bulk Contaminated Waste | Unused or expired this compound, syringes containing visible drug residue (>0.1 ml), heavily contaminated spill cleanup materials. | Black RCRA hazardous waste container for antineoplastic agents. |
| Contaminated Sharps | Needles and syringes used for administration (if completely empty). | Red sharps container labeled "Chemotherapy Sharps". Syringes with residual drug must go into the black bulk waste container. |
All waste containers must be properly labeled, sealed when three-quarters full, and disposed of through the institution's Environmental Health and Safety (EHS) department.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Logical workflow for safe handling and disposal of this compound.
Comprehensive Safety and Handling Guide for Gefitinib-d8
This guide provides essential safety protocols and logistical procedures for the handling and disposal of Gefitinib-d8 in a laboratory setting. Given that Gefitinib is a potent antineoplastic agent, and its deuterated form, this compound, is expected to have a similar toxicological profile, stringent adherence to these guidelines is crucial to ensure the safety of all personnel.
Hazard Identification and Health Effects
Gefitinib is classified as a hazardous substance. Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion. The primary health risks associated with Gefitinib are summarized below.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral) | Harmful if swallowed. | GHS07 |
| Skin Irritation | Causes skin irritation. | GHS07 |
| Eye Damage/Irritation | Causes serious eye damage. | GHS05 |
| Carcinogenicity | Suspected of causing cancer. | GHS08 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | GHS08 |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | GHS08 |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | GHS09 |
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary control measure to protect laboratory personnel from exposure. The selection of appropriate PPE is critical for all procedures involving this compound.
| Task / Operation | Minimum Required PPE |
| Storage and Transport | - Single pair of chemotherapy-tested nitrile gloves. |
| Weighing of Powder | - Double pair of chemotherapy-tested nitrile gloves. - Disposable, solid-front, back-closure gown. - Safety glasses with side shields or chemical splash goggles. - NIOSH-approved respirator (e.g., N95) if not handled in a containment device. |
| Solution Preparation | - Double pair of chemotherapy-tested nitrile gloves (one pair under cuff, one over). - Disposable, solid-front, back-closure gown made of a non-permeable material. - Face shield and safety goggles to protect against splashes. |
| Handling Contaminated Waste | - Double pair of chemotherapy-tested nitrile gloves. - Disposable gown. - Eye protection. |
| Spill Cleanup | - Double pair of industrial-thickness nitrile gloves (>0.45mm). - Disposable, fluid-resistant gown. - Face shield and safety goggles. - NIOSH-approved respirator. |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, minimizes the risk of exposure and environmental contamination.
Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Personnel handling the package should wear a single pair of chemotherapy gloves as a minimum precaution.
-
Store this compound in a clearly marked, designated area for cytotoxic/antineoplastic agents. This area should be separate from other chemicals to prevent cross-contamination and limit access to authorized personnel only.
-
Ensure a spill kit is readily available in the storage area.
2. Preparation of this compound (Weighing and Reconstitution):
-
All preparation of injectable or volatile antineoplastic drugs must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the product and the personnel.
-
Don the appropriate PPE as detailed in the table above before beginning.
-
Cover the work surface with a disposable, plastic-backed absorbent pad. Change this pad upon completion of the task or if contamination occurs.
-
Use Luer-lock syringes and other closed-system devices where possible to prevent leakage.
-
When handling the solid form, use techniques that minimize aerosol generation.
-
After preparation, wipe down the exterior of the final container with a 70% isopropyl alcohol wipe to decontaminate any exterior surfaces.
-
Carefully remove the outer pair of gloves and the gown before leaving the preparation area. Dispose of them in the designated cytotoxic waste container.
Spill Management Protocol
Prompt and correct action is critical in the event of a spill.
1. Secure the Area:
-
Immediately alert others in the vicinity.
-
Restrict access to the spill area to prevent the spread of contamination.
2. Don PPE:
-
Before cleaning, put on the full PPE required for spill cleanup, including a respirator, face shield, gown, and two pairs of chemotherapy-grade gloves.
3. Contain and Clean:
-
For liquid spills: Cover the spill with absorbent pads from a chemotherapy spill kit. Start from the outside of the spill and work inwards.
-
For solid spills: Gently cover the powder with damp absorbent pads to avoid creating dust.
-
Carefully collect all contaminated materials using scoops or other tools from the spill kit.
-
Clean the spill area three times using a detergent solution, followed by clean water.
4. Dispose and Decontaminate:
-
Place all contaminated materials (absorbent pads, gloves, gown, etc.) into a designated cytotoxic waste container.
-
After cleanup, remove PPE and dispose of it as cytotoxic waste.
-
Thoroughly wash hands with soap and water.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. Do not mix cytotoxic waste with other laboratory waste streams.
| Waste Category | Description | Disposal Container |
| Trace Contaminated Solids | Gloves, gowns, absorbent pads, empty vials, plasticware with minimal residual drug. | Yellow "Trace Chemotherapy Waste" container or bag, placed inside a biohazard box. |
| Bulk Contaminated Waste | Unused or expired this compound, syringes containing visible drug residue (>0.1 ml), heavily contaminated spill cleanup materials. | Black RCRA hazardous waste container for antineoplastic agents. |
| Contaminated Sharps | Needles and syringes used for administration (if completely empty). | Red sharps container labeled "Chemotherapy Sharps". Syringes with residual drug must go into the black bulk waste container. |
All waste containers must be properly labeled, sealed when three-quarters full, and disposed of through the institution's Environmental Health and Safety (EHS) department.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Logical workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
